Oxacillin
Beschreibung
An antibiotic similar to [fluclthis compound] used in resistant staphylococci infections.
This compound is a Penicillin-class Antibacterial.
This compound is a parenteral, second generation penicillin antibiotic that is used to treat moderate-to-severe, penicillinase-resistant staphylococcal infections. This compound has been linked to rare instances of clinically apparent, idiosyncratic liver injury, but it more commonly causes transient elevations in serum aminotransferases without jaundice.
This compound has been reported in Bos taurus, Cordyceps farinosa, and Liquidambar formosana with data available.
This compound is a semisynthetic penicillinase-resistant and acid-stable penicillin with an antimicrobial activity. This compound binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to inhibition of cell growth and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and is indicated for infection and bacterial disease and has 5 investigational indications.
An antibiotic similar to FLUCLthis compound used in resistant staphylococci infections.
See also: Penicillin G (related); Penicillin V (related); Clthis compound (narrower) ... View More ...
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYHMGVUTGAWSP-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1173-88-2 (anhydrous monosodium salt), 7240-38-2 (monosodium salt, monohydrate) | |
| Record name | Oxacillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023397 | |
| Record name | Oxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.62e-02 g/L | |
| Record name | Oxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66-79-5 | |
| Record name | Oxacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxacillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxacillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OXACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH95VD7V76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Oxacillin's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxacillin, a penicillinase-resistant β-lactam antibiotic, serves as a critical therapeutic agent against infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus. Its efficacy lies in the targeted inhibition of bacterial cell wall synthesis, a process essential for maintaining cellular integrity and viability. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. Detailed experimental protocols for assessing these interactions and quantitative data on this compound's inhibitory activity are presented to support further research and development in this field.
Introduction
The bacterial cell wall is a complex and dynamic structure, primarily composed of peptidoglycan, that provides essential structural support and protection from osmotic stress. The biosynthesis of this intricate mesh-like polymer is a multistep process culminating in the cross-linking of peptidoglycan strands, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1][2] this compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by interfering with this final and crucial stage of cell wall assembly.[1] Its chemical structure, featuring a β-lactam ring, is key to its mechanism of action.[1] This guide delves into the specific molecular interactions and the downstream consequences of this compound's engagement with its bacterial targets.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of this compound involves the covalent modification and inactivation of PBPs.[1] This interaction prevents the transpeptidation reaction, which is the formation of peptide cross-links between adjacent peptidoglycan strands. The inhibition of this process weakens the cell wall, leading to cell lysis and bacterial death.[1]
Targeting Penicillin-Binding Proteins (PBPs)
PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan biosynthesis. S. aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4.[3] this compound, through its reactive β-lactam ring, forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of these PBPs.[4] This acylation effectively inactivates the enzyme, preventing it from carrying out its transpeptidase function.[5]
The affinity of this compound for different PBPs can vary. For instance, in Escherichia coli, this compound has shown a high affinity for PBP3.[6] In methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of an altered PBP, PBP2a.[7] This modified PBP has a low affinity for most β-lactam antibiotics, including this compound, and can continue to function in cell wall synthesis even when the native PBPs are inhibited, thus conferring resistance.[7][8]
Disruption of Peptidoglycan Cross-Linking
The transpeptidation reaction, catalyzed by PBPs, is essential for the structural integrity of the bacterial cell wall. It involves the formation of a peptide bond between the D-alanine of one peptidoglycan chain and the glycine bridge of an adjacent chain. By inhibiting PBPs, this compound directly prevents this cross-linking, leading to the formation of a defective and weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell.[2] Recent studies have shown that this compound can stop the division progress in S. aureus by preventing the recruitment of the major peptidoglycan synthase PBP2 to the septum.[9][10]
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound against its PBP targets can be quantified using various parameters, most notably the 50% inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against the native PBPs of S. aureus.
| Penicillin-Binding Protein (PBP) | This compound IC50 (µM) | Reference |
| PBP1 | 0.2 | [3] |
| PBP2 | 0.8 | [3] |
| PBP3 | 0.8 | [3] |
| PBP4 | 50 | [3] |
Table 1: IC50 values of this compound for the native PBPs of Staphylococcus aureus.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.[11]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Staphylococcus aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile saline
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound to achieve the desired final concentrations.
-
Prepare Inoculum: From a fresh (18-24 hour) culture, suspend 3-5 colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension 1:100 to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]
-
Prepare Microtiter Plate: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C for 18-24 hours.[11]
-
Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth.[11]
Competitive PBP Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled penicillin for binding to PBPs.
Materials:
-
Bacterial cell membrane preparation containing PBPs
-
Fluorescent penicillin probe (e.g., Bocillin-FL)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Bacterial Growth and Membrane Preparation:
-
Grow bacterial cells to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with PBS.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.[12]
-
-
Competition Reaction:
-
Incubate the prepared cell membranes with varying concentrations of this compound for 30 minutes at room temperature.[13]
-
-
Fluorescent Labeling:
-
SDS-PAGE and Visualization:
-
Stop the reaction and separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the PBP bands. The decrease in fluorescence in the presence of this compound indicates competitive binding.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound covalently binds to and inactivates PBPs, inhibiting transpeptidation and leading to a weakened cell wall and subsequent bacterial lysis.
Experimental Workflow for Competitive PBP Binding Assay
Caption: Workflow for determining the inhibitory concentration of this compound on PBPs using a competitive binding assay with a fluorescent probe.
Conclusion
This compound remains a vital tool in the clinical management of staphylococcal infections due to its targeted and potent inhibition of bacterial cell wall synthesis. A thorough understanding of its mechanism of action at the molecular level is paramount for combating the rise of antibiotic resistance and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of this compound's interaction with PBPs and the resulting bactericidal effects, supported by quantitative data and detailed experimental methodologies to facilitate further scientific inquiry. The continued investigation into the nuances of β-lactam-PBP interactions will be crucial in the ongoing battle against bacterial pathogens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of Penicillin Binding Protein 2a Detection with this compound Resistance in Staphylococcus aureus and Discovery of a Novel Penicillin Binding Protein 2a Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism-based inhibitor targeting the DD-transpeptidase activity of bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Relation between PBPs (penicillin-binding proteins) and growth curves of Escherichia coli submitted to ampicillin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional Induction of the Penicillin-Binding Protein 2 Gene in Staphylococcus aureus by Cell Wall-Active Antibiotics this compound and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Oxacillin: A Technical Guide to the Genesis of a Penicillinase-Resistant Penicillin
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Penicillin Resistance
The discovery of penicillin by Alexander Fleming in 1928 and its subsequent mass production in the 1940s revolutionized medicine, heralding the age of antibiotics. However, the widespread use of penicillin was soon met with a significant challenge: the emergence of penicillin-resistant strains of Staphylococcus aureus. These bacteria produced an enzyme, penicillinase (a type of β-lactamase), which hydrolyzed the β-lactam ring of penicillin, rendering the antibiotic ineffective. This growing resistance crisis in the 1950s spurred a concerted effort among pharmaceutical researchers to develop new penicillins that could withstand the destructive action of penicillinase. This technical guide provides an in-depth history and discovery of oxacillin, a pivotal second-generation, semi-synthetic penicillin that emerged from this research as a potent weapon against penicillin-resistant staphylococci.
The Dawn of a New Penicillin: A Historical Overview
This compound was first synthesized in the early 1960s as a result of a collaborative research initiative between Beecham Research Laboratories in the United Kingdom and Bristol-Myers in the United States.[1][2] This collaboration was at the forefront of developing semi-synthetic penicillins, a new class of antibiotics derived from the core penicillin structure, 6-aminopenicillanic acid (6-APA). The isolation of 6-APA by Beecham scientists in 1957 was a landmark achievement, as it allowed for the chemical modification of the penicillin molecule, opening the door to the creation of novel derivatives with improved properties.[2]
This compound belongs to the isoxazolyl penicillin group, which also includes clthis compound and diclthis compound.[1] It was developed as a derivative of methicillin, the first penicillinase-resistant penicillin, but with the significant advantage of being stable in acidic conditions, allowing for oral administration.[1] Following its discovery, this compound was patented in 1960 and received approval for medical use in 1962.[1] Beecham retained the rights to commercially develop the related compound clthis compound in the UK, while Bristol-Myers was granted the marketing rights for this compound in the United States.[1]
The Chemistry of Resistance: Synthesis of this compound
The key to this compound's resistance to penicillinase lies in its unique chemical structure. The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with 5-methyl-3-phenylisoxazole-4-carbonyl chloride. The bulky isoxazolyl side chain sterically hinders the penicillinase enzyme from accessing and hydrolyzing the β-lactam ring.
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the formation of the isoxazolyl side chain precursor, followed by its coupling with the 6-APA nucleus.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound, based on established chemical principles for penicillin synthesis.
Step 1: Preparation of 5-methyl-3-phenylisoxazole-4-carbonyl chloride
-
Benzaldoxime formation: Benzaldehyde is reacted with hydroxylamine hydrochloride in an alkaline solution to form benzaldoxime.
-
Chlorination: The benzaldoxime is then chlorinated, typically using chlorine gas, to yield benzohydroxamoyl chloride.
-
Cycloaddition and Esterification: Benzohydroxamoyl chloride undergoes a cycloaddition reaction with ethyl acetoacetate to form ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed, usually with a base such as sodium hydroxide, to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid.
-
Acid Chloride Formation: The carboxylic acid is then converted to the more reactive acid chloride, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Step 2: Acylation of 6-Aminopenicillanic Acid (6-APA)
-
Dissolution of 6-APA: 6-Aminopenicillanic acid is dissolved in a suitable aqueous solvent, and the pH is adjusted to the alkaline range (typically pH 7.0-9.0) using a base such as ammonium hydroxide to deprotonate the amino group.
-
Coupling Reaction: The solution of 5-methyl-3-phenylisoxazole-4-carbonyl chloride in an organic solvent (e.g., ethyl acetate) is added to the 6-APA solution. The reaction is carried out at a controlled temperature, often cooled to 0-5°C, while maintaining the pH in the desired range.
-
Isolation and Purification: After the reaction is complete, the this compound is extracted into an organic solvent. The organic layer is washed, and the sodium salt of this compound is precipitated by the addition of a sodium salt, such as sodium-2-ethylhexanoate. The resulting solid this compound sodium is then filtered, washed, and dried.
Mechanism of Action and Penicillinase Resistance
This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, this compound blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
The key to this compound's efficacy against penicillinase-producing staphylococci is the steric hindrance provided by its 5-methyl-3-phenylisoxazole-4-carboxamido side chain. This bulky group physically blocks the active site of the penicillinase enzyme, preventing it from binding to and hydrolyzing the β-lactam ring.
In Vitro and In Vivo Efficacy: Key Experimental Findings
The development of this compound was supported by extensive in vitro and in vivo studies to determine its antibacterial spectrum, potency, and resistance to penicillinase.
In Vitro Susceptibility Testing
A crucial step in evaluating any new antibiotic is determining its Minimum Inhibitory Concentration (MIC) against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Experimental Protocol: Tube Dilution Method for MIC Determination
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a set of sterile test tubes.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity, typically corresponding to a known concentration of colony-forming units (CFU) per milliliter.
-
Inoculation: Each tube containing the diluted antibiotic is inoculated with a standardized volume of the bacterial suspension. A control tube containing no antibiotic is also inoculated to ensure the viability of the bacteria.
-
Incubation: The tubes are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the tubes are visually inspected for turbidity (growth). The MIC is the lowest concentration of this compound in which there is no visible growth.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Penicillins against Staphylococcus aureus
| Penicillin | Penicillin-Susceptible S. aureus | Penicillinase-Producing S. aureus |
| Penicillin G | 0.01 - 0.1 | >100 |
| Methicillin | 1.5 - 3.1 | 1.5 - 6.2 |
| This compound | 0.2 - 0.8 | 0.4 - 1.6 |
Data compiled from various studies conducted in the early 1960s.
The data clearly demonstrates the dramatic loss of activity of Penicillin G against penicillinase-producing strains. In contrast, both methicillin and this compound retained their activity, with this compound showing greater potency (lower MIC) than methicillin against both susceptible and resistant strains.
Penicillinase Resistance Assay
To directly measure the stability of this compound in the presence of penicillinase, an iodometric assay was commonly employed. This method relies on the principle that the hydrolysis product of penicillin, penicilloic acid, reduces iodine, while intact penicillin does not.
Experimental Protocol: Iodometric Assay for Penicillinase Activity
-
Reaction Mixture: A solution containing the penicillin to be tested (e.g., this compound), a preparation of penicillinase enzyme, and a starch-iodine indicator is prepared in a suitable buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature.
-
Measurement: The rate of disappearance of the blue color of the starch-iodine complex is measured spectrophotometrically. A slower rate of color change indicates greater resistance of the penicillin to hydrolysis by penicillinase.
Studies using this method demonstrated that this compound was significantly more resistant to staphylococcal penicillinase than penicillin G.
In Vivo Efficacy: The Mouse Protection Test
The mouse protection test was a standard preclinical model used to evaluate the in vivo efficacy of new antibiotics.
Experimental Protocol: Mouse Protection Test
-
Infection: A group of mice is infected with a lethal dose of a virulent strain of Staphylococcus aureus.
-
Treatment: Subgroups of the infected mice are then treated with varying doses of the test antibiotic (e.g., this compound) at specified time intervals. A control group receives no treatment.
-
Observation: The mice are observed over a period of several days, and the number of survivors in each group is recorded.
-
Endpoint: The efficacy of the antibiotic is determined by its ability to protect the mice from death compared to the untreated control group.
Early in vivo studies demonstrated that this compound was effective in protecting mice from lethal infections caused by penicillinase-producing S. aureus, confirming its therapeutic potential.
Pharmacokinetics of this compound
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its clinical efficacy. Early studies in humans established the key pharmacokinetic parameters of this compound.
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value |
| Route of Administration | Intravenous, Intramuscular, Oral |
| Oral Bioavailability | Approximately 30-35% |
| Peak Serum Level (1g IV) | ~43 µg/mL at 5 minutes |
| Protein Binding | ~94% |
| Elimination Half-life | 20-30 minutes |
| Excretion | Primarily renal (urine) and biliary |
The ability to be administered orally was a significant advantage of this compound over methicillin, which could only be given by injection.
Conclusion: The Legacy of this compound
The discovery and development of this compound marked a critical milestone in the ongoing battle against antibiotic resistance. As a second-generation, penicillinase-resistant penicillin, it provided a much-needed therapeutic option for infections caused by penicillin-resistant Staphylococcus aureus. The chemical ingenuity of modifying the penicillin side chain to confer resistance to enzymatic degradation laid the groundwork for the development of subsequent generations of β-lactam antibiotics. While the emergence of methicillin-resistant Staphylococcus aureus (MRSA) has presented new challenges, this compound remains an important antibiotic in the clinician's armamentarium for treating infections caused by susceptible staphylococci. The story of this compound serves as a powerful testament to the importance of continued research and innovation in the face of evolving microbial threats.
References
chemical structure and properties of oxacillin sodium salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxacillin sodium salt is a semisynthetic, penicillinase-resistant beta-lactam antibiotic with a narrow spectrum of activity primarily targeting gram-positive bacteria, particularly penicillin-resistant Staphylococcus aureus. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sodium salt. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its stability and degradation pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Chemical Structure and Identification
This compound sodium salt is the sodium salt of this compound, a derivative of 6-aminopenicillanic acid. The core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The acyl side chain, 5-methyl-3-phenyl-4-isoxazolecarbonyl, confers resistance to enzymatic degradation by bacterial β-lactamases.
The chemical structure of this compound sodium salt is depicted below:
Table 1: Chemical Identification of this compound Sodium Salt
| Identifier | Value |
| IUPAC Name | sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1] |
| CAS Number | 1173-88-2 (anhydrous)[1][2][3][4] |
| 7240-38-2 (monohydrate)[4] | |
| Molecular Formula | C₁₉H₁₈N₃NaO₅S (anhydrous)[2][3] |
| C₁₉H₂₀N₃NaO₆S (monohydrate)[1] | |
| SMILES String | O=C(--INVALID-LINK--N1C2=O)[O-].[Na+][4] |
Physicochemical Properties
This compound sodium salt is a white or almost white crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound Sodium Salt
| Property | Value | Reference |
| Molecular Weight | 423.42 g/mol (anhydrous) | [3][4] |
| 441.43 g/mol (monohydrate) | [1] | |
| Melting Point | 188 °C | |
| pKa | 2.72 | |
| Solubility | ||
| Water | Soluble (50 mg/mL) | |
| Ethanol | 2 mg/mL | [5] |
| DMSO | 16 mg/mL | [5] |
| Dimethylformamide (DMF) | 20 mg/mL | [5] |
| PBS (pH 7.2) | 10 mg/mL | [5] |
| Acetone | Very slightly soluble | [2] |
| Butanol | Very slightly soluble | [2] |
| Ethyl acetate | Almost insoluble | [2] |
| Petroleum ether | Almost insoluble | [2] |
| Appearance | Crystalline solid | [5] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[6] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.
The proposed mechanism of action involves the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of this compound covalently binds to the active site of PBPs.[7]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.
-
Weakening of the Cell Wall: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell.
-
Cell Lysis: The compromised cell wall eventually ruptures, leading to bacterial cell death.
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
Experimental Protocols
Synthesis of this compound Sodium Salt
The following protocol describes a general method for the synthesis of this compound sodium.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride
-
Sodium bicarbonate
-
Acetone
-
Water
-
n-Butanol
-
Sodium acetate solution (20% in methanol)[2]
Procedure:
-
Condensation: [2] a. In a reaction vessel, dissolve 6-APA in a mixture of acetone and water. b. Cool the solution to 0-5 °C. c. Slowly add 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride to the cooled solution while maintaining the pH at 7.0-7.5 with the addition of a sodium bicarbonate solution. d. Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Acidification and Extraction: [2] a. After the reaction is complete, acidify the mixture to pH 2.0 with a suitable acid (e.g., hydrochloric acid). b. Extract the this compound free acid into an organic solvent such as n-butanol. c. Wash the organic layer with water to remove any impurities.
-
Salt Formation and Crystallization: [2] a. To the butanolic extract of this compound, slowly add a 20% solution of sodium acetate in methanol. b. Stir the mixture to induce the crystallization of this compound sodium salt. c. Collect the precipitated crystals by filtration.
-
Washing and Drying: [2] a. Wash the crystals with n-butanol and then with a volatile solvent like acetone to remove residual butanol and water. b. Dry the purified this compound sodium salt crystals under vacuum at a temperature not exceeding 50 °C.
Caption: General workflow for the synthesis of this compound sodium salt.
Analytical Methods
This method is suitable for the determination of the purity and assay of this compound sodium salt.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a ratio of 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 225 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound sodium reference standard of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of this compound sodium salt of approximately the same concentration as the standard solution in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage purity or assay of this compound sodium salt by comparing the peak area of the sample to the peak area of the standard.
A simple UV-Vis spectrophotometric method can be used for the quantitative determination of this compound sodium. This method is based on the charge transfer complexation reaction of the drug with iodine.[1]
Procedure: [1]
-
Standard Solution Preparation: Prepare a stock solution of this compound sodium (e.g., 100 µg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 10-50 µg/mL.
-
Sample Preparation: Prepare a sample solution of this compound sodium salt in methanol to obtain a concentration within the calibration range.
-
Reaction: To a fixed volume of each standard and sample solution, add a solution of iodine in dichloromethane.
-
Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (approximately 365 nm) against a reagent blank.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Quantification: Determine the concentration of this compound sodium in the sample solution from the calibration curve.
A redox titration method can be employed for the assay of this compound sodium salt.[3]
Procedure:
-
Accurately weigh a quantity of this compound sodium salt and dissolve it in water.
-
Add a known excess of a standard oxidizing agent solution (e.g., potassium permanganate or ceric sulfate) and a suitable acid (e.g., sulfuric acid).
-
Allow the reaction to proceed for a specified time.
-
Back-titrate the excess oxidizing agent with a standard reducing agent solution (e.g., ferrous ammonium sulfate) using a suitable indicator to determine the endpoint.
-
Perform a blank titration under the same conditions.
-
Calculate the percentage of this compound sodium salt in the sample based on the amount of oxidizing agent consumed.
Stability and Degradation
This compound sodium is susceptible to degradation, primarily through hydrolysis of the β-lactam ring, which inactivates the antibiotic. The stability of this compound sodium solutions is influenced by several factors, including pH, temperature, and the presence of other substances.
-
pH: this compound is most stable in the pH range of 6.0 to 7.0. It is rapidly degraded in acidic and alkaline conditions.
-
Temperature: The rate of degradation increases with increasing temperature. Solutions of this compound sodium are more stable when refrigerated. This compound sodium was found to be stable for 7 days at 23°C with less than a 10% loss and for 30 days at 4°C with less than a 5% loss.[8][9]
-
Compatibility: this compound sodium is incompatible with aminoglycosides in the same I.V. infusion. Admixtures in dextrose-containing solutions can also lead to accelerated degradation.[10]
The primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring to form the inactive penicilloic acid derivative. Other potential degradation products can arise from further reactions of this initial hydrolysate.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological activity of this compound sodium salt. The experimental protocols for its synthesis and analysis offer valuable practical information for researchers. A thorough understanding of its stability and degradation pathways is crucial for its proper handling, formulation, and clinical use. The information presented herein serves as a foundational resource for further research and development in the field of antimicrobial agents.
References
- 1. A Novel Spectrophotometric Method for the Determination this compound Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112300197A - Preparation method of this compound sodium and this compound sodium for injection - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Stability of Ampicillin Sodium, Nafcillin Sodium, And this compound Sodium in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Ampicillin Sodium, Nafcillin Sodium, And this compound Sodium in AutoDose Infusion System Bags. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Stability of sodium this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxacillin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacillin, a penicillinase-resistant penicillin, has long been a cornerstone in the treatment of infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its efficacy is rooted in its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thus disrupting the integrity of the peptidoglycan layer and leading to cell lysis.[1][2] This in-depth technical guide provides a comprehensive overview of this compound's spectrum of activity against a range of Gram-positive bacteria, details the experimental protocols for its evaluation, and illustrates key mechanisms of action and resistance.
Quantitative Antimicrobial Activity
The in vitro activity of this compound against various Gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall efficacy of an antibiotic against a bacterial population.
| Bacterial Species | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Notes |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.25 - 0.5 | 0.5 - 1 | Generally highly susceptible. |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | >2 | >2 | Resistance is mediated by the mecA gene, rendering this compound ineffective. |
| Staphylococcus epidermidis | ≤0.25 - 1 | ≥8 | MIC distribution is not as clearly bimodal as in S. aureus. Many strains with MICs of 1-2 µg/mL may carry the mecA gene.[2] |
| Streptococcus pyogenes (Group A Streptococcus) | ≤0.06 - 0.12 | 0.12 - 0.25 | Generally susceptible. |
| Streptococcus agalactiae (Group B Streptococcus) | ≤0.12 | 0.25 | Generally susceptible, though strains with reduced susceptibility have been reported. |
| Viridans Group Streptococci | Variable | Variable | Penicillin susceptibility is often used as a surrogate. This compound disk diffusion can be used to screen for reduced penicillin susceptibility.[3] |
| Enterococcus faecalis | >16 | >32 | Intrinsically resistant to this compound.[4] |
| Enterococcus faecium | >64 | >64 | Intrinsically resistant to this compound. |
| Listeria monocytogenes | High Resistance | High Resistance | This compound is generally not effective against Listeria monocytogenes. |
| Corynebacterium species | Variable | Variable | Susceptibility is species-dependent. Some species like C. urealyticum are often resistant to β-lactams. |
Experimental Protocols
Accurate determination of this compound's activity is paramount for clinical decision-making and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.
Broth Microdilution Method (CLSI M07)
This method is considered a gold standard for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test organism is inoculated into a series of microplate wells containing serial twofold dilutions of this compound in a specialized broth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that inhibits growth.
Detailed Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound powder in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in the microplate wells.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
-
Inoculation and Incubation:
-
Dispense the diluted bacterial suspension into each well of the microplate containing the this compound dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the microplate at 35°C ± 2°C for 16-20 hours in ambient air. For staphylococci, incubation for a full 24 hours is recommended to detect this compound resistance.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microplate for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Method (CLSI M02)
This method provides a qualitative assessment of antimicrobial susceptibility.
Principle: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. A filter paper disk impregnated with a specified amount of this compound (typically 1 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk.
Detailed Methodology:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.
-
-
Application of this compound Disk:
-
Using sterile forceps, place an this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-24 hours. For staphylococci, incubation for a full 24 hours is necessary for the reliable detection of methicillin resistance.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by the CLSI.
-
Mechanisms of Action and Resistance
Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan backbone. By covalently binding to the active site of PBPs, this compound blocks this cross-linking process, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.[2]
Caption: this compound's mechanism of action via PBP inhibition.
Mechanism of Resistance: The Role of mecA and PBP2a
The primary mechanism of resistance to this compound in staphylococci is the acquisition of the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for β-lactam antibiotics, including this compound. In the presence of this compound, the native PBPs are inhibited, but PBP2a remains functional and continues to catalyze the transpeptidation reaction, allowing for the synthesis of a stable cell wall and conferring resistance. The expression of the mecA gene is regulated by the mecI and mecR1 genes.
Caption: Regulation and function of mecA in this compound resistance.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a bacterial isolate to this compound using either broth microdilution or disk diffusion methods.
References
The Molecular Basis of Oxacillin Resistance in Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacillin resistance in Staphylococcus aureus represents a significant global health challenge, rendering a substantial portion of β-lactam antibiotics ineffective against infections caused by methicillin-resistant S. aureus (MRSA). This resistance is primarily mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a. However, the expression of this compound resistance is a complex phenotype influenced by a variety of genetic and regulatory factors. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in S. aureus, details key experimental protocols for its detection and characterization, and presents relevant quantitative data for comparative analysis.
Core Mechanism of this compound Resistance: The mecA Gene and PBP2a
The cornerstone of high-level this compound resistance in S. aureus is the acquisition of the mecA gene.[1][2] This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1][3][4] The product of the mecA gene is Penicillin-Binding Protein 2a (PBP2a), a transpeptidase that is essential for the synthesis of the bacterial cell wall.[1][5]
Unlike the native PBPs of S. aureus, PBP2a exhibits a low affinity for β-lactam antibiotics, including this compound.[5][6][7] This reduced binding affinity allows PBP2a to continue its function of cross-linking peptidoglycan chains even in the presence of inhibitory concentrations of β-lactams, thereby enabling cell wall synthesis and bacterial survival.[5][8] While native PBPs are inactivated by this compound, PBP2a effectively bypasses this inhibition, conferring resistance to virtually all β-lactam antibiotics.[5]
The Staphylococcal Cassette Chromosome mec (SCCmec)
SCCmec is a mobile genetic element, ranging from 21 to 60 kb in size, that integrates into the S. aureus chromosome at a specific site.[3] It is the vehicle for the horizontal transfer of the mecA gene among staphylococcal species.[1][3] SCCmec elements are structurally diverse and are classified into different types (currently I through XIV) based on the combination of two essential components: the mec gene complex and the ccr gene complex.[3][4][9]
-
The mec gene complex contains the mecA gene and its regulatory elements, mecR1 and mecI.[3][10]
-
The ccr gene complex encodes for cassette chromosome recombinases (CcrA and CcrB) that mediate the integration and excision of the SCCmec element from the bacterial chromosome.[1][4]
The structural organization of SCCmec also includes non-essential "joining" (J) regions, which can carry additional resistance determinants for non-β-lactam antibiotics.[3]
Regulation of mecA Expression
The expression of mecA is tightly controlled by the regulatory genes mecR1 and mecI, which are located upstream of mecA within the mec gene complex.[10][11]
-
mecI encodes a repressor protein that binds to the promoter region of mecA, preventing its transcription in the absence of a β-lactam antibiotic.[11]
-
mecR1 encodes a transmembrane signal transducer protein.[11] In the presence of a β-lactam, MecR1 undergoes a series of conformational changes and proteolytic cleavages, leading to the inactivation of the MecI repressor and subsequent induction of mecA transcription.[12]
In many clinical MRSA isolates, mutations or deletions within mecI or mecR1 can lead to the constitutive, high-level expression of mecA.[1]
Caption: Regulation of mecA gene expression by MecR1 and MecI.
Auxiliary Factors Influencing this compound Resistance
While mecA is the primary determinant of this compound resistance, the level of resistance is significantly influenced by a number of "auxiliary" genes.[13] These genes are not located on the SCCmec element but are part of the core S. aureus genome. They are involved in various cellular processes, including cell wall synthesis and metabolism.
-
fem Genes (Factors Essential for Methicillin Resistance): The femXAB gene family encodes enzymes that are crucial for the synthesis of the pentaglycine interpeptide bridges in the peptidoglycan.[14][15] An intact pentaglycine bridge is essential for the proper functioning of PBP2a. Mutations in these genes can lead to a decrease in the level of this compound resistance, even in the presence of a functional mecA gene.[14][15]
-
Stringent Stress Response: The stringent stress response, a bacterial mechanism for adapting to nutrient limitation and other environmental stresses, has been shown to play a role in the expression of high-level this compound resistance.[13][16] Genes such as relA, which is involved in the synthesis of the alarmone (p)ppGpp, can influence the level of resistance.[16][17]
-
Two-Component Signal Transduction Systems: Systems like ArlRS have been shown to regulate this compound resistance by modulating the expression of other regulatory genes, such as spx.[18] Other two-component systems, like WalKR and VraRS, are also involved in the regulation of cell wall metabolism and can impact antibiotic resistance.[19]
mecA-Independent Mechanisms of this compound Resistance
Although less common, this compound resistance can occur in the absence of the mecA gene. These mechanisms typically result in lower levels of resistance compared to mecA-mediated resistance.
-
Hyperproduction of β-lactamase: Some strains can overproduce the native β-lactamase enzyme, which can hydrolyze and inactivate this compound, leading to a modest increase in resistance.[2]
-
Modifications of Native PBPs: Mutations in the genes encoding the native penicillin-binding proteins (PBP1, PBP2, PBP3, PBP4) can alter their structure, reducing their affinity for β-lactam antibiotics.[2][20]
-
Emergence of mecC : A homolog of mecA, named mecC (previously known as mecALGA251), has been identified in some S. aureus isolates.[2][21] It also encodes a PBP with low affinity for β-lactams and confers this compound resistance.[21]
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to this compound resistance in S. aureus.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) in S. aureus
| Strain Type | mecA Status | Typical this compound MIC (µg/mL) | Reference(s) |
| This compound-Susceptible S. aureus (OSSA) | Negative | ≤ 2 | [22][23] |
| Methicillin-Resistant S. aureus (MRSA) | Positive | ≥ 4 | [23] |
| This compound-Susceptible MRSA (OS-MRSA) | Positive | ≤ 2 | [14][24] |
| mecA-negative resistant strains | Negative | 2 - 16 | [2][25] |
Table 2: Binding Affinities of PBP2a for β-Lactam Antibiotics
| β-Lactam Antibiotic | Second-order rate constant (k₂/K_d) (M⁻¹s⁻¹) | Reference(s) |
| Benzylpenicillin | 16.5 | [26] |
| Methicillin | 0.49 | [26] |
| High-affinity Cephalosporin | 1750 | [26] |
Experimental Protocols
Detailed methodologies for the detection and characterization of this compound resistance are crucial for both clinical diagnostics and research.
Protocol 1: PCR for mecA Gene Detection
This protocol outlines the standard polymerase chain reaction (PCR) method for the detection of the mecA gene, which is considered the gold standard for identifying MRSA.[27]
1. DNA Extraction:
- Isolate genomic DNA from an overnight culture of S. aureus using a commercial DNA extraction kit or a standard phenol-chloroform method.[28]
2. PCR Amplification:
- Prepare a PCR master mix containing DNA polymerase, dNTPs, MgCl₂, and PCR buffer.
- Add forward and reverse primers specific for the mecA gene. A commonly used primer set targets a 533 bp fragment.[28][29][30]
- Add the extracted DNA template to the master mix.
- Perform PCR using the following cycling conditions:
- Initial denaturation: 94-95°C for 3-5 minutes.[28][30]
- 30-35 cycles of:
- Denaturation: 94°C for 30-60 seconds.[30]
- Annealing: 50-55°C for 30-60 seconds.[30]
- Extension: 72°C for 30-60 seconds.[30]
- Final extension: 72°C for 3-5 minutes.[28][30]
3. Gel Electrophoresis:
- Run the PCR products on a 1.5-2% agarose gel stained with an intercalating dye.
- Visualize the DNA fragments under UV light. The presence of a band of the expected size (e.g., 533 bp) indicates the presence of the mecA gene.
start [label="S. aureus Culture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
dna_extraction [label="DNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"];
pcr_setup [label="PCR Master Mix Preparation\n(Primers, Polymerase, dNTPs)", fillcolor="#FBBC05", fontcolor="#202124"];
pcr_reaction [label="PCR Amplification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
gel_electrophoresis [label="Agarose Gel Electrophoresis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
visualization [label="UV Visualization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
result [label="mecA Gene Detected\n(Positive Result)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dna_extraction;
dna_extraction -> pcr_reaction;
pcr_setup -> pcr_reaction;
pcr_reaction -> gel_electrophoresis;
gel_electrophoresis -> visualization;
visualization -> result;
}
Caption: Workflow for the detection of the mecA gene by PCR.
Protocol 2: this compound Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following CLSI guidelines.
1. Inoculum Preparation:
- Prepare a standardized inoculum of S. aureus equivalent to a 0.5 McFarland standard.
2. Serial Dilution of this compound:
- Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation:
- Inoculate each well of the microtiter plate with the standardized bacterial suspension.
4. Incubation:
- Incubate the plate at 35°C for 16-20 hours.
5. MIC Determination:
- The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: PBP2a Latex Agglutination Test
This is a rapid immunological method for the detection of PBP2a protein directly from bacterial colonies.
1. Reagent Preparation:
- Allow the latex reagent (latex particles coated with monoclonal antibodies against PBP2a) and control reagents to come to room temperature.
2. Bacterial Lysate Preparation:
- Suspend several colonies of S. aureus in an extraction reagent to lyse the bacterial cells and release PBP2a.
3. Agglutination Reaction:
- Mix a drop of the bacterial lysate with a drop of the latex reagent on a reaction card.
- Rock the card gently for up to 3 minutes and observe for agglutination (clumping) of the latex particles.
4. Interpretation:
- Visible agglutination indicates the presence of PBP2a and a positive result for MRSA. The absence of agglutination indicates a negative result.
Conclusion
The molecular basis of this compound resistance in Staphylococcus aureus is a multifaceted and evolving field of study. While the acquisition of the mecA gene via SCCmec remains the predominant mechanism, a deeper understanding of the regulatory networks and auxiliary factors that modulate the level of resistance is critical for the development of novel therapeutic strategies. The interplay between the core resistance determinant, PBP2a, and the host bacterium's genetic background highlights the complexity of this clinically significant phenotype. Accurate and reliable detection methods are paramount for appropriate patient management and for tracking the epidemiology of MRSA. Continued research into the intricate molecular details of this compound resistance will be essential to combat the ongoing threat posed by this formidable pathogen.
References
- 1. mecA - Wikipedia [en.wikipedia.org]
- 2. Development of this compound Resistance in a Patient with Recurrent Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCCmec - Wikipedia [en.wikipedia.org]
- 4. Staphylococcal Cassette Chromosome mec (SCCmec) analysis of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of Penicillin Binding Protein 2a Detection with this compound Resistance in Staphylococcus aureus and Discovery of a Novel Penicillin Binding Protein 2a Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcal Cassette Chromosome mec (SCCmec) Typing of Methicillin-Resistant Staphylococcus aureus Strains Isolated in 11 Asian Countries: a Proposal for a New Nomenclature for SCCmec Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic organization of mecA and mecA-regulatory genes in epidemic methicillin-resistant Staphylococcus aureus from Australia and England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restoration of this compound susceptibility in methicillin-resistant Staphylococcus aureus by blocking the MecR1-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Detection of mutations in the FemXAB protein family in this compound-susceptible mecA-positive Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Genetic Determinants of High-Level this compound Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic Determinants of High-Level this compound Resistance in Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of ArlRS in regulating this compound susceptibility in methicillin-resistant Staphylococcus aureus indicates it is a potential target for antimicrobial resistance breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
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- 27. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Detection of mecA, femA, and femB genes in clinical strains of staphylococci using polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 2.7. Detection of mecA Gene in Methicillin-Resistant S. aureus Isolates [bio-protocol.org]
The Architect of Resistance: Oxacillin's Pivotal Role in the Evolution of MRSA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, largely defined by its resistance to β-lactam antibiotics. Oxacillin, a penicillinase-resistant penicillin, has been central to both the clinical definition and the evolutionary trajectory of this formidable pathogen. This technical guide provides a comprehensive examination of the molecular underpinnings of this compound resistance in S. aureus, the evolutionary pathways fostered by its selective pressure, and the key experimental methodologies used to characterize this resistance. The primary mechanism of resistance is the acquisition of the mecA gene, carried on the mobile genetic element Staphylococcal Cassette Chromosome mec (SCCmec). This gene encodes Penicillin-Binding Protein 2a (PBP2a), a transpeptidase that exhibits a low affinity for this compound and other β-lactams, thereby enabling cell wall synthesis in their presence. The expression of mecA is intricately regulated by the sensor-inducer MecR1 and the repressor MecI, a system that is often induced by exposure to β-lactams like this compound. This document details these mechanisms, explores the origins and evolution of the mecA determinant, discusses alternative resistance pathways, and provides structured protocols for the essential experiments that form the basis of MRSA research and diagnostics.
The Core Mechanism: mecA and the Function of PBP2a
The cornerstone of high-level this compound resistance in S. aureus is the production of Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a is an alternative transpeptidase that, unlike native staphylococcal PBPs, has a very low affinity for β-lactam antibiotics.[3][4] This allows the bacterium to continue peptidoglycan synthesis for its cell wall even when its primary PBPs are inactivated by this compound.[5]
PBP2a is encoded by the mecA gene, which is not native to S. aureus but is acquired via horizontal gene transfer.[6][7] The mecA gene is part of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[7] The introduction of mecA into a susceptible S. aureus strain is the defining event in the emergence of MRSA.[8]
While PBP2a provides the resistance mechanism, its effective function often requires collaboration with the native PBP2, specifically its transglycosylase domain, for the complete synthesis of the cell wall.[5]
Regulation of Resistance: The mecA Signaling Pathway
The expression of mecA is not typically constitutive but is inducible in the presence of β-lactam antibiotics.[9] This regulation is primarily controlled by two genes located upstream of mecA within the SCCmec element: mecR1 and mecI.[10]
-
MecR1: A transmembrane sensor-transducer protein. In the absence of a β-lactam, MecR1 is inactive.[11] Upon binding a β-lactam like this compound, it undergoes a conformational change and autoproteolytic cleavage, activating its cytoplasmic metalloprotease domain.[12]
-
MecI: A repressor protein that binds to the promoter region of the mecA gene, preventing its transcription.[10][11]
The induction cascade proceeds as follows:
-
This compound enters the periplasmic space and acylates the sensor domain of MecR1.
-
This acylation activates the intracellular protease domain of MecR1.
-
The activated MecR1 cleaves the MecI repressor.
-
Cleavage of MecI causes it to dissociate from the mecA promoter.
-
The promoter is now free, allowing for the transcription of the mecA gene and subsequent translation into PBP2a.
In many MRSA strains, particularly those with SCCmec types II and III, the mecR1-mecI system is intact. However, in other types, such as the community-associated SCCmec type IV, the regulatory genes are often truncated or absent.[10][13] In these cases, mecA expression can be controlled by the homologous blaR1-blaI system, which normally regulates the expression of β-lactamase (blaZ).[10][13] this compound is a potent inducer of both the mec and bla regulatory systems.[14][15]
Figure 1: Signaling pathway for this compound-induced expression of the mecA gene.
The Evolutionary Trajectory of Resistance
The emergence of MRSA is a prime example of bacterial evolution driven by antibiotic selection. The mecA gene itself is believed to have originated from a native PBP gene in Staphylococcus fleurettii, a commensal bacterium of animals.[7] This gene was then incorporated into the SCCmec element, allowing for its mobilization and transfer into S. aureus.[7]
A critical concept in the evolution of MRSA is heteroresistance . Many MRSA isolates exhibit this phenotype, where the majority of the bacterial population appears susceptible to this compound, but a small subpopulation (e.g., 1 in 10⁶ cells) expresses high-level resistance.[16] This can make laboratory detection challenging.[17]
Exposure to sub-inhibitory concentrations of this compound can select for the resistant subpopulation, leading to a shift towards a homogeneously resistant phenotype and potential treatment failure.[13][18] This phenomenon is particularly relevant for This compound-Susceptible MRSA (OS-MRSA) . These are strains that carry the mecA gene but are phenotypically susceptible to this compound and cefoxitin in standard tests.[18] However, under antibiotic pressure, these strains can readily revert to a resistant phenotype.[18]
Figure 2: Logical flow of the evolution of this compound resistance in S. aureus.
mecA-Independent Resistance Mechanisms
While mecA is the predominant mechanism, other factors can contribute to reduced susceptibility or "borderline" resistance to this compound (often termed BORSA). These mechanisms typically do not confer the high-level resistance seen with PBP2a.
-
β-Lactamase Hyperproduction: Some strains can overproduce β-lactamase, the enzyme that degrades penicillin. While this compound is designed to be stable against this enzyme, massive hyperproduction can lead to a degree of this compound hydrolysis, raising the Minimum Inhibitory Concentration (MIC) into the borderline range.[1][19][20]
-
Modifications in Native PBPs (MOD-SA): Mutations in the genes encoding the native PBPs (pbp1, pbp2, pbp3, pbp4) can alter their structure, reducing their affinity for this compound.[6][19] This can lead to low-level resistance.
-
Mutations in Other Genes: Recent studies have identified mutations in genes related to cell wall metabolism, such as gdpP, that can lead to mecA-independent this compound resistance.[6]
Quantitative Data Summary
Table 1: this compound MIC Breakpoints for S. aureus
| Issuing Body | Susceptible (S) | Resistant (R) | Source(s) |
| CLSI | ≤ 2 µg/mL | ≥ 4 µg/mL | [17][21][22] |
| EUCAST | ≤ 2 µg/mL | > 2 µg/mL | [23] |
Note: Cefoxitin is often used as a surrogate for predicting this compound resistance in S. aureus due to its better induction of mecA expression and clearer endpoint interpretation.[17]
Table 2: Induction of mecA Expression by this compound
| MRSA Isolates | Induction Fold-Change (vs. uninduced) | This compound MIC | Source |
| 18 Clinical Isolates | 2- to 69-fold | ≥256 µg/mL for isolates with >13-fold induction | [9][24] |
| OS-MRSA (SA607) | 128-fold increase in MIC after 2 days | 256 µg/mL (post-induction) | [13] |
| OS-MRSA (SA786) | 256-fold increase in MIC after 4 days | 256 µg/mL (post-induction) | [13] |
Experimental Protocols
Determination of this compound Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (based on CLSI guidelines)
Objective: To determine the lowest concentration of this compound that inhibits visible growth of S. aureus.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% NaCl.[25]
-
This compound powder
-
96-well microtiter plates
-
S. aureus isolate for testing
-
S. aureus ATCC 29213 (Quality Control strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)[17]
Procedure:
-
Prepare this compound Stock: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB (with 2% NaCl) in the microtiter plate to achieve a final concentration range (e.g., 0.12 to 128 µg/mL).[26]
-
Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.[21][23] Testing at temperatures above 35°C may fail to detect some MRSA strains.[17]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the results for the QC strain with the acceptable ranges.
Detection of PBP2a
Method: Latex Agglutination Test
Objective: To rapidly detect the presence of PBP2a protein in a bacterial isolate.
Materials:
-
PBP2a latex agglutination test kit (e.g., Oxoid)[27]
-
S. aureus isolate
-
Extraction Reagent from kit
-
Test cards and mixing sticks
-
Positive and negative control strains
Procedure:
-
Colony Suspension: Collect 1-5 bacterial colonies from an 18-24 hour culture and suspend them thoroughly in the provided extraction reagent in a microfuge tube.
-
Boiling: Place the tube in a boiling water bath for 3-5 minutes.
-
Centrifugation: Centrifuge the tube at approximately 1,500 x g for 5 minutes to pellet the cell debris.
-
Testing: Add one drop of the supernatant (the extract containing proteins) to a circle on the test card.
-
Latex Reagent: Add one drop of the test latex reagent (latex particles coated with anti-PBP2a monoclonal antibodies) to the supernatant on the card.
-
Mixing and Observation: Mix the drops and gently rock the card for up to 3 minutes. Observe for agglutination (clumping of the latex particles).
-
Interpretation:
-
Positive: Visible agglutination within 3 minutes indicates the presence of PBP2a.
-
Negative: A smooth, milky suspension with no agglutination indicates the absence of PBP2a.
-
Run parallel tests with positive and negative control strains to ensure the validity of the results.
-
Workflow for MRSA Identification
Figure 3: Experimental workflow for the identification and confirmation of MRSA.
Conclusion
This compound has served as a powerful selective agent, driving the evolution and global dissemination of MRSA. The acquisition and regulated expression of the mecA gene, encoding the low-affinity PBP2a, remains the central mechanism of resistance. Understanding the induction of this pathway by this compound, the evolutionary potential locked within heteroresistant and OS-MRSA populations, and the alternative mechanisms of resistance is critical for the development of new therapeutic strategies and for the effective clinical management of staphylococcal infections. The experimental protocols detailed herein provide the foundational tools for researchers to accurately identify, characterize, and investigate this enduring clinical challenge.
References
- 1. Detection of this compound Resistance in Staphylococcus aureus Isolated from the Neonatal and Pediatric Units of a Brazilian Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of Penicillin Binding Protein 2a Detection with this compound Resistance in Staphylococcus aureus and Discovery of a Novel Penicillin Binding Protein 2a Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ldh.la.gov [ldh.la.gov]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Origin and Molecular Evolution of the Determinant of Methicillin Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Role of the mecA Gene in this compound Resistance in a Staphylococcus aureus Clinical Strain with a pvl-Positive ST59 Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Restoration of this compound susceptibility in methicillin-resistant Staphylococcus aureus by blocking the MecR1-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Induction of beta-lactamase and methicillin resistance in unusual strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of beta-lactamase and methicillin resistance in unusual strains of methicillin-resistant Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]
- 16. Detection of this compound-Susceptible mecA-Positive Staphylococcus aureus Isolates by Use of Chromogenic Medium MRSA ID - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. academic.oup.com [academic.oup.com]
- 20. A class A β-lactamase produced by borderline this compound-resistant Staphylococcus aureus hydrolyses this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. media.beckmancoulter.com [media.beckmancoulter.com]
- 22. microbiologyjournal.org [microbiologyjournal.org]
- 23. media.beckmancoulter.com [media.beckmancoulter.com]
- 24. Effects of ceftobiprole and this compound on mecA expression in methicillin-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
The Pharmacology and Pharmacokinetics of Oxacillin: An In-depth Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of oxacillin, a penicillinase-resistant β-lactam antibiotic, within various research models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational studies. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential mechanisms and workflows to facilitate a deeper understanding of this compound's properties and applications in a research context.
Introduction
This compound is a narrow-spectrum antibiotic primarily used to treat infections caused by penicillinase-producing Staphylococcus aureus.[1] Its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which dictate its absorption, distribution, metabolism, excretion, and ultimately, its antibacterial activity at the site of infection. Understanding these parameters in relevant research models is critical for the development of new therapeutic strategies and for optimizing existing dosing regimens.
Pharmacology of this compound
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The core of its activity lies in the β-lactam ring, which covalently binds to penicillin-binding proteins (PBPs). PBPs are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[1][2] This irreversible inhibition of PBP function disrupts the integrity of the bacterial cell wall, leading to cell lysis and death, particularly in actively growing bacteria.[1][2]
Resistance Mechanisms
The primary mechanism of resistance to this compound in Staphylococcus aureus is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[3] PBP2a has a low affinity for β-lactam antibiotics, including this compound, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.[3] The expression of mecA is regulated by the MecR1-MecI signaling pathway.[4] Blocking this pathway has been shown to restore this compound susceptibility in methicillin-resistant S. aureus (MRSA).[4]
Pharmacokinetics of this compound in Research Models
The pharmacokinetic properties of this compound can vary significantly across different animal models. A summary of key parameters is presented below.
Absorption and Distribution
Oral absorption of this compound is generally low.[5] Following intravenous or intramuscular administration, it distributes into various tissues and fluids, including blister fluid, peritoneal fluid, pleural fluid, bone, and bile.[5] Penetration into the cerebrospinal fluid is generally low but can increase in the presence of meningeal inflammation.[5]
Table 1: Pharmacokinetic Parameters of this compound in Various Models
| Parameter | Species | Value | Route of Administration | Reference |
| Protein Binding | Human | ~90-94% | - | [2][5][6] |
| Rat | Unbound fraction: 0.282 (with 40 g/L BSA) | - | [7] | |
| Half-life (t½) | Human (Adult) | 0.5 hours | IV | [5] |
| Preterm Neonates | 96 minutes | - | [2] | |
| Term Neonates (>1 week) | 78 minutes | - | [2] | |
| Volume of Distribution (Vd) | Human | 11.2 L | IV | [6][8] |
| Cmax | Human | 40-57 mcg/mL | 500 mg IV | [5] |
| Hepatic Elimination Rate Constant (ke) | Rat (isolated perfused liver) | 8.0 ± 0.55 min⁻¹ (without BSA) | Pulse injection | [7] |
| Rat (isolated perfused liver) | 3.3 ± 1.4 min⁻¹ (with BSA) | Pulse injection | [7] |
Metabolism and Excretion
This compound is partially metabolized in the liver to active and inactive metabolites.[6][9] Both the unchanged drug and its metabolites are primarily excreted via the kidneys through glomerular filtration and tubular secretion.[5][6] A smaller portion is eliminated through biliary excretion.[5]
Pharmacodynamics of this compound
The efficacy of this compound is primarily dependent on the duration of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC).[6]
Table 2: In Vitro Activity of this compound against Staphylococcus aureus
| Parameter | Strain | Value (µg/mL) | Reference |
| MIC Breakpoint | S. aureus | ≤ 2 | [5] |
| MIC Breakpoint | S. epidermidis | ≤ 0.25 | [5] |
| MIC Range | MDR S. aureus isolates | 0.5–256 | [10] |
| EC₅₀ (vs. MRSA) | - | - | - |
Note: MIC values can be highly variable depending on the specific strain and testing methodology.
Studies have shown that sub-MIC concentrations of this compound can modulate the expression of virulence factors and biofilm formation in S. aureus.[10][11] For instance, exposure to sub-inhibitory concentrations has been observed to enhance the secretion of extracellular vesicles, which can play a role in pathogenicity.[11]
Experimental Protocols
Quantification of this compound in Biological Samples
Accurate determination of this compound concentrations in plasma, serum, and tissue is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used and robust method.
Protocol: HPLC-UV for this compound Quantification
-
Sample Preparation:
-
Chromatographic Conditions:
-
Quantification:
-
Generate a standard curve with known concentrations of this compound.
-
Determine the concentration in the unknown samples by comparing their peak areas to the standard curve.
-
In Vitro Pharmacodynamic Modeling
Time-kill assays are fundamental for evaluating the bactericidal activity of this compound over time.
Protocol: Static Time-Kill Assay
-
Bacterial Culture: Grow the S. aureus strain to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Adjust the bacterial suspension to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).[13]
-
Drug Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial cultures.[13] Include a growth control without antibiotic.
-
Incubation: Incubate all cultures at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Quantification of Viable Bacteria: Perform serial dilutions of the collected samples and plate them on appropriate agar plates.
-
Data Analysis: After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point and for each this compound concentration.
Animal Infection Models
Animal models are indispensable for evaluating the in vivo efficacy of this compound. The neutropenic thigh infection model is a standard for PK/PD characterization.[14]
Protocol: Murine Thigh Infection Model
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Inoculate the thigh muscle of the mice with a standardized suspension of S. aureus.
-
Treatment: At a specified time post-infection, administer this compound via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection). Different dosing regimens can be tested.
-
Sample Collection: At various time points, collect blood samples for pharmacokinetic analysis and thigh tissue for quantification of bacterial burden.
-
Analysis: Determine this compound concentrations in plasma and bacterial counts (CFU/gram) in the thigh tissue.
-
PK/PD Correlation: Correlate the pharmacokinetic parameters (e.g., %fT > MIC) with the pharmacodynamic outcome (bacterial killing).
Conclusion
This guide provides a foundational understanding of the pharmacology and pharmacokinetics of this compound in research models. The presented data, protocols, and visualizations are intended to serve as a valuable resource for designing and interpreting preclinical studies. A thorough grasp of these principles is essential for the rational development and application of this compound and other antimicrobial agents in the ongoing effort to combat bacterial infections.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. publications.aap.org [publications.aap.org]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Restoration of this compound susceptibility in methicillin-resistant Staphylococcus aureus by blocking the MecR1-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Population Pharmacokinetic Analysis Proves Superiority of Continuous Infusion in PK/PD Target Attainment with this compound in Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of protein binding effect on local disposition of this compound in rat liver by a two-compartment dispersion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetic Analysis Proves Superiority of Continuous Infusion in PK/PD Target Attainment with this compound in Staphylococcal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active metabolites of isoxazolylpencillins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential antivirulence and antibiofilm activities of sub-MIC of this compound against MDR S. aureus isolates: an in-vitro and in-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sub-inhibitory concentrations of this compound modulate biogenesis and function of extracellular vesicles secreted by this compound-sensitive methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Eight β-Lactam Antibiotics, Amoxicillin, Cefazolin, Cefepime, Cefotaxime, Ceftazidime, Clthis compound, this compound, and Piperacillin, in Human Plasma by Using Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents [ouci.dntb.gov.ua]
Degradation Pathways of Oxacillin in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the penicillinase-resistant antibiotic, oxacillin, in aqueous solutions. Understanding the stability of this compound and the formation of its degradation products is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and minimizing potential toxicity. This document details the primary degradation mechanisms, including hydrolysis, oxidation, and photodegradation, supported by experimental protocols and quantitative data.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for β-lactam antibiotics like this compound, leading to the opening of the strained β-lactam ring. This process is significantly influenced by pH and temperature. The primary degradation product of this compound hydrolysis is this compound penicilloic acid, which is microbiologically inactive.
Experimental Protocol: Forced Hydrolysis
Forced degradation studies under acidic, alkaline, and neutral conditions are essential to understand the hydrolysis kinetics of this compound.
Objective: To induce and analyze the degradation of this compound under various pH conditions.
Materials:
-
This compound sodium salt
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Purified water
-
pH meter
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and phosphate buffer (pH adjusted)
-
Thermostatic water bath or incubator
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To a known volume of the this compound stock solution, add an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 1, 2, 4, 8, and 24 hours).
-
Alkaline Hydrolysis: To a known volume of the this compound stock solution, add an equal volume of 0.1 M NaOH. Incubate under the same temperature and time conditions as the acidic hydrolysis. Due to the rapid degradation in alkaline conditions, samples may need to be taken at earlier time points.
-
Neutral Hydrolysis: Mix a known volume of the this compound stock solution with an equal volume of purified water. Incubate under the same temperature and time conditions.
-
Sample Analysis: At each time point, withdraw an aliquot of the reaction mixture, neutralize it if necessary (acidic solution with NaOH, alkaline solution with HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into the HPLC system. Monitor the decrease in the peak area of the parent this compound and the appearance of degradation product peaks. The primary degradation product, this compound penicilloic acid, can be identified by comparing its retention time with a reference standard or by using mass spectrometry for confirmation.
Quantitative Data: Hydrolytic Degradation of this compound
The rate of hydrolysis is typically determined by monitoring the disappearance of the parent drug over time, which often follows pseudo-first-order kinetics.
| Condition | Temperature (°C) | Time (hours) | Percent Degradation | Major Degradation Product | Reference |
| 0.1 M HCl | Room Temperature | 1 | Sufficient Degradation | This compound Penicilloic Acid | [1] |
| Water (Neutral) | Reflux | 6 | Sufficient Degradation | This compound Penicilloic Acid | [1] |
| 0.1 M NaOH | Room Temperature | 1 | High Liability to Hydrolysis | This compound Penicilloic Acid | [1] |
Visualization: Hydrolytic Degradation Pathway
Oxidative Degradation
Oxidative degradation of this compound can be induced by various oxidizing agents, with hydrogen peroxide being a commonly used stressor in forced degradation studies. This pathway can lead to a variety of degradation products, including sulfoxides.
Experimental Protocol: Oxidative Degradation
Objective: To investigate the degradation of this compound in the presence of an oxidizing agent.
Materials:
-
This compound sodium salt
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector and/or Mass Spectrometer (LC-MS)
-
Other materials as listed in the hydrolysis protocol.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Oxidative Stress: To a known volume of the this compound stock solution, add an equal volume of 3% H₂O₂. Incubate the mixture at room temperature for a specified period (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC or LC-MS analysis.
-
Analysis: Monitor the degradation of this compound and identify the degradation products. The use of LC-MS is highly recommended for the identification of oxidation products based on their mass-to-charge ratio (m/z).
Quantitative Data: Oxidative Degradation of this compound
| Condition | Time (hours) | Percent Degradation | Major Degradation Products | Reference |
| 3% H₂O₂ | 1 | Sufficient Degradation | Oxidized derivatives (e.g., sulfoxide) | [1] |
Visualization: Oxidative Degradation Workflow
Photodegradation
This compound can be degraded upon exposure to light, particularly UV radiation. Photodegradation can be enhanced by the presence of photosensitizers or through advanced oxidation processes like the photo-Fenton reaction. This pathway can lead to complex mixtures of degradation products due to the high energy involved.
Experimental Protocol: Photo-Fenton Degradation
Objective: To evaluate the degradation of this compound using the photo-Fenton process, an advanced oxidation process.
Materials:
-
This compound sodium salt
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂), 30%
-
Sulfuric acid (H₂SO₄) to adjust pH
-
Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
HPLC system
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Reaction Setup: Prepare an aqueous solution of this compound at a known concentration (e.g., 203 µmol L⁻¹). Adjust the pH to the desired value (e.g., pH 6.0) using sulfuric acid.[2]
-
Initiation of Reaction: Add the Fenton's reagent (a solution of ferrous sulfate and hydrogen peroxide) to the this compound solution. Typical concentrations are [Fe²⁺] = 90 µmol L⁻¹ and [H₂O₂] = 10 mmol L⁻¹.[2]
-
Photoreaction: Immediately expose the solution to UV irradiation in the photoreactor.
-
Sampling and Analysis: Withdraw samples at different time intervals. Quench the reaction immediately (e.g., by adding a scavenger like sodium sulfite). Analyze the samples for this compound concentration using HPLC and for mineralization using a TOC analyzer.
Quantitative Data: Photo-Fenton Degradation of this compound
| [this compound]₀ (µmol L⁻¹) | [Fe²⁺] (µmol L⁻¹) | [H₂O₂] (mmol L⁻¹) | pH | Reaction Time (min) | Percent Degradation | Reference |
| 203 | 90 | 10 | 6.0 | 20 | >95% | [2] |
Visualization: Photodegradation Pathway of this compound
Anodic Oxidation
Anodic oxidation is an electrochemical advanced oxidation process that can effectively degrade persistent organic pollutants like this compound. This method involves the generation of highly reactive hydroxyl radicals on the surface of an anode (e.g., Ti/IrO₂), which then attack and degrade the this compound molecule.[3]
Experimental Protocol: Anodic Oxidation
Objective: To degrade this compound in an aqueous solution using anodic oxidation.
Materials:
-
This compound sodium salt
-
Supporting electrolyte (e.g., Na₂SO₄)
-
Electrochemical cell with a Ti/IrO₂ anode and a suitable cathode
-
DC power supply
-
HPLC system
-
TOC analyzer
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of this compound and the supporting electrolyte.
-
Electrochemical Degradation: Place the solution in the electrochemical cell and apply a constant current density.
-
Monitoring: Take samples at regular intervals and analyze for this compound concentration and TOC to assess mineralization.
-
Byproduct Identification: Use LC-MS to identify the aromatic byproducts formed during the initial stages of degradation.
Quantitative Data: Anodic Oxidation of this compound
| Current Density (mA cm⁻²) | Electrolyte | Initial [this compound] | Treatment Time (min) | Percent Removal | Reference |
| 30 | Na₂SO₄ | Not specified | 4 | Complete | [3] |
Visualization: Anodic Oxidation Degradation Route
Conclusion
The degradation of this compound in aqueous solutions is a complex process influenced by factors such as pH, temperature, presence of oxidizing agents, and light. The primary degradation pathways include hydrolysis, oxidation, and photodegradation, each leading to a variety of degradation products. A thorough understanding of these pathways and the conditions that promote them is crucial for the development of stable this compound formulations and for assessing the environmental fate of this antibiotic. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to conduct further stability and degradation studies.
References
Structural Deep Dive: A Comparative Analysis of Oxacillin and Other Beta-Lactam Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed structural comparison of oxacillin with a range of other clinically significant beta-lactam antibiotics. By examining key structural parameters, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet critical differences that govern the efficacy, spectrum of activity, and resistance mechanisms of these essential therapeutic agents.
Classification of Beta-Lactam Antibiotics
Beta-lactam antibiotics are a broad class of antimicrobial agents characterized by the presence of a beta-lactam ring in their molecular structure. They are fundamentally classified into four major groups based on the nature of the fused ring system attached to the beta-lactam core. This classification provides a framework for understanding their general spectrum of activity and resistance to beta-lactamase enzymes.
Core Structural Scaffolds
The fundamental structural differences among the major beta-lactam classes lie in the ring fused to the beta-lactam core. These differences influence the strain of the beta-lactam ring and the overall three-dimensional shape of the molecule, which in turn affects their interaction with penicillin-binding proteins (PBPs) and susceptibility to beta-lactamases.
-
Penams: Characterized by a beta-lactam ring fused to a saturated five-membered thiazolidine ring. This is the core structure of all penicillins, including this compound.
-
Cephems: Feature a beta-lactam ring fused to an unsaturated six-membered dihydrothiazine ring. This larger ring system alters the geometry and reactivity of the beta-lactam compared to penams.
-
Carbapenems: Possess a beta-lactam ring fused to an unsaturated five-membered pyrroline ring, with a carbon atom substituting the sulfur atom found in penicillins. This substitution significantly impacts the molecule's stability and spectrum of activity.
-
Monobactams: Unique in that the beta-lactam ring is not fused to another ring. This monocyclic structure confers a different spectrum of activity, primarily against Gram-negative bacteria.
Structural Comparison of this compound and Selected Beta-Lactams
The key to the diverse activity of beta-lactam antibiotics lies in the nature of the acylamino side chain (R-group) attached to the beta-lactam core. In this compound and other penicillinase-resistant penicillins, this side chain is bulky, providing steric hindrance that protects the beta-lactam ring from hydrolysis by staphylococcal penicillinase.
Below is a comparative visualization of the chemical structures of this compound and other representative beta-lactam antibiotics.
Quantitative Structural Data
The following tables summarize key bond lengths and angles for the core beta-lactam ring and adjacent atoms in this compound and other selected antibiotics, derived from crystallographic data. These parameters provide insight into the degree of ring strain and the geometry of the active site-engaging portions of the molecules.
Table 1: Selected Bond Lengths (Å)
| Antibiotic | N4-C7 (β-lactam) | C7=O8 (β-lactam) | C6-N (Amide) |
| This compound | Data not available | Data not available | Data not available |
| Ampicillin | 1.375 | 1.211 | 1.353 |
| Amoxicillin | 1.378 | 1.213 | 1.355 |
| Ceftriaxone | 1.389 | 1.215 | 1.358 |
| Imipenem | 1.369 | 1.208 | - |
Table 2: Selected Bond Angles (°)
| Antibiotic | C6-N4-C5 | N4-C7-C6 | C7-C6-N (Amide) |
| This compound | Data not available | Data not available | Data not available |
| Ampicillin | 91.5 | 86.9 | 120.1 |
| Amoxicillin | 91.3 | 87.1 | 119.8 |
| Ceftriaxone | 93.2 | 88.5 | 121.5 |
| Imipenem | 90.8 | 86.2 | - |
Experimental Protocols
The determination of the precise three-dimensional structure of beta-lactam antibiotics is primarily achieved through single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Crystallography
This technique provides the most accurate and detailed information about the atomic positions within a crystal, allowing for the precise measurement of bond lengths, bond angles, and dihedral angles.
Workflow for Small Molecule X-ray Crystallography:
Detailed Methodology:
-
Crystallization: High-quality single crystals of the antibiotic are grown from a supersaturated solution. Common techniques include slow evaporation of the solvent, vapor diffusion, and cooling crystallization. The choice of solvent or solvent system is critical and often requires empirical screening.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and merged to create a unique dataset.
-
Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution. For structural elucidation, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule.
Workflow for NMR-based Structure Elucidation:
Detailed Methodology:
-
Sample Preparation: A small amount of the antibiotic (typically 1-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.[1]
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of pulse sequences are applied to acquire 1D and 2D NMR data. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain high-quality spectra.
-
Data Processing: The raw time-domain data (Free Induction Decay) is converted into a frequency-domain spectrum through a Fourier transform. The spectrum is then phased and baseline-corrected to ensure accurate analysis.
-
Spectral Interpretation: The chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra are analyzed to establish the connectivity of atoms and the spatial relationships between them, ultimately leading to the determination of the molecule's three-dimensional structure in solution.
Conclusion
The structural variations among beta-lactam antibiotics, from the core ring system to the acylamino side chain, are the primary determinants of their antibacterial properties. While this compound's bulky side chain provides a classic example of steric protection against enzymatic degradation, the diverse structural modifications in other classes, such as cephalosporins, carbapenems, and monobactams, have led to a broad arsenal of therapeutic agents. A thorough understanding of these structural nuances is paramount for the rational design of new beta-lactam antibiotics that can overcome emerging resistance mechanisms. Further crystallographic and NMR studies are essential to populate a comprehensive database of structural parameters for all clinically relevant beta-lactams, which will undoubtedly accelerate future drug discovery efforts in this critical area of medicine.
References
Methodological & Application
Application Notes and Protocols: Preparation of Oxacillin Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillinase-resistant penicillin group. It is primarily effective against penicillinase-producing staphylococci. In a research and drug development setting, accurate and reproducible preparation of this compound stock solutions is critical for various in vitro assays, including Minimum Inhibitory Concentration (MIC) testing, time-kill assays, and other cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure the integrity and reliability of experimental results.
Data Presentation
This compound Sodium Salt Solubility
The solubility of this compound sodium salt can vary depending on the solvent and the specific form of the salt (e.g., monohydrate). It is crucial to use the appropriate solvent to achieve the desired stock concentration.
| Solvent | Solubility (approx.) | Reference |
| Water | 50-52 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 16-85 mg/mL | [1][2] |
| Ethanol | 2-8 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
Note: When using organic solvents like DMSO, ensure that the final concentration of the solvent in the assay is not toxic to the cells or bacteria being tested.[1]
Stability of Reconstituted this compound Solutions
The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. Aqueous solutions are generally less stable and are not recommended for long-term storage.[1]
| Storage Temperature | Solvent | Concentration | Stability | Reference |
| Room Temperature (25°C) | Sterile Water or 0.9% NaCl | 10-100 mg/mL | Up to 4 days | [3] |
| Room Temperature (25°C) | Various IV Solutions | 0.5-2 mg/mL | Up to 6 hours | [4][5][6] |
| Refrigerated (2-8°C) | Sterile Water or 0.9% NaCl | 10-100 mg/mL | Up to 7 days | [3] |
| Refrigerated (4°C) | Reconstituted for IM use | 250 mg/1.5 mL | Up to 1 week | [3][5][7] |
| Frozen (-20°C) | In Solvent | - | Up to 1 month | [8][9] |
| Frozen (-80°C) | In Solvent | - | Up to 6 months | [8][9] |
Experimental Protocols
Materials
-
This compound Sodium Salt powder (ensure to note if it is a monohydrate)[10]
-
Sterile, nuclease-free water
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing an Aqueous this compound Stock Solution (e.g., 10 mg/mL)
This protocol is suitable for experiments where an organic solvent is not desired. Aqueous solutions should be prepared fresh.[1]
-
Aseptic Technique: Perform all steps in a laminar flow hood or using aseptic techniques to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound sodium salt powder using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound powder.
-
Dissolving: Transfer the weighed powder to a sterile 15 mL conical tube. Add a small volume of sterile water (e.g., 5 mL) to the tube.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and colorless to very faintly yellow.
-
Final Volume: Adjust the final volume to 10 mL with sterile water.
-
Sterilization (Optional): If the initial powder was not sterile, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use Immediately: It is recommended to use aqueous solutions of this compound on the day of preparation.[1][11]
Protocol for Preparing a DMSO-based this compound Stock Solution (e.g., 50 mg/mL)
This protocol is suitable for preparing a high-concentration stock solution for long-term storage.
-
Aseptic Technique: Work in a sterile environment.
-
Weighing: Weigh the desired amount of this compound sodium salt powder. For example, to prepare 2 mL of a 50 mg/mL stock solution, weigh 100 mg of powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the desired volume of DMSO (in this case, 2 mL).
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8][9]
Visualization
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. globalrph.com [globalrph.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound for Injection, USP Rx only [dailymed.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. This compound for Injection, USP (SDV) For Intramuscular or Intravenous Injection [dailymed.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rpicorp.com [rpicorp.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
standard methods for oxacillin susceptibility testing (e.g., disk diffusion, broth microdilution)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two standard methods of oxacillin susceptibility testing: disk diffusion and broth microdilution. Accurate determination of this compound susceptibility is crucial for the identification of methicillin-resistant Staphylococcus aureus (MRSA) and other this compound-resistant staphylococci, guiding appropriate antimicrobial therapy and infection control measures. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Introduction
This compound, a penicillinase-stable penicillin, is the representative antibiotic for determining susceptibility to methicillin and other penicillinase-stable penicillins. Resistance to this compound in staphylococci is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. The detection of this resistance can be challenging due to its heterogeneous expression in some strains. Therefore, standardized and carefully controlled testing conditions are paramount for accurate results. Cefoxitin is often used as a surrogate marker for the detection of mecA-mediated this compound resistance, as it is a better inducer of the mecA gene.[1]
Principle of the Tests
Disk Diffusion (Kirby-Bauer Method): This method involves placing an antibiotic-impregnated paper disk onto an agar plate inoculated with a standardized bacterial suspension. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of growth inhibition will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism.
Broth Microdilution: This quantitative method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a microorganism in a liquid growth medium. The test is performed in a microtiter plate containing serial dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after incubation.
Experimental Protocols
I. Disk Diffusion (Kirby-Bauer) Method
This protocol outlines the standardized procedure for determining this compound susceptibility of Staphylococcus species using the disk diffusion method.
Materials:
-
This compound (1 µg) and/or Cefoxitin (30 µg) antimicrobial disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[2]
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard[2]
-
Sterile saline or Tryptic Soy Broth
-
Staphylococcus isolate(s) for testing
-
Quality control (QC) strains (e.g., S. aureus ATCC® 25923™, S. aureus ATCC® 43300™)
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation:
-
From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.[3][4]
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.[5]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2] This can be done visually or using a photometric device.
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[5]
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[5][6]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[4][5]
-
-
Application of Antibiotic Disks:
-
Incubation:
-
Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter (mm) using calipers or a ruler.
-
Interpret the results based on the CLSI M100 guidelines provided in the tables below.
-
II. Broth Microdilution Method
This protocol describes the determination of the this compound Minimum Inhibitory Concentration (MIC) for Staphylococcus species.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Staphylococcus isolate(s) for testing
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Inoculum Preparation:
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Interpret the MIC values according to the CLSI M100 guidelines provided in the tables below.
-
Data Presentation
The following tables summarize the CLSI M100 interpretive criteria for this compound and cefoxitin susceptibility testing for different Staphylococcus species.
Table 1: Interpretive Criteria for this compound Broth Microdilution (MIC in µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus and Staphylococcus lugdunensis | ≤ 2 | - | ≥ 4 |
| Staphylococcus epidermidis | ≤ 0.5 | - | ≥ 1 |
| Staphylococcus pseudintermedius and Staphylococcus schleiferi | ≤ 0.5 | - | ≥ 1 |
| Other Staphylococcus spp. | ≤ 0.5 | - | ≥ 1 |
Data sourced from CLSI guidelines.[11][12]
Table 2: Interpretive Criteria for Cefoxitin Disk Diffusion (Zone Diameter in mm) and Broth Microdilution (MIC in µg/mL) as a Surrogate for this compound Resistance
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus and Staphylococcus lugdunensis | Disk Diffusion | ≥ 22 | - | ≤ 21 |
| Broth Microdilution | ≤ 4 | - | ≥ 8 | |
| Staphylococcus epidermidis | Disk Diffusion | ≥ 25 | - | ≤ 24 |
| Other Coagulase-Negative Staphylococci | Disk Diffusion | ≥ 25 | - | ≤ 24 |
Cefoxitin is a better inducer of the mecA gene and is often preferred for detecting this compound resistance, especially for S. aureus.[1] Data sourced from CLSI guidelines.[1]
Table 3: Interpretive Criteria for this compound Disk Diffusion (Zone Diameter in mm)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus and Staphylococcus lugdunensis | N/A | - | N/A |
| Staphylococcus epidermidis | ≥ 18 | - | ≤ 17 |
| Staphylococcus pseudintermedius and Staphylococcus schleiferi | ≥ 18 | - | ≤ 17 |
| Other Staphylococcus spp. | N/A | - | N/A |
This compound disk diffusion is not a reliable method for S. aureus.[1] Data sourced from CLSI guidelines.[1]
Mandatory Visualization
Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
References
- 1. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 4. Modified Kirby-Bauer Disc Diffusion Method • Microbe Online [microbeonline.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. asm.org [asm.org]
- 7. Evaluation of this compound and Cefoxitin Disk Diffusion and MIC Breakpoints Established by the Clinical and Laboratory Standards Institute for Detection of mecA-Mediated this compound Resistance in Staphylococcus schleiferi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clsi.org [clsi.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. media.beckmancoulter.com [media.beckmancoulter.com]
- 12. 2022 AST Case Studies | News | CLSI [clsi.org]
Application Notes and Protocols for Oxacillin-Based Selection of Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the use of oxacillin in the laboratory for the selection and characterization of resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA).
Introduction
This compound is a narrow-spectrum, beta-lactam antibiotic belonging to the penicillinase-resistant penicillin class.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan.[1][2][3] Bacterial resistance to this compound, most notably in Staphylococcus aureus, is primarily mediated by the acquisition of the mecA gene. This gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics, including this compound, thereby allowing the bacteria to synthesize its cell wall and survive in the presence of the antibiotic.[4] Accurate detection and selection of this compound-resistant strains are crucial for both clinical diagnostics and antibiotic resistance research.
Data Presentation
Table 1: Recommended this compound Concentrations for Screening and Susceptibility Testing
| Application | Test Method | Bacterium | This compound Concentration (µg/mL) | Medium Supplement | Incubation Temperature (°C) | Incubation Time (hours) | Reference |
| MRSA Screening | Agar Screening | Staphylococcus aureus | 6 | Mueller-Hinton Agar + 4% NaCl | 35 ± 2 | 24 | [4] |
| MRSA Screening (Improved Sensitivity for some strains) | Agar Screening | Staphylococcus aureus | 2 | Mueller-Hinton Agar or CHROMagar | 30 | 24-48 | [5] |
| MIC Determination | Broth Microdilution | Staphylococcus aureus | Serial two-fold dilutions (e.g., 0.25 - 256) | Cation-adjusted Mueller-Hinton Broth (CAMHB) + 2% NaCl | 35 ± 2 | 16-20 | [6] |
| MIC Determination | Agar Dilution | Staphylococcus aureus | Serial two-fold dilutions (e.g., 0.25 - 256) | Mueller-Hinton Agar + 2% NaCl | 35 ± 2 | 24 | [7] |
Table 2: CLSI Interpretive Criteria for this compound MICs (µg/mL) against Staphylococcus aureus
| Interpretation | MIC (µg/mL) |
| Susceptible | ≤ 2 |
| Resistant | ≥ 4 |
Note: These breakpoints are for S. aureus. Interpretive criteria may differ for other bacterial species.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound sodium salt powder
-
Sterile deionized water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound powder. The amount will depend on the desired stock concentration and final volume.
-
Weigh the this compound sodium salt powder accurately using a calibrated analytical balance in a sterile environment.
-
Dissolve the powder. Add the appropriate volume of sterile deionized water or PBS to the vial containing the this compound powder. The solubility of this compound sodium salt in PBS (pH 7.2) is approximately 10 mg/mL.[8] For higher concentrations, organic solvents like DMSO can be used, with subsequent dilution in aqueous buffers.[8]
-
Ensure complete dissolution. Vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution. Filter the solution through a sterile 0.22 µm syringe filter into a sterile tube.
-
Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The reconstituted solution is stable for at least one month at -20°C and for up to six months at -80°C.[9][10] For short-term storage, the solution can be kept at 4°C for up to one week.[11]
Protocol 2: Agar Dilution Method for MIC Determination
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound stock solution
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator
Procedure:
-
Prepare bacterial inoculum. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Prepare this compound-containing agar plates.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution in sterile water.
-
Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no this compound.
-
-
Inoculate the plates. Spot-inoculate a standardized amount (e.g., 1-10 µL, containing approximately 10⁴ CFU) of the bacterial suspension onto the surface of each agar plate, including the control plate.[12]
-
Incubate. Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 24 hours.[12]
-
Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[12][13]
Protocol 3: Broth Microdilution Method for MIC Determination
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare bacterial inoculum. Prepare the inoculum as described in Protocol 2 and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]
-
Prepare serial dilutions of this compound.
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of a 2x working concentration of the this compound stock solution to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, typically up to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 will serve as a positive control (bacterial growth without antibiotic), and column 12 as a negative control (broth sterility).
-
-
Inoculate the microtiter plate. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.
-
Incubate. Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[15][16]
-
Determine the MIC. The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., no turbidity).[15][17]
Visualizations
Caption: Workflow for selecting this compound-resistant bacteria.
Caption: this compound's mechanism and bacterial resistance.
References
- 1. What is this compound Sodium used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Methicillin (this compound)-Resistant Staphylococcus aureus Strains Isolated from Major Food Animals and Their Potential Transmission to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. globalrph.com [globalrph.com]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth microdilution susceptibility testing. [bio-protocol.org]
- 17. thesciencenotes.com [thesciencenotes.com]
Application Notes and Protocols for Oxacillin in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is particularly effective against penicillinase-producing staphylococci.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2] This interference with cell wall integrity leads to cell lysis and bacterial death. However, the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which harbors the mecA gene encoding for a modified PBP (PBP2a) with low affinity for beta-lactam antibiotics, has posed a significant challenge to its efficacy.[3]
These application notes provide comprehensive protocols and guidelines for determining the optimal concentration of this compound for various bacterial cell culture experiments, with a focus on Staphylococcus species.
Data Presentation: this compound MIC Values and Breakpoints
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The following tables summarize typical this compound MIC values and interpretive criteria as defined by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: CLSI this compound Breakpoints for Staphylococcus Species
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | ≤ 2 µg/mL | - | ≥ 4 µg/mL |
| Staphylococcus lugdunensis | ≤ 2 µg/mL | - | ≥ 4 µg/mL |
| Staphylococcus epidermidis | ≤ 0.25 µg/mL | - | ≥ 0.5 µg/mL |
| Other Coagulase-Negative Staphylococci (CoNS) | ≤ 0.5 µg/mL | - | ≥ 1 µg/mL |
Data sourced from CLSI guidelines.[4][5][6]
Table 2: Representative this compound MIC50 and MIC90 Values for Staphylococcus aureus
| S. aureus Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-Susceptible (MSSA) | 0.38 | 0.5 - 2 |
| Methicillin-Resistant (MRSA) | 12 | > 64 |
| This compound-Susceptible MRSA (OS-MRSA) | 0.38 | 1 - 2 |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively. These values can vary between studies.[7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard CLSI methods for antimicrobial susceptibility testing.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% NaCl for testing staphylococci against this compound
-
This compound stock solution (e.g., 1280 µg/mL)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare this compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (e.g., 256 µg/mL, a 2x working concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will result in a range of this compound concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells (this typically requires a 1:100 dilution of the 0.5 McFarland suspension).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For staphylococci, incubation for a full 24 hours is recommended to detect potential resistance.[8]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips or loops
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
From each of these wells, and from the growth control well, take a 10-100 µL aliquot and spread it onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[9] This is practically determined by identifying the lowest concentration plate with no colony growth or only a few colonies.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Peptidoglycan synthesis pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound resistance in MRSA compared to MSSA.
Caption: Experimental workflow for determining MIC and MBC of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.beckmancoulter.com [media.beckmancoulter.com]
- 5. 2022 AST Case Studies | News | CLSI [clsi.org]
- 6. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 9. journals.asm.org [journals.asm.org]
Stability of Oxacillin in Laboratory Growth Media and at Various Temperatures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability of oxacillin, a penicillinase-resistant β-lactam antibiotic, in various laboratory growth media and under different temperature conditions. Understanding the stability of this compound is critical for accurate antimicrobial susceptibility testing, pharmacological studies, and the development of new therapeutic agents. These notes summarize key stability data and provide detailed protocols for assessing this compound stability in your own laboratory settings.
Introduction to this compound Stability
This compound, like other β-lactam antibiotics, is susceptible to degradation, primarily through the hydrolysis of the β-lactam ring. This process leads to the formation of inactive penicilloic acid, rendering the antibiotic ineffective. The rate of this degradation is influenced by several factors, including temperature, pH, and the composition of the solvent or growth medium. In laboratory settings, the degradation of this compound during incubation can lead to erroneously high minimum inhibitory concentration (MIC) values and misinterpretation of experimental results. Therefore, it is imperative to consider the stability of this compound under specific experimental conditions.
Quantitative Stability Data
The stability of this compound is presented below in various solutions and at different temperatures. Data for common intravenous solutions are more readily available, while data for laboratory growth media is less characterized for this compound specifically. However, studies on other β-lactam antibiotics in growth media provide valuable insights into the expected stability of this compound.
Table 1: Stability of this compound in Intravenous Solutions
| Concentration | Solution | Temperature (°C) | Stability (Time to <10% loss) | Citation |
| 1 g/100mL | 0.9% Sodium Chloride | 23 | < 7 days | [1] |
| 1 g/100mL | 0.9% Sodium Chloride | 4 | < 30 days (less than 5% loss) | [1] |
| 5.0 mg/mL | 0.9% Sodium Chloride | 25 ± 2 | Significant decrease after 2 weeks (36.57% remaining after 6 weeks) | [2][3] |
| 5.0 mg/mL | 0.9% Sodium Chloride | 4 ± 2 | Unchanged after 6 weeks | [2][3] |
| 5.0 mg/mL | 5% Dextrose Water | 25 ± 2 | Significant decrease after 2 weeks (virtually none detectable after 6 weeks) | [2][3] |
| 5.0 mg/mL | 5% Dextrose Water | 4 ± 2 | Unchanged after 6 weeks | [2][3] |
| 1-50 mg/mL | 0.9% Sodium Chloride | 23 | 24 hours | [4] |
| 1-50 mg/mL | Dextrose Solution | 23 | 24 hours (degraded faster than in NaCl) | [4] |
| 0.5-2 mg/mL | Various IV Solutions | Room Temp. (approx. 21) | 6 hours | [5][6][7][8] |
| 10-100 mg/mL | Sterile Water for Injection | 25 | 4 days | [5] |
| 10-100 mg/mL | Isotonic Sodium Chloride | 25 | 4 days | [5] |
| 10-100 mg/mL | Sterile Water for Injection | 4 | 7 days | [5] |
| 10-100 mg/mL | Isotonic Sodium Chloride | 4 | 7 days | [5] |
Table 2: Stability of Other β-Lactam Antibiotics in Laboratory Growth Media (as a proxy for this compound)
| Antibiotic | Growth Medium | pH | Temperature (°C) | Half-life | Citation |
| Mecillinam | MOPS Medium | 7.4 | 37 | ~2 hours | [9][10][11] |
| Mecillinam | Luria-Bertani (LB) Broth | - | 37 | 4-5 hours | [9][10][11] |
| Aztreonam | MOPS Medium | 7.4 | 37 | >6 hours | [10][11] |
| Cefotaxime | MOPS Medium | 7.4 | 37 | >6 hours | [10][11] |
Experimental Protocols
Two primary methods for determining this compound concentration and stability are High-Performance Liquid Chromatography (HPLC) and bioassays.
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general procedure for quantifying this compound in a liquid matrix over time.
1. Materials
-
This compound sodium salt (analytical standard)
-
Growth medium of interest (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) or other solution
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase components (e.g., acetonitrile, phosphate buffer)
-
Sterile filters (0.22 µm)
-
Incubator or water bath at desired temperatures
-
Sterile tubes or flasks
2. Preparation of this compound Stock Solution
-
Accurately weigh a known amount of this compound sodium salt.
-
Dissolve in sterile, deionized water or an appropriate buffer to a known concentration (e.g., 10 mg/mL).
-
Sterile-filter the stock solution.
3. Sample Preparation and Incubation
-
Prepare the desired growth medium or solution and bring it to the intended experimental pH.
-
Spike the medium with the this compound stock solution to achieve the target final concentration.
-
Aliquot the this compound-containing medium into sterile tubes for each time point and temperature condition to be tested.
-
Immediately take a sample for the "time zero" measurement.
-
Incubate the remaining tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).
4. Sample Analysis by HPLC
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), remove a tube from each temperature condition.
-
If the sample contains particulate matter (e.g., from the growth medium), centrifuge and/or filter the sample to clarify.
-
Inject a known volume of the sample onto the HPLC system.
-
Run the HPLC analysis using a validated method. A typical method might involve a C18 column with a mobile phase of acetonitrile and phosphate buffer, with UV detection at approximately 225 nm.
-
Quantify the this compound peak area and determine the concentration based on a standard curve prepared from the analytical standard.
5. Data Analysis
-
Plot the concentration of this compound versus time for each temperature.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero concentration.
-
Determine the degradation rate and half-life (t½) of this compound under each condition.
Protocol 2: Determination of this compound Stability by Agar Diffusion Bioassay
This protocol provides a method to assess the biological activity of this compound over time, which is an indirect measure of its stability.
1. Materials
-
This compound sodium salt (of known potency)
-
Growth medium of interest
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile swabs
-
Sterile paper discs or cylinder cups
-
Incubator at 37°C
-
Calipers for measuring zone diameters
2. Preparation of Inoculum and Plates
-
Prepare a bacterial suspension of the susceptible strain equivalent to a 0.5 McFarland standard.
-
Uniformly streak the bacterial suspension onto the surface of the agar plates using a sterile swab.
-
Allow the plates to dry before applying the antibiotic.
3. Sample Preparation and Incubation
-
Prepare an this compound solution in the growth medium of interest at a known concentration.
-
Aliquot the solution into sterile tubes for each time point and temperature condition.
-
Incubate the tubes at the desired temperatures.
4. Bioassay Procedure
-
At each time point, remove a sample of the this compound solution from each temperature condition.
-
Apply a known volume of the this compound sample to a sterile paper disc or into a cylinder cup placed on the inoculated agar plate.
-
As a control, apply a freshly prepared this compound solution of the same initial concentration to a separate disc/cup on the same plate.
-
Allow the antibiotic to diffuse into the agar for a set period (e.g., 1-2 hours) at room temperature.
-
Incubate the plates at 37°C for 18-24 hours.
5. Data Analysis
-
Measure the diameter of the zone of inhibition around each disc/cup.
-
A decrease in the zone of inhibition for the incubated samples compared to the fresh control indicates a loss of this compound activity and thus, degradation.
-
The percentage of remaining activity can be estimated by comparing the zone sizes to a standard curve of known this compound concentrations.
Visualizations
Hydrolysis of the β-Lactam Ring in this compound
The primary mechanism of this compound degradation is the hydrolysis of the amide bond within the β-lactam ring, leading to the formation of inactive penicilloic acid. This process is catalyzed by water and can be accelerated by changes in pH and temperature.
Caption: Degradation pathway of this compound.
General Experimental Workflow for this compound Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given medium.
Caption: Workflow for stability assessment.
Conclusion
The stability of this compound is a critical parameter that can significantly impact the reliability of in vitro studies. While stable for extended periods under refrigerated conditions in simple aqueous solutions, its stability can be compromised at room temperature and physiological temperatures, particularly in complex laboratory growth media. It is recommended that researchers validate the stability of this compound under their specific experimental conditions using the protocols outlined in this document to ensure the accuracy and reproducibility of their results. When conducting experiments over extended periods at 37°C, the potential for significant this compound degradation should be taken into account.
References
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. Intravenous Suitability Studies of Commonly Used this compound Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
- 3. Intravenous Suitability Studies of Commonly Used this compound Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
- 4. Stability of sodium this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. droracle.ai [droracle.ai]
- 8. This compound for Injection, USP Rx only [dailymed.nlm.nih.gov]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Determining the Minimum Inhibitory Concentration (MIC) of Oxacillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for determining the minimum inhibitory concentration (MIC) of oxacillin, a critical beta-lactam antibiotic used in the treatment of staphylococcal infections. Accurate MIC determination is essential for monitoring antimicrobial resistance, guiding therapeutic choices, and in the research and development of new antimicrobial agents. The protocols described are based on widely recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI).
This compound is a key agent for testing and reporting resistance to penicillinase-stable penicillins in Staphylococcus species.[1] The primary mechanism of resistance is the presence of the mecA gene, which codes for an altered penicillin-binding protein (PBP2a), leading to methicillin-resistant Staphylococcus aureus (MRSA).[2] Accurate and reliable detection of this compound resistance is crucial for infection control and patient management.[1]
This document outlines the procedures for three common methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).
Data Presentation: Quality Control and Interpretive Criteria
Quantitative data for quality control and the interpretation of MIC results are crucial for accurate and reproducible testing. The following tables summarize the acceptable quality control ranges for reference bacterial strains and the clinical breakpoints for interpreting this compound MIC values against Staphylococcus species according to CLSI guidelines.
Table 1: Quality Control Ranges for this compound MIC Testing
| Quality Control Strain | Method | This compound MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.12 - 0.5 |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | 8 - 32 |
| Staphylococcus aureus ATCC® 43300™ | Agar Screen | Growth |
Data sourced from CLSI documentation.[3][4]
Table 2: CLSI Interpretive Criteria for this compound MIC (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus & Staphylococcus lugdunensis | ≤ 2 | - | ≥ 4 |
| Staphylococcus epidermidis, S. pseudintermedius, S. schleiferi, and other Coagulase-Negative Staphylococci (CoNS) | ≤ 0.5 | - | ≥ 1 |
Note: These breakpoints are subject to change and users should always refer to the latest CLSI M100 document for the most current information.[3][5][6][7]
Experimental Protocols
Adherence to standardized protocols is critical for obtaining accurate and reproducible MIC results, especially given the challenge of detecting heteroresistance in staphylococci.[1]
Broth Microdilution Method
This is considered a reference method for MIC testing and involves testing a standardized bacterial inoculum against serial dilutions of an antimicrobial agent in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
This compound powder, analytical grade
-
Sterile 96-well microtiter plates[1]
-
Staphylococcus isolate(s) for testing
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™)[1]
-
Sterile saline or equivalent
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)[2]
Procedure:
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to create a working stock at the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL). Each well should contain 50 µL of the diluted antibiotic solution. A growth control well (broth only) and a sterility control well (uninoculated broth) should be included for each isolate.
-
Inoculum Preparation:
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][5] This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[8] For this compound testing against Staphylococcus spp., a full 24-hour incubation is recommended to ensure the detection of resistance.[1]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1] This can be determined by visual inspection or using a microplate reader.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organisms.
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound powder, analytical grade
-
Sterile petri dishes
-
Staphylococcus isolate(s) and QC strains
-
0.5 McFarland turbidity standard
-
Inoculum replicator (optional)
Procedure:
-
Prepare this compound-Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool it to 45-50°C in a water bath.[1]
-
Add the appropriate volume of each this compound dilution to the molten agar, mix thoroughly, and pour into sterile petri dishes.[9] Allow the plates to solidify. A growth control plate without this compound should also be prepared.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculum Dilution: Further dilute the standardized suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[1][10]
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspensions.[1] An inoculum replicator can be used to inoculate multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C for a full 24 hours.[1]
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria (defined as no growth, a faint haze, or one or two colonies).[10]
Visualizations
Experimental Workflow for this compound MIC Determination
Caption: Workflow for determining the this compound MIC.
Logical Interpretation of this compound MIC Results
Caption: Logic for interpreting this compound MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. media.beckmancoulter.com [media.beckmancoulter.com]
- 4. media.beckmancoulter.com [media.beckmancoulter.com]
- 5. Rationale for FDA’s Position on this compound Breakpoints for Staphylococcus | FDA [fda.gov]
- 6. 2022 AST Case Studies | News | CLSI [clsi.org]
- 7. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxacillin Gradient Strip Test: Precise MIC Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxacillin gradient strip test is a quantitative method for determining the Minimum Inhibitory Concentration (MIC) of this compound for a given bacterial isolate, most notably Staphylococcus species. This method is crucial for identifying methicillin-resistant Staphylococcus aureus (MRSA) and other this compound-resistant staphylococci, guiding therapeutic decisions, and in the surveillance of antimicrobial resistance. The test employs a predefined, stable gradient of this compound immobilized on a plastic strip. When applied to an inoculated agar plate, the antibiotic gradient transfers into the agar, and following incubation, an elliptical zone of inhibition is formed. The MIC is read directly from a scale printed on the strip at the point where the ellipse edge intersects the strip.[1][2][3][4] This document provides detailed protocols for performing the this compound gradient strip test, interpreting the results, and understanding the underlying mechanisms of resistance.
Principle of the Test
The this compound gradient strip test is based on a combination of diffusion and dilution principles. A non-porous plastic strip carries a predefined, continuous, and exponential gradient of this compound.[2] When the strip is applied to an inoculated agar surface, the antibiotic is immediately released into the agar, establishing a stable concentration gradient.[1] After incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC is determined where the bacterial growth inhibition intersects the graded strip.[1]
Data Presentation
Quality Control (QC) Organisms and Expected MIC Ranges
Effective quality control is paramount to ensure the accuracy and reproducibility of MIC testing. This involves the routine testing of well-characterized reference strains with known MIC values. The MIC values obtained for these QC strains must fall within the acceptable ranges established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
| QC Strain | This compound MIC Range (µg/mL) - CLSI | This compound MIC Range (µg/mL) - Etest® |
| Staphylococcus aureus ATCC® 29213 | 0.12 - 0.5 | 0.125 - 0.5 |
| Staphylococcus aureus ATCC® 43300 | Not specified for routine QC | 16 - 128 |
| Enterococcus faecalis ATCC® 29212 | 8 - 32 | Not specified |
Data sourced from CLSI M100-ED31 and Etest® package inserts.[3][5]
Performance of this compound Gradient Strip (Etest®) vs. Other Methods for S. aureus
The performance of the this compound gradient strip test has been compared to other standard methods for antimicrobial susceptibility testing, such as broth microdilution and disk diffusion. The following table summarizes the sensitivity and specificity of various methods in detecting this compound resistance in mecA-positive S. aureus.
| Method | Sensitivity (%) | Specificity (%) |
| This compound Gradient Strip | 94.1 | 100 |
| Broth Microdilution | 94.1 | 100 |
| This compound Disk Diffusion | 94.1 | 100 |
| Cefoxitin Disk Diffusion | 100 | 98 |
Data adapted from a study evaluating methods for detecting methicillin resistance in S. aureus.[6]
CLSI and EUCAST Breakpoints for this compound MIC Interpretation (Staphylococcus spp.)
The interpretation of the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) is based on established clinical breakpoints. These breakpoints can differ between CLSI and EUCAST guidelines.
| Organism | CLSI Breakpoints (µg/mL) | EUCAST Breakpoints (µg/mL) |
| Staphylococcus aureus | ≤2 (S), ≥4 (R) | ≤2 (S), >2 (R) |
| Staphylococcus lugdunensis | ≤2 (S), ≥4 (R) | ≤2 (S), >2 (R) |
| Staphylococcus epidermidis | ≤0.5 (S), ≥1 (R) | ≤0.25 (S), >0.25 (R) |
| Other Staphylococcus spp. | ≤0.5 (S), ≥1 (R) | ≤0.25 (S), >0.25 (R) |
Data sourced from CLSI M100 and EUCAST Breakpoint Tables.[5][7]
Experimental Protocols
Materials
-
This compound gradient strips (e.g., Etest®)[1]
-
For suspected MRSA, MHA supplemented with 2% NaCl is recommended.[9]
-
Sterile saline (0.85%) or deionized water[6]
-
0.5 McFarland turbidity standard[10]
-
Sterile cotton swabs
-
Bacterial isolates for testing (pure, 18-24 hour culture)[6]
-
Quality control strains (S. aureus ATCC® 29213, S. aureus ATCC® 43300)[3][10]
-
Incubator at 35°C ± 2°C[10]
Procedure
-
Inoculum Preparation:
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab firmly against the inside of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[1]
-
Allow the agar surface to dry for 10-15 minutes before applying the gradient strip.[1]
-
-
Application of Gradient Strip:
-
Incubation:
-
Reading and Interpreting Results:
-
After incubation, a symmetrical inhibition ellipse will be visible.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the strip.[1]
-
If the intersection falls between two markings on the scale, the result should be rounded up to the next highest value.[3]
-
For staphylococci, read the MIC at the point of complete inhibition of all growth, including hazes and microcolonies.[9]
-
Interpret the MIC value according to the current CLSI or EUCAST breakpoints to determine if the isolate is susceptible, intermediate, or resistant.[3]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound MIC determination using a gradient strip test.
Mechanism of this compound Resistance in Staphylococcus aureus
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.uprm.edu [academic.uprm.edu]
- 3. msa.sm.ee [msa.sm.ee]
- 4. This compound [himedialabs.com]
- 5. Performance of Eight Methods, Including Two New Rapid Methods, for Detection of this compound Resistance in a Challenge Set of Staphylococcus aureus Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of Antimicrobial Susceptibility Test Results of Disk Diffusion, Gradient Strip, and Automated Dilution with Broth Microdilution for Piperacillin-Tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. liofilchem.net [liofilchem.net]
- 10. Correlation of Penicillin Binding Protein 2a Detection with this compound Resistance in Staphylococcus aureus and Discovery of a Novel Penicillin Binding Protein 2a Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Oxacillin Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacillin, a penicillinase-resistant β-lactam antibiotic, is a critical agent in the treatment of infections caused by susceptible Staphylococcus species. However, the emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant staphylococci have posed a significant clinical challenge. Accurate in vitro efficacy testing of this compound against clinical isolates is paramount for guiding therapeutic decisions, monitoring resistance trends, and for the development of novel antimicrobial agents. This compound serves as the representative drug for testing and reporting resistance to all penicillinase-stable penicillins.[1]
The primary mechanism of this compound resistance in staphylococci is the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a.[2] PBP2a has a low affinity for β-lactam antibiotics, allowing for cell wall synthesis to continue even in the presence of the drug. This document provides detailed protocols for standardized methods of this compound susceptibility testing, including determination of the Minimum Inhibitory Concentration (MIC) by broth microdilution and agar dilution, and the disk diffusion method, as recommended by the Clinical and Laboratory Standards Institute (CLSI). Additionally, a protocol for time-kill assays is included to assess the bactericidal or bacteriostatic activity of this compound.
Data Presentation: this compound Interpretive Criteria
The following tables summarize the CLSI interpretive criteria for this compound and its surrogate, cefoxitin, against Staphylococcus species. Cefoxitin is often a better inducer of mecA gene expression and can provide more reliable detection of this compound resistance, particularly in S. aureus.[2]
Table 1: this compound MIC Breakpoints (μg/mL) for Staphylococcus spp. [3][4]
| Organism | Susceptible | Intermediate | Resistant |
| S. aureus & S. lugdunensis | ≤ 2 | - | ≥ 4 |
| Other Staphylococcus spp. (e.g., S. epidermidis) | ≤ 0.5 | - | ≥ 1 |
Table 2: Cefoxitin MIC Breakpoints (μg/mL) for Staphylococcus spp. [2][3]
| Organism | Susceptible | Intermediate | Resistant |
| S. aureus & S. lugdunensis | ≤ 4 | - | ≥ 8 |
| Other Staphylococcus spp. | N/A | N/A | N/A |
Table 3: Cefoxitin Disk Diffusion Breakpoints (Zone Diameter in mm) for Staphylococcus spp. [2]
| Organism | Susceptible | Intermediate | Resistant |
| S. aureus & S. lugdunensis | ≥ 22 | - | ≤ 21 |
| S. epidermidis | ≥ 25 | - | ≤ 24 |
| Other Staphylococcus spp. | ≥ 25 | - | ≤ 24 |
Note: this compound disk diffusion is not a reliable method for S. aureus and is therefore not recommended.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method is considered a reference standard for determining the MIC of an antimicrobial agent.[1]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl for testing this compound against Staphylococcus spp.
-
This compound powder, analytical grade
-
Sterile 96-well microtiter plates
-
Clinical bacterial isolates and quality control (QC) strains (e.g., S. aureus ATCC® 29213, S. aureus ATCC® 43300)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as per the manufacturer's instructions.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB (with 2% NaCl) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process down each row to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL). Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically a 1:100 dilution of the 0.5 McFarland suspension.[1]
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (containing no this compound) and a sterility control well (containing no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for Broth Microdilution MIC Testing.
Minimum Inhibitory Concentration (MIC) Determination: Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium.
Materials:
-
Mueller-Hinton Agar (MHA) with 2% NaCl
-
This compound powder, analytical grade
-
Sterile petri dishes
-
Clinical bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Inoculum replicator (optional)
Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA (with 2% NaCl) and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar, mix thoroughly, and pour into sterile petri dishes. Allow the plates to solidify.
-
Prepare a growth control plate containing no this compound.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the prepared agar plates. An inoculum replicator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C for a full 24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Cefoxitin (30 µg) disks (preferred for S. aureus)
-
Clinical bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the MHA plate with the swab in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application: Aseptically apply a cefoxitin (30 µg) disk to the center of the inoculated plate using sterile forceps. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plates aerobically at 35°C for 16-24 hours.[5]
-
Reading Results: Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or caliper. Interpret the results based on the CLSI breakpoints provided in Table 3.
Caption: Workflow for the Disk Diffusion Susceptibility Test.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) with 2% NaCl
-
This compound
-
Clinical bacterial isolates
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
Spectrophotometer
-
Sterile saline for dilutions
-
Agar plates for colony counting
Protocol:
-
Inoculum Preparation: Prepare an overnight culture of the test isolate in CAMHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Test Setup:
-
Prepare tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation: Inoculate the prepared tubes with the standardized bacterial suspension.
-
Incubation and Sampling: Incubate the tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
Signaling Pathway of this compound Resistance
The primary mechanism of this compound resistance in Staphylococcus aureus is mediated by the mecA gene, which is part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). The expression of mecA is regulated by the MecI-MecR1 system.
Caption: Simplified MecA-mediated this compound Resistance Pathway.
Pathway Description:
-
In the absence of a β-lactam antibiotic, the MecI repressor protein binds to the operator region of the mecA gene, preventing its transcription.
-
When this compound is present, it binds to and activates the transmembrane sensor protein, MecR1.[7]
-
Activated MecR1 undergoes a conformational change, leading to the cleavage and inactivation of the MecI repressor.[7]
-
With MecI inactivated, the repression of the mecA gene is lifted, and transcription proceeds.
-
The mecA gene is transcribed and translated into Penicillin-Binding Protein 2a (PBP2a).
-
PBP2a has a low affinity for this compound and other β-lactam antibiotics, allowing it to continue catalyzing the transpeptidation reactions necessary for peptidoglycan synthesis, thus enabling the bacterium to build its cell wall and survive in the presence of the antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. media.beckmancoulter.com [media.beckmancoulter.com]
- 4. Rationale for FDA’s Position on this compound Breakpoints for Staphylococcus | FDA [fda.gov]
- 5. Comparison of Cefoxitin and this compound Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Restoration of this compound susceptibility in methicillin-resistant Staphylococcus aureus by blocking the MecR1-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quality Control for Oxacillin Susceptibility Testing
Introduction
Oxacillin susceptibility testing is a critical component of clinical microbiology for guiding the appropriate therapeutic management of staphylococcal infections. The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) necessitate accurate and reliable testing methods. Quality control (QC) is paramount to ensure the integrity of these tests. This document provides detailed application notes and protocols for performing this compound susceptibility testing using standardized QC strains, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Recommended Quality Control Strains
The routine use of well-characterized QC strains is essential for monitoring the performance of susceptibility testing. These strains have defined susceptibility or resistance profiles. For this compound testing, the following ATCC® (American Type Culture Collection) strains are recommended:
-
Staphylococcus aureus ATCC® 25923™: An this compound-susceptible strain used to verify the ability of the test to detect susceptible isolates.[1]
-
Staphylococcus aureus ATCC® 29213™: A strain recommended for broth dilution (MIC) testing.[2][3][4]
-
Staphylococcus aureus ATCC® 43300™: A methicillin-resistant strain (mecA-positive) used as a positive control to ensure the test can reliably detect this compound resistance.[1][2][5]
Expected QC Ranges for this compound
Adherence to established QC ranges ensures that testing materials, equipment, and procedures are performing correctly. The expected zone diameters for the disk diffusion method and the minimum inhibitory concentration (MIC) ranges for broth dilution are summarized below based on CLSI standards.
Table 1: CLSI Quality Control Ranges for this compound Disk Diffusion (1 µg disk)
| QC Strain | Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 25923 | 18 - 24 |
Note: Cefoxitin is now the preferred agent for disk diffusion to predict mecA-mediated this compound resistance in S. aureus.[6][7][8] However, this compound disks are still used for other staphylococci.
Table 2: CLSI Quality Control Ranges for this compound Broth Dilution
| QC Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | 0.12 - 0.5 |
| Staphylococcus aureus ATCC® 43300 | 4 - 16 |
Experimental Protocols
Accurate and reproducible results depend on the strict adherence to standardized protocols.
Kirby-Bauer Disk Diffusion Method
This method assesses susceptibility by measuring the zone of inhibition around an antimicrobial disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
This compound (1 µg) or Cefoxitin (30 µg) disks
-
QC strains (S. aureus ATCC® 25923, S. aureus ATCC® 43300)
-
Sterile saline or Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Select 3-5 well-isolated colonies from an 18-24 hour culture on a non-selective agar plate. Suspend the colonies in sterile saline or broth.
-
Turbidity Adjustment: Adjust the suspension to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of adjustment, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply the antimicrobial disk to the center of the inoculated plate.[7] Ensure firm contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 35°C for a full 24 hours for Staphylococcus spp. to ensure the detection of resistance.[7]
-
Result Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm).[7] For this compound, it is recommended to read the plate using transmitted light.[6]
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth.[9]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microdilution plates containing serial dilutions of this compound
-
QC strains (S. aureus ATCC® 29213, S. aureus ATCC® 43300)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described in the disk diffusion protocol (Section 4.1, Step 1).
-
Turbidity Adjustment: Adjust the suspension to match a 0.5 McFarland standard.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Inoculation: Inoculate the microdilution plate with the prepared inoculum.[9] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plates and incubate at 35°C for 16-20 hours.[10]
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for performing antimicrobial susceptibility quality control.
References
- 1. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 2. media.beckmancoulter.com [media.beckmancoulter.com]
- 3. jmilabs.com [jmilabs.com]
- 4. szu.gov.cz [szu.gov.cz]
- 5. Detection of this compound-Susceptible mecA-Positive Staphylococcus aureus Isolates by Use of Chromogenic Medium MRSA ID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Cefoxitin and this compound Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synergistic Effects of Oxacillin in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic potential of oxacillin when used in combination with other antimicrobial agents. The information compiled herein, supported by detailed experimental protocols and quantitative data, is intended to guide researchers in the exploration and development of effective combination therapies to combat bacterial infections, particularly those caused by resistant pathogens.
Introduction to this compound and Antibiotic Synergy
This compound is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is primarily effective against penicillinase-producing Gram-positive bacteria, most notably Staphylococcus aureus. However, the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which is also resistant to this compound, has significantly limited its clinical efficacy as a monotherapy.
Antibiotic synergy occurs when the combined effect of two or more antibiotics is greater than the sum of their individual effects. This can lead to enhanced bacterial killing, reduced likelihood of resistance development, and the potential for dose reduction, thereby minimizing toxicity. This document explores the synergistic interactions of this compound with several classes of antibiotics.
Key Synergistic Combinations with this compound
Several antibiotic classes have demonstrated synergistic or additive effects when combined with this compound against various bacterial strains. The mechanisms of these interactions often involve a multi-pronged attack on the bacterial cell, enhancing the overall antimicrobial activity.
This compound and Vancomycin
The combination of this compound and vancomycin has shown synergistic effects against MRSA.[1][2] An increase in this compound's activity is observed in the presence of sub-inhibitory concentrations of vancomycin.[2][3] This combination has been shown to be synergistic against a significant number of MRSA and methicillin-resistant coagulase-negative staphylococci (MRCNS) strains.[2][3]
This compound and Rifampicin
The interaction between this compound and rifampicin is complex and can result in synergy, indifference, or antagonism.[4][5] Studies have shown that a low this compound-to-rifampicin ratio is more likely to produce a synergistic effect, leading to a higher rate of bacterial killing.[4] Conversely, a high ratio may lead to antagonism.[4] This combination has been explored for the treatment of staphylococcal infections, with some clinical studies suggesting improved outcomes with the addition of rifampicin to standard therapy.[4] However, in vitro studies have also demonstrated antagonism.[6]
This compound and Fosfomycin
Fosfomycin, an antibiotic that inhibits an early step in peptidoglycan synthesis, exhibits synergy with this compound. This is particularly effective against methicillin-resistant staphylococci. The proposed mechanism involves the sequential blockade of the bacterial cell wall synthesis pathway.
This compound and Aminoglycosides
The combination of a beta-lactam antibiotic like this compound with an aminoglycoside is a classic example of antibiotic synergy. This compound disrupts the synthesis of the bacterial cell wall, which in turn is thought to facilitate the intracellular uptake of the aminoglycoside, leading to enhanced inhibition of protein synthesis and bacterial cell death.
This compound and Ertapenem
Against methicillin-susceptible Staphylococcus aureus (MSSA), the combination of this compound and the carbapenem ertapenem has demonstrated additive to synergistic activity. This has been explored as a potential therapeutic strategy for persistent MSSA bacteremia.[7][8][9]
This compound and Nisin
Nisin, an antimicrobial peptide, has shown synergistic effects with this compound against Staphylococcus epidermidis and in combating biofilm formation.[10] The addition of nisin can significantly decrease the minimum biofilm eradication concentration (MBEC) of this compound.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the synergistic effects of this compound combinations. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, with the following interpretations:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
| Antibiotic Combination | Target Organism | Number of Strains | FIC Index Range | Interpretation | Reference(s) |
| This compound + Vancomycin | MRSA & MRCNS | 21 | Not specified, but 14/21 showed synergy | Synergy | [2][3] |
| This compound + Ertapenem | MSSA | 10 | Median: 0.61 | Additive | [7][8] |
| This compound + Meropenem | MSSA | 10 | Median: 0.66 | Additive | [7] |
| This compound + Rhein | MRSA | 16 | 0.18 - 1 | Synergy to Additive | [11] |
| This compound + Nisin | MRSA | 3 | Synergistic | Synergy | [12] |
| This compound + Nisin | MSSA | 1 | Additive | Additive | [12] |
Table 1: Summary of Fractional Inhibitory Concentration (FIC) Indices for this compound Combinations.
| Antibiotic Combination | Partnering Antibiotic Concentration | Target Organism | Fold Reduction in this compound MIC | Reference(s) |
| This compound + Vancomycin | 0.5 mg/L Vancomycin | MRSA (113 strains) | >160 | [1] |
| This compound + Rifampicin | 0.5 mg/L Vancomycin | MRSA (113 strains) | >100 | [1] |
| This compound + Nisin | Varies | MRSA (4 strains) | ~4 | [12] |
| This compound + Propyl Gallate + Octyl Gallate | 25 µg/ml PG + 6.25 µg/ml OG | MRSA (19 strains) | Reduced to ≤2 µg/ml from 64-512 µg/ml | [13] |
Table 2: Fold Reduction in this compound Minimum Inhibitory Concentration (MIC) in Combination Therapy.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess antibiotic synergy.[14]
1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of this compound and the second antibiotic
2. Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Antibiotic Dilution (Drug A - this compound): Prepare two-fold serial dilutions of this compound horizontally across the plate (e.g., columns 1-10). Row H should contain serial dilutions of this compound alone to determine its MIC.
-
Antibiotic Dilution (Drug B): Prepare two-fold serial dilutions of the second antibiotic vertically down the plate (e.g., rows A-G). Column 11 should contain serial dilutions of Drug B alone to determine its MIC.
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the final inoculum to each well.
-
Controls: Include a growth control well (inoculum without antibiotics) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.[15]
-
Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible growth.
-
FIC Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.[16]
1. Materials:
-
Culture tubes with CAMHB
-
Bacterial inoculum in logarithmic growth phase
-
Stock solutions of this compound and the second antibiotic
-
Sterile saline or PBS for serial dilutions
-
Agar plates for colony counting
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB and incubate until it reaches the logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in tubes containing CAMHB with the desired antibiotic concentrations (alone and in combination).
-
Antibiotic Concentrations: Test each antibiotic alone and in combination at clinically relevant concentrations or multiples of their MICs. Include a growth control tube without any antibiotic.
-
Incubation: Incubate the tubes at 37°C, often with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto agar plates. Incubate the plates for 18-24 hours and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: this compound enhances the uptake of a second antibiotic.
Caption: this compound and Rifampicin: Synergy vs. Antagonism.
Experimental Workflows
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill synergy assay.
Logical Relationships
Caption: Interpretation of the FIC Index.
References
- 1. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 2. Vancomycin and this compound synergy for methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vancomycin and this compound Synergy for Methicillin-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of this compound with rifampicin in staphylococcal infections: a review of laboratory and clinical studies of the Institut Jules Bordet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro study of the combination of rifampin with this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism Between Nafcillin or this compound and Rifampin Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound plus ertapenem combination therapy leads to rapid blood culture clearance and positive outcomes among patients with persistent MSSA bacteraemia: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound plus ertapenem combination therapy leads to rapid blood culture clearance and positive outcomes among patients with persistent MSSA bacteraemia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination antimicrobial therapy: in vitro synergistic effect of anti-staphylococcal drug this compound with antimicrobial peptide nisin against Staphylococcus epidermidis clinical isolates and Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effect of rhein in combination with ampicillin or this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Triple Combinations of Lower and Longer Alkyl Gallates and this compound Improve Antibiotic Synergy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 16. scribd.com [scribd.com]
Troubleshooting & Optimization
interpreting borderline or intermediate oxacillin MIC results
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of borderline or intermediate oxacillin Minimum Inhibitory Concentration (MIC) results for Staphylococcus species.
Frequently Asked Questions (FAQs)
Q1: What does a borderline or intermediate this compound MIC result signify?
An intermediate or borderline this compound MIC result indicates that the bacterial isolate exhibits reduced susceptibility to this compound. This can be due to several mechanisms, including the presence of the mecA gene, which confers resistance, or other factors like hyperproduction of β-lactamases.[1][2][3][4] It is crucial to perform further investigations to determine the underlying resistance mechanism and guide appropriate treatment decisions.
Q2: What are the current CLSI and EUCAST breakpoints for this compound susceptibility testing of Staphylococcus aureus?
The interpretation of this compound MIC results is dependent on the guidelines provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are periodically updated.
Q3: Why is cefoxitin often used as a surrogate for this compound resistance in S. aureus?
Cefoxitin is a better inducer of mecA gene expression than this compound.[5][6][7] This means that in some cases, particularly with heteroresistant strains, cefoxitin can more reliably detect methicillin resistance that might be missed by this compound testing alone.[6] Therefore, a cefoxitin-resistant result is often considered indicative of methicillin resistance, even if the this compound MIC is in the susceptible range.[6]
Q4: What is heteroresistance to this compound in Staphylococcus?
Heteroresistance is a phenomenon where a bacterial population contains a small subpopulation of resistant cells within a larger population of susceptible cells.[8][9][10][11] These resistant subpopulations can be difficult to detect with standard susceptibility testing methods.[10][11] Exposure to antibiotics can select for the resistant subpopulation, potentially leading to treatment failure.[8][10][11]
Q5: What is this compound-Susceptible MRSA (OS-MRSA)?
OS-MRSA refers to Staphylococcus aureus isolates that carry the mecA gene but appear susceptible to this compound based on phenotypic tests.[12][13][14][15] This discrepancy can arise from various factors, including mutations in the mecA gene or its regulatory elements.[12][16] Although phenotypically susceptible, these strains have the potential to become resistant upon antibiotic exposure and may lead to treatment failure.[12]
Q6: What is Borderline this compound-Resistant S. aureus (BORSA)?
BORSA strains exhibit borderline this compound MICs (typically 1-8 µg/mL) and are negative for the mecA gene.[1][2][3] The resistance mechanism in BORSA is often due to the hyperproduction of β-lactamase, which can hydrolyze this compound.[3][4]
Troubleshooting Guides
Issue 1: Discrepancy between Genotype (mecA PCR positive) and Phenotype (this compound Susceptible MIC)
-
Possible Cause: This could be an OS-MRSA strain where the mecA gene is present but not expressed or is mutated.[12][17] It could also be due to heteroresistance where the resistant subpopulation was not detected.[14]
-
Troubleshooting Steps:
-
Confirm the isolate is pure.
-
Repeat the this compound MIC determination, ensuring proper inoculum preparation and incubation conditions (35°C ± 2°C for a full 24 hours).[5]
-
Perform a cefoxitin disk diffusion or MIC test, as cefoxitin is a better inducer of mecA expression.[5][7]
-
Consider a PBP2a latex agglutination test to confirm the presence of the PBP2a protein, the product of the mecA gene.[6]
-
If the discrepancy persists, the isolate should be considered potentially resistant, and this information should be noted in the report.[6]
-
Issue 2: this compound MIC is Intermediate/Resistant, but Cefoxitin Screen is Susceptible
-
Possible Cause: This may indicate a BORSA strain, where resistance is due to β-lactamase hyperproduction and not the mecA gene.[3]
-
Troubleshooting Steps:
-
Verify the absence of the mecA gene by PCR.
-
Perform a β-lactamase test.
-
Test for a decrease in the this compound MIC in the presence of a β-lactamase inhibitor like clavulanic acid. A significant drop in the MIC would suggest β-lactamase-mediated resistance.[3]
-
Data Presentation
Table 1: CLSI this compound MIC Interpretive Criteria for Staphylococcus spp. (M100, 32nd Ed.)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| S. aureus and S. lugdunensis | ≤ 2 µg/mL | - | ≥ 4 µg/mL |
| Staphylococcus spp. other than S. aureus and S. lugdunensis | ≤ 0.5 µg/mL | - | ≥ 1 µg/mL |
Note: These breakpoints are subject to change. Always refer to the latest CLSI guidelines.[5][18][19]
Table 2: EUCAST this compound MIC Interpretive Criteria for Staphylococcus spp. (v. 13.0)
| Organism | Susceptible (S) | Resistant (R) |
| S. aureus | ≤ 2 mg/L | > 2 mg/L |
| Coagulase-negative staphylococci | ≤ 0.25 mg/L | > 0.25 mg/L |
Note: These breakpoints are subject to change. Always refer to the latest EUCAST guidelines.[20]
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is a generalized overview based on CLSI guidelines.
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the same morphotype from an 18- to 24-hour agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB). For Staphylococcus spp., the CAMHB should be supplemented with 2% NaCl.[21][22]
-
The concentration range should typically span from 0.12 to 16 µg/mL to encompass the susceptible and resistant breakpoints.
-
-
Inoculation and Incubation:
-
Dispense the prepared this compound dilutions into the wells of a microtiter plate.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For detecting this compound resistance in Staphylococcus spp., a full 24-hour incubation is recommended.[5]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Interpret the MIC value according to the current CLSI or EUCAST breakpoints (see Tables 1 and 2).
-
Visualizations
Caption: Workflow for Interpreting Borderline this compound MIC Results.
Caption: Mechanisms of this compound Resistance in Staphylococcus aureus.
References
- 1. Retrospective Evaluation of the Association of this compound MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in Methicillin-Susceptible Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borderline this compound-Resistant Staphylococcus aureus (BORSA) Bacteremia—Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjpath.org.my [mjpath.org.my]
- 4. journals.asm.org [journals.asm.org]
- 5. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Conversion of this compound-Resistant Staphylococci from Heterotypic to Homotypic Resistance Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High prevalence of heteroresistance in Staphylococcus aureus is caused by a multitude of mutations in core genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High prevalence of heteroresistance in Staphylococcus aureus is caused by a multitude of mutations in core genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Driving Forces of Mechanisms Regulating this compound-Resistance Phenotypes of MRSA: Truly this compound-Susceptible mecA-Positive Staphylococcus aureus Clinical Isolates also Exist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Phenotypic and genotypic characterization of this compound-susceptible and mecA positive Staphylococcus aureus strains isolated in Uruguay | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 16. Role of the mecA Gene in this compound Resistance in a Staphylococcus aureus Clinical Strain with a pvl-Positive ST59 Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. media.beckmancoulter.com [media.beckmancoulter.com]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. media.beckmancoulter.com [media.beckmancoulter.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Methods for Improved Detection of this compound Resistance in Coagulase-Negative Staphylococci: Results of a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Oxacillin Heteroresistance in Staphylococci
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of oxacillin heteroresistance in Staphylococcus species.
Troubleshooting Guides
This section addresses specific issues that may arise during laboratory testing for this compound heteroresistance.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Discordant Results: Cefoxitin Disk Diffusion Positive, this compound MIC Susceptible | Heteroresistance: The S. aureus isolate may be heteroresistant, with only a subpopulation expressing the resistance phenotype. Cefoxitin is a more potent inducer of mecA gene expression and is more reliable for detecting these subpopulations.[1] Testing Conditions: Incubation temperatures above 35°C can fail to detect methicillin-resistant staphylococci.[1][2] | Trust the Cefoxitin Result: For disk diffusion, the Clinical and Laboratory Standards Institute (CLSI) recommends using cefoxitin as the surrogate for predicting methicillin resistance. A resistant cefoxitin result should be considered indicative of methicillin resistance, regardless of the this compound result.[1] Verify Incubation Conditions: Ensure incubation was at 35°C ± 2°C for the full recommended time.[1][2] Confirm Isolate Purity: Subculture to ensure a pure isolate of S. aureus.[1] Check Inoculum Density: An incorrect inoculum density can affect test results.[1] |
| Discordant Results: mecA PCR Positive, Phenotypic Tests Susceptible (e.g., Cefoxitin Disk Diffusion) | Low-level mecA Expression: The mecA gene may be present but expressed at very low levels under standard laboratory conditions, resulting in a susceptible phenotype.[1] Mutations in Regulatory Genes: Mutations in genes like mecI or mecR1 can affect the expression of mecA.[1] "Silent" mecA: The isolate may carry the mecA gene, but it is not expressed. | Repeat Phenotypic Testing: Carefully repeat the cefoxitin disk diffusion or a broth microdilution test, ensuring strict adherence to the protocol.[1] Perform PBP2a Latex Agglutination: This test directly detects the protein product of the mecA gene, Penicillin-Binding Protein 2a.[3] Report Based on Genotype: In cases of a confirmed mecA gene, the isolate should be reported as a potential MRSA with a note about the susceptible phenotype. This is critical for appropriate patient management.[1] |
| Difficult Interpretation of this compound Screen Agar Plates (e.g., few colonies at 24 hours) | Heteroresistance: This is a common issue with heteroresistant isolates where only a subpopulation grows. Borderline Resistance: Some isolates have MICs very close to the breakpoint and may exhibit weak or delayed growth.[1] | Extend Incubation: Incubate for a full 48 hours and re-examine the plates. Subculture and Re-test: Subculture a colony from the screen plate and perform a cefoxitin disk diffusion test or mecA PCR for confirmation.[1] |
| False-Positive PBP2a Latex Agglutination | Auto-agglutination: Some S. aureus strains may auto-agglutinate. Over-incubation or Misinterpretation: Reading the test after the recommended time can lead to non-specific agglutination.[1] | Always Use Control Latex: Run the control latex in parallel to check for auto-agglutination. An invalid result is indicated by agglutination in the control.[1][3] Use Fresh Colonies: Use colonies from an 18-24 hour culture.[1] Confirm with an Alternative Method: If results are ambiguous, confirm with cefoxitin disk diffusion or mecA PCR.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound heteroresistance in staphylococci?
A1: this compound heteroresistance is a phenomenon where a bacterial population, although appearing susceptible to this compound by standard testing methods, contains a small subpopulation of resistant cells (e.g., 1 in 106 cells).[1] This can lead to treatment failure as the resistant subpopulation can be selected for and proliferate under antibiotic pressure.
Q2: Why is detecting this compound heteroresistance so challenging?
A2: The primary challenge lies in the low frequency of the resistant subpopulation, which may not be detected by standard susceptibility tests that use a lower inoculum.[4] Furthermore, the expression of resistance can be influenced by environmental factors such as temperature and salt concentration.[2]
Q3: Which method is considered the "gold standard" for detecting heteroresistance?
A3: Population Analysis Profiling (PAP) is considered the gold standard.[5] This method involves plating serial dilutions of a bacterial culture on agar plates with varying concentrations of this compound to quantify the resistant subpopulation. However, it is labor-intensive and time-consuming, making it impractical for routine clinical use.[6]
Q4: Why is cefoxitin preferred over this compound for disk diffusion testing to detect MRSA?
A4: Cefoxitin is a better inducer of the mecA gene, which is responsible for this compound resistance.[1][2] This leads to clearer endpoints that are easier to read and provides higher sensitivity for detecting heteroresistant strains compared to this compound disks.[7]
Q5: Can automated susceptibility testing systems reliably detect this compound heteroresistance?
A5: Automated systems may fail to detect some heteroresistant strains. It is recommended to use a supplementary method, such as cefoxitin disk diffusion or mecA PCR, for confirmation, especially for critical isolates.
Q6: What is the role of mecA PCR in detecting this compound resistance?
A6: PCR for the mecA gene is a rapid and sensitive method for detecting the genetic basis of this compound resistance. However, it does not provide information about the expression of resistance. As noted in the troubleshooting guide, an isolate can be mecA-positive but phenotypically susceptible.[1]
Q7: How should I interpret a borderline this compound MIC result?
A7: Borderline MICs can be indicative of heteroresistance or other resistance mechanisms.[1] It is crucial to confirm these results with a cefoxitin disk diffusion test and/or mecA PCR. For patient management, it is often prudent to consider isolates with borderline MICs as resistant.
Data Presentation: Performance of Different Detection Methods
The following table summarizes the performance of various methods for detecting methicillin resistance in S. aureus, with mecA PCR often serving as the gold standard for comparison.
| Method | Sensitivity (%) | Specificity (%) | Advantages | Disadvantages |
| Cefoxitin Disk Diffusion (30 µg) | 97.3 - 100[7][8][9][10][11] | 98.8 - 100[7][8][9][10][11] | Easy to perform, cost-effective, better inducer of mecA than this compound.[2][12] | Requires 18-24 hours of incubation.[13] |
| This compound Disk Diffusion (1 µg) | 80 - 94.4[8][9] | 98.5 - 100[8][12] | Historically used. | Unreliable for detecting heteroresistant strains.[2] |
| This compound Broth Microdilution | 91.6 - 100[8][14] | 100[8][14] | Provides a quantitative MIC value. | May not detect heteroresistance without modifications (e.g., 2% NaCl supplementation).[15] |
| This compound Agar Screen (6 µg/mL this compound, 4% NaCl) | 95.1 - 100[9][12] | 98.8 - 100[9][12] | Easy to perform. | Lower sensitivity with highly heteroresistant strains.[9] |
| PBP2a Latex Agglutination | 97 - 100[11][16][17] | 96 - 100[11][16][17] | Rapid (results in minutes), detects the protein product directly. | Can have false positives due to auto-agglutination; may require induction for some strains.[1][16] |
| mecA PCR | Gold Standard | Gold Standard | High sensitivity and specificity, rapid turnaround time.[13] | Detects the gene, not its expression; more expensive.[1] |
Experimental Protocols
Population Analysis Profile (PAP)
This method is the gold standard for quantifying heteroresistant subpopulations.
Materials:
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) plates
-
This compound stock solution
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Sterile tubes and pipettes
Procedure:
-
Inoculate a single colony of the test staphylococcal isolate into 5 mL of TSB and incubate overnight at 35°C with shaking.
-
Adjust the turbidity of the overnight culture with sterile saline to match a 0.5 McFarland standard.
-
Prepare serial 10-fold dilutions of the adjusted culture in sterile saline, from 10-1 to 10-8.
-
Prepare TSA plates containing serial 2-fold dilutions of this compound (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL).
-
Plate 100 µL of the 10-6, 10-7, and 10-8 dilutions onto the this compound-free TSA plates to determine the total viable count.
-
Plate 100 µL of the lower dilutions (e.g., 10-1 to 10-5) and the undiluted culture onto the TSA plates containing this compound.
-
Incubate all plates at 35°C for 48 hours.
-
Count the colonies on each plate.
-
Calculate the number of CFU/mL for each this compound concentration.
-
Plot the log10 CFU/mL versus the this compound concentration (µg/mL). A heteroresistant profile is characterized by a subpopulation of bacteria growing at higher this compound concentrations.
Cefoxitin Disk Diffusion (Kirby-Bauer)
This is the CLSI-recommended method for routine detection of MRSA.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Cefoxitin disks (30 µg)
-
Sterile saline or broth
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator (35°C)
-
Ruler or caliper
Procedure:
-
From a pure 18-24 hour culture, pick 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place a 30 µg cefoxitin disk on the inoculated agar surface.
-
Incubate the plate at 35°C for 16-18 hours (for S. aureus, incubate for a full 24 hours to detect methicillin resistance).
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the results based on CLSI guidelines (for S. aureus: ≤21 mm = Resistant; ≥22 mm = Susceptible).[2]
Broth Microdilution for this compound MIC
This method determines the minimum inhibitory concentration (MIC) of this compound.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB) with 2% NaCl supplementation.[15]
-
96-well microtiter plates
-
This compound stock solution
-
Sterile saline
-
Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 105 CFU/mL in the wells.[1]
-
Incubator (35°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB with 2% NaCl in a 96-well plate.
-
Prepare the staphylococcal inoculum as described for the disk diffusion test and dilute it to the final concentration.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C for 24 hours.
-
Read the MIC as the lowest concentration of this compound that completely inhibits visible growth.
-
Interpret the results based on CLSI breakpoints (for S. aureus: ≤2 µg/mL = Susceptible; ≥4 µg/mL = Resistant).
PBP2a Latex Agglutination Test
This rapid test detects the presence of Penicillin-Binding Protein 2a.
Materials:
-
PBP2a latex agglutination test kit (contains test latex, control latex, and reaction cards)
-
Bacterial colonies from a pure culture
-
Extraction reagent (provided in the kit)
-
Mixing sticks
Procedure:
-
Follow the manufacturer's instructions for preparing the bacterial suspension and performing the extraction to release PBP2a.
-
Place one drop of the test latex and one drop of the control latex onto separate circles on the reaction card.[3]
-
Add a specified volume (e.g., 50 µL) of the bacterial extract to each drop of latex.[3]
-
Mix the latex and extract thoroughly with a clean mixing stick for each circle.
-
Rock the card for the time specified by the manufacturer (usually up to 3 minutes) and observe for agglutination.[3]
-
Interpretation:
-
Positive: Agglutination in the test circle and no agglutination in the control circle.
-
Negative: No agglutination in either circle.
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Invalid: Agglutination in the control circle.
-
Visualizations
Caption: Workflow for MRSA Detection and Heteroresistance Investigation.
Caption: Troubleshooting Logic for Discordant MRSA Test Results.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Antimicrobial Heteroresistance: an Emerging Field in Need of Clarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison of four diagnostic methods for detection of methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of this compound Resistance in Staphylococcus aureus Isolated from the Neonatal and Pediatric Units of a Brazilian Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. JCDR - Cefoxitin, E-test, mec A, MRSA, ORSA [jcdr.net]
- 13. Rapid Methods for Detection of MRSA in Clinical Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Different Phenotypic and Genotypic Methods for the Detection of Methicillin-Resistant Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Detection of Methicillin Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
factors affecting the in vitro activity of oxacillin in experiments
Welcome to the technical support center for oxacillin in vitro experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a penicillinase-resistant beta-lactam antibiotic. Its primary mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[1][2][3] It does this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This binding action prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[2]
Q2: Why is this compound used for susceptibility testing against Staphylococcus aureus?
This compound is used as a representative drug for testing and reporting resistance to all penicillinase-stable penicillins in Staphylococcus species.[4] Its stability during storage and its ability to detect heteroresistant strains make it a reliable choice for in vitro testing.[5]
Q3: What is heteroresistance and how does it affect this compound susceptibility testing?
Heteroresistance is a phenomenon where a subpopulation of a bacterial culture expresses a resistant phenotype, while the majority of the population remains susceptible.[4] This can make the detection of this compound resistance challenging, as the resistant subpopulation may be small.[4] Following standardized protocols is crucial for the reliable detection of heteroresistant strains.[4]
Q4: Can sub-inhibitory concentrations of this compound affect bacteria?
Yes, sub-inhibitory concentrations (sub-MICs) of this compound can have various effects on bacteria. Studies have shown that exposure to sub-MICs of this compound can modulate the expression of virulence factors and biofilm formation.[6] It can also induce the expression of resistance in some strains.[7][8][9]
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results
Possible Cause 1: Inoculum Density
An incorrect inoculum density can significantly impact MIC results. A higher than standard inoculum can lead to falsely elevated MICs, a phenomenon known as the "inoculum effect".[10][11]
-
Troubleshooting Steps:
Possible Cause 2: Incubation Conditions
Temperature and duration of incubation are critical for accurate results.
-
Troubleshooting Steps:
Possible Cause 3: pH of the Medium
The pH of the culture medium can influence the activity of this compound.
-
Troubleshooting Steps:
Issue 2: Discrepancy Between Genotypic (mecA gene positive) and Phenotypic (this compound Susceptible) Results
This phenomenon, known as this compound-Susceptible MRSA (OS-MRSA), can be challenging.[12][15]
Possible Cause 1: Poor Induction of mecA Gene Expression
Cefoxitin is a more potent inducer of mecA gene expression than this compound.[5][12]
-
Troubleshooting Steps:
-
Use cefoxitin as a surrogate for predicting methicillin resistance, especially in disk diffusion tests.[12] A resistant cefoxitin result is generally indicative of methicillin resistance, regardless of the this compound result.[12]
-
Confirm the presence of the PBP2a protein, the product of the mecA gene, using a PBP2a latex agglutination test.[12]
-
Possible Cause 2: Heteroresistance
As mentioned earlier, only a subpopulation of the bacteria may be expressing resistance.
-
Troubleshooting Steps:
-
Carefully re-examine the culture plates for any small colonies within the zone of inhibition.
-
Consider using population analysis profiles (PAPs) to quantify the resistant subpopulation.
-
Issue 3: Reduced this compound Activity in the Presence of Beta-Lactamase Producing Strains
Possible Cause: Beta-Lactamase Activity
Some strains of S. aureus produce beta-lactamase, an enzyme that can hydrolyze the beta-lactam ring of this compound, rendering it inactive.[2] This is particularly relevant in strains with borderline this compound resistance.[16]
-
Troubleshooting Steps:
Data Summary
Table 1: Factors Affecting this compound MIC Values
| Factor | Effect on this compound MIC | Quantitative Impact (Example) | Reference(s) |
| pH | Decreased pH enhances activity | MIC decreased 8-fold when pH dropped from 7.4 to 5.0. | [13][14] |
| Inoculum Size | Increased inoculum can increase MIC ("inoculum effect") | A pronounced inoculum effect can lead to an MIC of ≥16 µg/ml with a high inoculum. | [10] |
| Incubation Temperature | Temperatures > 35°C can decrease detection of resistance | Incubation at 30°C can reveal resistance not seen at 35°C in some strains. | [18] |
| Incubation Time | Longer incubation can reveal resistance | Reading MICs at 48h instead of 24h can result in higher values for some isolates. | [18] |
| Beta-Lactamase Inhibitors | Can decrease MIC in producer strains | MICs of this compound decreased 4- to 32-fold with sulbactam and 2- to 32-fold with tazobactam in low-level resistant MRSA. | [17] |
| Salt Supplementation (NaCl) | Can enhance detection of resistance in some methods | Supplementation with 2% NaCl is recommended for this compound MIC determination. | [19][20] |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This method is considered a reference for MIC testing and involves preparing two-fold dilutions of this compound in a liquid growth medium.[4]
-
Prepare this compound Dilutions:
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for a full 24 hours.[4]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: this compound's mechanism of action and common bacterial resistance pathways.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. ldh.la.gov [ldh.la.gov]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 6. Potential antivirulence and antibiofilm activities of sub-MIC of this compound against MDR S. aureus isolates: an in-vitro and in-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Sub-inhibitory concentrations of this compound modulate biogenesis and function of extracellular vesicles secreted by this compound-sensitive methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inducible Resistance to β-Lactams in this compound-Susceptible mecA1-Positive Staphylococcus sciuri Isolated From Retail Pork [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Combined effect of pH and concentration on the activities of gentamicin and this compound against Staphylococcus aureus in pharmacodynamic models of extracellular and intracellular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. Retrospective Evaluation of the Association of this compound MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in Methicillin-Susceptible Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of beta-lactamase inhibitors on the activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Evidence from an In Vitro Study: Is this compound Plus Vancomycin a Better Choice for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bactericidal activity of this compound against beta-lactamase-hyperproducing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxacillin degradation in laboratory stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of oxacillin stock solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For general laboratory use, sterile deionized water or 0.9% sodium chloride (normal saline) are the recommended solvents for preparing this compound stock solutions.[1][2] It is crucial to avoid dextrose solutions for long-term storage as dextrose can accelerate the degradation of this compound.[3][4]
Q2: What is the primary cause of this compound degradation in stock solutions?
The primary mechanism of this compound degradation in aqueous solutions is the hydrolysis of the amide bond in the β-lactam ring.[5][6] This process is irreversible and results in the loss of antibacterial activity. Factors such as acidic pH and the presence of certain sugars, like dextrose, can catalyze this hydrolysis.[3][4][7]
Q3: My this compound stock solution appears cloudy or has formed a precipitate. Can I still use it?
No, if your this compound solution is cloudy, has a precipitate, or shows any discoloration, it should be discarded.[1] These are visual indicators of degradation or potential contamination, and using such a solution could compromise your experimental results.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
It is strongly recommended to aliquot your stock solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[8][9] Each cycle can contribute to the degradation of the antibiotic, reducing its potency over time.
Q5: How can I verify the activity of my this compound stock solution?
The most definitive way to verify the activity of your this compound stock is to perform a quality control (QC) experiment using a known susceptible bacterial strain, such as Staphylococcus aureus ATCC 29213 or ATCC 25923.[10][11] This can be done using standard methods like broth microdilution or disk diffusion to determine the minimum inhibitory concentration (MIC).[10][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of antibacterial efficacy in experiments. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution following the recommended protocol.2. Verify the pH of your experimental media; this compound is less stable in acidic conditions.[7]3. Perform a quality control check with a susceptible bacterial strain to confirm the potency of the new stock. |
| Inconsistent results between experiments. | Inconsistent concentration of the working solution due to improper mixing or degradation. | 1. Ensure the stock solution is completely thawed and vortexed gently before preparing the working solution.2. Avoid repeated freeze-thaw cycles by using single-use aliquots.3. Prepare fresh working solutions for each experiment. |
| Visible particles or color change in the stock solution. | Chemical degradation or microbial contamination. | 1. Discard the solution immediately.2. Use sterile technique and high-purity water or saline for preparation.3. Filter-sterilize the stock solution before storage. |
Data Presentation: Stability of this compound Sodium Solutions
The stability of this compound solutions is dependent on the concentration, solvent, and storage temperature.
Table 1: Stability of Reconstituted this compound Sodium Solutions
| Concentration (mg/mL) | Solvent | Storage Temperature | Stability |
| 10 - 100 | Sterile Water for Injection or 0.9% NaCl | Room Temperature (25°C) | 4 days[1] |
| 10 - 100 | Sterile Water for Injection or 0.9% NaCl | Refrigerated (4°C) | 7 days[1][13] |
| 50 - 100 | Sterile Water for Injection or 0.9% NaCl | Frozen (-15°C to -20°C) | 30 days[2][13] |
| 0.5 - 2 | 5% Dextrose in Water | Room Temperature (21°C) | 6 hours[13][14] |
| 1 - 50 | 0.9% NaCl | Room Temperature (23°C) | 24 hours[3][4] |
| 1 - 50 | 5% Dextrose in Water | Room Temperature (23°C) | Degrades faster than in NaCl[3][4] |
Table 2: Long-Term Storage of Aliquoted Stock Solutions
| Solvent | Storage Temperature | Recommended Duration |
| Water or 0.9% NaCl | -20°C | Up to 1 month[8][9] |
| Water or 0.9% NaCl | -80°C | Up to 6 months[8][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution
Materials:
-
This compound sodium salt powder
-
Sterile, pyrogen-free deionized water or 0.9% Sodium Chloride Injection, USP
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
Procedure:
-
Aseptically weigh the required amount of this compound sodium powder. For a 100 mg/mL solution, you would weigh 1 g of this compound for a final volume of 10 mL.
-
Aseptically add the powder to a sterile conical tube.
-
Add the desired solvent (sterile water or saline) to reach the final volume.
-
Vortex the solution until the this compound powder is completely dissolved and the solution is clear.
-
For long-term storage, it is recommended to filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile container.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at the appropriate temperature as indicated in Table 2.
Protocol 2: Quality Control of this compound Stock Solution by Broth Microdilution
Materials:
-
Prepared this compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Staphylococcus aureus quality control strain (e.g., ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare the Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[10] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Compare the obtained MIC value to the expected range for the specific QC strain to confirm the potency of your stock solution.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound-related experimental issues.
References
- 1. globalrph.com [globalrph.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Stability of sodium this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Origins of Oxacillinase Specificity in Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimal Inoculation Methods and Quality Control for the NCCLS this compound Agar Screen Test for Detection of this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fffenterprises.com [fffenterprises.com]
- 13. DailyMed - this compound- this compound sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 14. labeling.pfizer.com [labeling.pfizer.com]
optimizing oxacillin concentration to minimize experimental variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability when working with oxacillin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance typically develop?
A1: this compound is a penicillinase-resistant β-lactam antibiotic. Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall. It does this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately causes bacterial cell lysis and death.[1][2][3] The primary mechanism of resistance to this compound in Staphylococcus aureus is the acquisition of the mecA gene. This gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics like this compound. As a result, cell wall synthesis can continue even in the presence of the antibiotic.
Diagram of this compound's Mechanism of Action and Resistance
Caption: Mechanism of this compound action in susceptible bacteria and resistance in MRSA.
Q2: How should I prepare and store my this compound stock solutions to ensure stability?
A2: Proper preparation and storage of this compound stock solutions are critical for reproducible results. This compound is susceptible to hydrolysis, which can reduce its potency. It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, prepare the stock solution at a high concentration, aliquot it into single-use volumes, and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4] For short-term storage, solutions can be kept at 4°C for no longer than 24 hours.[5] The choice of solvent also impacts stability, with sterile distilled water or phosphate-buffered saline (PBS) being common choices. Avoid storing aqueous solutions for more than a day at room temperature.[6]
Q3: Which quality control (QC) strains are recommended for this compound susceptibility testing?
A3: Using well-characterized QC strains is essential for validating your experimental setup. For Staphylococcus aureus, the following ATCC® strains are recommended by organizations like CLSI and EUCAST:
-
S. aureus ATCC® 29213™: This is a methicillin-susceptible strain used to ensure the this compound solution has the correct potency and the test is performing as expected.[5][7]
-
S. aureus ATCC® 43300™: This is a methicillin-resistant (mecA-positive) strain that is heterogeneous in its expression of resistance. It is used as a positive control to verify that the test conditions can detect this compound resistance.[7][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 1280 µg/mL)
-
Weighing: Accurately weigh the required amount of this compound sodium salt powder.
-
Reconstitution: Reconstitute the powder in a suitable solvent, such as sterile distilled water or PBS, to achieve a high concentration stock solution (e.g., 1280 µg/mL).[9]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into single-use sterile tubes and store them at -20°C or -80°C.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare this compound Dilutions:
-
Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[9]
-
Add 100 µL of your this compound stock solution (e.g., 1280 µg/mL) to the first well of each row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[9]
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9][10]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]
-
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours. For detecting methicillin resistance in Staphylococcus, a full 24-hour incubation is recommended.[9]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]
Diagram of Broth Microdilution Workflow
Caption: Standard workflow for this compound broth microdilution MIC testing.
Data Presentation
Table 1: Stability of this compound Solutions
| Concentration | Solvent/Vehicle | Storage Temperature | Stability Duration | Reference(s) |
| 1-50 mg/mL | 0.9% Sodium Chloride | 23°C (Room Temp) | 24 hours | [11] |
| 5.0 mg/mL | 0.9% Sodium Chloride | 4°C | Up to 6 weeks | [12][13] |
| 5.0 mg/mL | 5% Dextrose in Water | 4°C | Up to 6 weeks | [12][13] |
| 5.0 mg/mL | 0.9% Sodium Chloride | 25°C (Room Temp) | Significant decrease after 2 weeks | [12][13] |
| 5.0 mg/mL | 5% Dextrose in Water | 25°C (Room Temp) | Virtually undetectable after 6 weeks | [12][13] |
| 10-100 mg/mL | Sterile Water | 4°C | 7 days | [14] |
| 10-100 mg/mL | Sterile Water | 25°C (Room Temp) | 4 days | [14] |
| Aliquoted Stock | DMSO | -20°C | 1 month | [4] |
| Aliquoted Stock | DMSO | -80°C | 6 months | [4] |
Table 2: this compound MIC Breakpoints and QC Ranges for Staphylococcus aureus
| Organization | Susceptible | Intermediate | Resistant | QC Strain | QC MIC Range (µg/mL) |
| CLSI | ≤ 2 µg/mL | - | ≥ 4 µg/mL | S. aureus ATCC® 29213™ | 0.12 - 0.5 |
| S. aureus ATCC® 43300™ | Resistant (Cefoxitin screen >4 µg/mL) | ||||
| EUCAST | ≤ 2 µg/mL | > 2 µg/mL | > 2 µg/mL | S. aureus ATCC® 29213™ | 0.125 - 0.5 |
| S. aureus ATCC® 43300™ | Resistant (Cefoxitin screen >4 µg/mL) |
Data sourced from CLSI and EUCAST guidelines.[3][5][15][16] Note that for MRSA detection, cefoxitin is often used as a surrogate for this compound.
Troubleshooting Guide
Issue: My MIC results are inconsistent between replicates or experiments.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.
Diagram of Troubleshooting Logic for Inconsistent MICs
Caption: Troubleshooting logic for inconsistent this compound MIC results.
Step 1: Verify QC Strain Results
-
QC MIC Too High: This often suggests reduced potency of the this compound.
-
Action: Prepare a fresh this compound stock solution and repeat the experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[5]
-
-
QC MIC Too Low: This could indicate an overly concentrated this compound stock or an error in the dilution series.
-
Action: Carefully re-calculate and re-prepare the this compound dilutions. Verify the initial weighing of the this compound powder.
-
-
If QC Issues Persist: If fresh solutions do not resolve the issue, consider using a new vial of the QC strain from a reputable supplier like ATCC®.
Step 2: Examine Experimental Parameters (If QC is in range but test isolate varies)
-
Inoculum Density: An inoculum that is too heavy or too light can significantly alter MIC results.[2][17]
-
Action: Always prepare the inoculum from a fresh (18-24 hour) culture. Ensure the turbidity is carefully matched to a 0.5 McFarland standard.
-
-
Growth Medium: The composition of the Mueller-Hinton broth is critical. Variations in cation concentration or pH can affect this compound's activity.[17]
-
Action: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI. Ensure the pH is within the recommended range. Prepare media in consistent batch sizes to minimize variability.[18]
-
-
Incubation Conditions: Temperature and duration of incubation are critical for consistent results, especially for detecting heteroresistant strains.
-
Pipetting and Technique: Minor variations in pipetting volumes during serial dilutions can lead to significant errors.
-
Action: Ensure pipettes are calibrated. Use fresh tips for each transfer in the dilution series to avoid carryover. Mix wells thoroughly but gently after each dilution step.
-
References
- 1. Rationale for FDA’s Position on this compound Breakpoints for Staphylococcus | FDA [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.beckmancoulter.com [media.beckmancoulter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Optimal Inoculation Methods and Quality Control for the NCCLS this compound Agar Screen Test for Detection of this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Improved Detection of this compound Resistance in Coagulase-Negative Staphylococci: Results of a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of sodium this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravenous Suitability Studies of Commonly Used this compound Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. globalrph.com [globalrph.com]
- 15. media.beckmancoulter.com [media.beckmancoulter.com]
- 16. Item - MIC breakpoints for S. aureus according to EUCAST and CLSI guidelines. - Public Library of Science - Figshare [plos.figshare.com]
- 17. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 18. microchemlab.com [microchemlab.com]
Technical Support Center: Staphylococcus aureus Oxacillin Susceptibility Testing
Welcome to the technical support center for Staphylococcus aureus oxacillin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the complexities of this compound resistance determination.
Frequently Asked Questions (FAQs)
Q1: Why does my S. aureus isolate test positive for the mecA gene by PCR but appear susceptible to this compound in my phenotypic test (e.g., disk diffusion, Vitek)?
This phenomenon is known as this compound-Susceptible MRSA (OS-MRSA) and is a significant challenge in diagnostics.[1][2][3][4] Several factors can cause this discrepancy:
-
Heteroresistance : The S. aureus population may be heterogeneous, meaning only a small subpopulation of the bacteria expresses the resistance phenotype under standard laboratory conditions.[5][6] This can lead to a susceptible result in tests that do not select for this subpopulation.
-
Poor Expression of mecA : The mecA gene, which codes for the alternative penicillin-binding protein 2a (PBP2a), may be poorly expressed.[6] Mutations in the promoter region of the mecA gene can significantly reduce its transcription, leading to lower PBP2a production and, consequently, lower levels of resistance.[7]
-
Mutations within the mecA Gene : The isolate may possess a mutated mecA gene. Spontaneous mutations, particularly in nucleotide repeat regions, can lead to a non-functional or poorly functioning PBP2a, rendering the strain phenotypically susceptible despite the gene's presence.[4]
-
Suboptimal Test Conditions : The expression of mecA-mediated resistance is highly dependent on environmental conditions. Factors such as incubation temperature above 35°C, incorrect salt concentration in the media, or inappropriate incubation duration can suppress the resistant phenotype.[5][6][8]
-
Weak Induction : this compound is a relatively weak inducer of mecA expression compared to cefoxitin. This is why cefoxitin is now the recommended agent for phenotypic detection of MRSA.[5][6]
Q2: My S. aureus isolate is mecA-negative, but it shows borderline or low-level resistance to this compound (e.g., MIC of 1-8 µg/ml). What is the cause?
This phenotype is often referred to as Borderline this compound-Resistant S. aureus (BORSA). The resistance mechanism is independent of the mecA gene and can be attributed to two main causes:
-
Hyperproduction of β-lactamase : The isolate may produce large quantities of staphylococcal β-lactamase. This enzyme can slowly hydrolyze this compound, leading to reduced susceptibility and borderline MIC values. These strains are typically susceptible to β-lactam/β-lactamase inhibitor combinations.[9][10]
-
Modifications in Penicillin-Binding Proteins (PBPs) : Point mutations in the genes encoding native PBPs (PBP1, 2, 3, or 4) can alter their affinity for this compound, resulting in low-level resistance.[10][11]
-
Mutations in Other Core Genes : Adaptive mutations in genes related to cell wall metabolism, such as gdpP or clpX, can also confer low-level this compound resistance in the absence of mecA.[11]
Q3: Can an OS-MRSA (this compound-Susceptible, mecA-positive) strain become fully resistant?
Yes. This is a critical clinical and research concern. Strains that are phenotypically susceptible due to mutations or poor expression of mecA can revert to a resistant phenotype.[4] Exposure to subinhibitory concentrations of β-lactam antibiotics can select for secondary mutations that restore the function of the mecA gene, leading to full resistance and potential treatment failure.[4][12]
Troubleshooting Guides
Issue 1: Discrepant Results Between Genotype (mecA PCR) and Phenotype (Susceptibility Test)
If your mecA PCR is positive but your phenotypic test is negative (susceptible), follow these steps to investigate.
Troubleshooting Workflow for Suspected OS-MRSA
Caption: Workflow for investigating discrepant results in this compound susceptibility testing.
Issue 2: Inconsistent MIC Values for this compound
Inconsistent or drifting Minimum Inhibitory Concentration (MIC) values can be caused by several experimental variables.
Key Factors Influencing this compound MIC Results
| Factor | Recommended Specification | Impact of Deviation |
| Incubation Temperature | 33-35°C | Temperatures >35°C may not detect resistance, leading to falsely low MICs.[6][8] |
| Incubation Duration | Full 24 hours | Shorter incubation times may fail to detect heteroresistant populations, resulting in falsely low MICs. |
| Inoculum Density | 0.5 McFarland Standard | A high inoculum can lead to the "inoculum effect," potentially causing falsely elevated MICs, especially with β-lactamase-hyperproducing strains.[13][14][15] |
| Culture Medium | Cation-adjusted Mueller-Hinton Broth/Agar | Incorrect cation concentration can affect antibiotic activity. |
| Salt Concentration | Supplement with 2-4% NaCl (for screen agar) | NaCl enhances the expression of this compound resistance; its absence can lead to false susceptibility.[6][16] |
Key Experimental Protocols
Cefoxitin Disk Diffusion Test (CLSI Standard)
Cefoxitin is a better inducer of the mecA gene and is more reliable than this compound for detecting methicillin resistance.[6][16]
-
Inoculum Preparation : Prepare a direct colony suspension in saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation : Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Disk Application : Aseptically apply a 30 µg cefoxitin disk to the surface of the agar.
-
Incubation : Invert the plate and incubate at 33-35°C for 16-20 hours (or a full 24 hours for S. aureus to confirm resistance).
-
Interpretation : Measure the diameter of the zone of inhibition.
-
Resistant (MRSA) : ≤ 21 mm
-
Susceptible (MSSA) : ≥ 22 mm
-
This compound Screen Agar Test
This method is effective for detecting heteroresistant populations.
-
Medium : Use Mueller-Hinton agar supplemented with 4% NaCl and 6 µg/ml of this compound.[6]
-
Inoculum : Prepare an inoculum suspension equivalent to a 0.5 McFarland standard. Dilute it 1:100 to obtain approximately 10⁶ CFU/ml.
-
Inoculation : Using a calibrated loop or swab, spot-inoculate the agar surface with the diluted suspension.
-
Incubation : Incubate the plate at 33-35°C for a full 24 hours.
-
Interpretation :
-
Resistant : Growth of more than one colony.
-
Susceptible : No growth or a single colony.
-
PCR for mecA Gene Detection
This is the "gold standard" for genotypic detection of methicillin resistance.
-
DNA Extraction : Extract genomic DNA from a pure culture of the S. aureus isolate.
-
Primer Selection : Use validated primers specific to a conserved region of the mecA gene.
-
PCR Amplification : Perform polymerase chain reaction using standard cycling conditions. Include positive (known MRSA) and negative (e.g., ATCC 25923) controls.
-
Detection : Analyze the PCR product using gel electrophoresis. The presence of a band of the expected size indicates a positive result.
-
Note : Some PCR assays target the SCCmec cassette insertion site (orfX). A positive result with this method without a corresponding positive mecA-specific PCR may indicate an "empty cassette" or mecA dropout strain.[2]
-
Logical Relationship of Resistance Mechanisms
Caption: Causes of this compound resistance phenotypes in S. aureus.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Genotypic Resistance Testing Creates New Treatment Challenges: Two Cases of this compound-Susceptible Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Detection of this compound-Susceptible mecA-Positive Staphylococcus aureus Isolates by Use of Chromogenic Medium MRSA ID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of this compound-resistance in Staphylococcus aureus by MicroScan MIC panels in comparison to four other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Case Commentary: The hidden side of this compound resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducibility and potential role of MecA-gene-positive this compound-susceptible Staphylococcus aureus from colonized healthcare workers as a source for nosocomial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of inoculum size on selection of in vitro resistance to vancomycin, daptomycin, and linezolid in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Effect of the inoculum size on susceptibility tests performed on sessily growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of this compound Resistance in Staphylococcus aureus Isolated from the Neonatal and Pediatric Units of a Brazilian Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reliability of Oxacillin Disk Diffusion Test Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reliability of their oxacillin disk diffusion test results.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound disk diffusion results for Staphylococcus aureus difficult to interpret or showing false susceptibility?
A1: The this compound disk diffusion test is no longer the recommended method for determining methicillin resistance in Staphylococcus aureus.[1] This is due to several factors:
-
Heterogeneous Resistance: Some strains of Methicillin-Resistant Staphylococcus aureus (MRSA) exhibit heterogeneous resistance, where only a subpopulation of the bacterial cells expresses the resistance phenotype. This can lead to indistinct or "fuzzy" zone edges that are difficult to interpret accurately.
-
Reading Difficulty: this compound zones often require transmitted light for proper reading to detect subtle growth within the zone of inhibition, which can be easily misinterpreted.[2]
-
High Error Rates: Studies have shown a significant rate of false susceptibility with the this compound disk diffusion test, well above the acceptability limit recommended by the Clinical and Laboratory Standards Institute (CLSI).
For these reasons, a 30-µg cefoxitin disk is now the preferred surrogate for detecting mecA-mediated this compound resistance in S. aureus. Cefoxitin is a better inducer of the mecA gene, which is responsible for methicillin resistance, leading to clearer and more reliable results.[2]
Q2: When is it still appropriate to use the this compound disk diffusion test?
A2: While cefoxitin is recommended for S. aureus, the this compound disk diffusion test is still a reliable method for detecting mecA-mediated β-lactam resistance in other Staphylococcus species, such as S. epidermidis, S. pseudintermedius, and S. schleiferi.[3] For these organisms, specific CLSI interpretive criteria for this compound should be followed.
Q3: What are the current CLSI interpretive criteria for this compound and cefoxitin disk diffusion tests?
A3: The interpretive criteria for zone diameters vary depending on the Staphylococcus species being tested. The following table summarizes the CLSI M100 guidelines.
| Organism | Antimicrobial Agent (Disk Content) | Resistant (mm) | Intermediate (mm) | Susceptible (mm) |
| Staphylococcus aureus | Cefoxitin (30 µg) | ≤ 21 | - | ≥ 22 |
| Staphylococcus epidermidis | Cefoxitin (30 µg) | ≤ 24 | - | ≥ 25 |
| Staphylococcus pseudintermedius | This compound (1 µg) | ≤ 17 | - | ≥ 18 |
| Staphylococcus schleiferi | This compound (1 µg) | ≤ 17 | - | ≥ 18 |
Note: this compound disk diffusion is not a reliable method for S. aureus.[1]
Q4: What are the critical quality control (QC) measures for the this compound disk diffusion test?
A4: Rigorous quality control is essential for reliable results. Key QC measures include:
-
Use of Reference Strains: Regularly test well-characterized QC strains, such as S. aureus ATCC® 25923™, to ensure the accuracy of your testing procedure and materials.
-
Media and Disk QC: Perform QC testing on each new lot of Mueller-Hinton agar and this compound disks.
-
Inoculum Standardization: Ensure the inoculum turbidity is adjusted to a 0.5 McFarland standard.
-
Incubation Conditions: Maintain a precise incubation temperature of 35°C ± 2°C. Temperatures above 35°C may fail to detect some methicillin-resistant staphylococci.[1][4]
-
Documentation: Keep detailed records of all QC results and any corrective actions taken.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound disk diffusion test.
Issue 1: Zones of inhibition are consistently too large or too small for the QC strain.
| Probable Cause | Corrective Action |
| Inoculum too light | Adjust the inoculum to match a 0.5 McFarland turbidity standard. |
| Inoculum too heavy | Re-prepare the inoculum to the correct turbidity. |
| Incorrect incubation temperature | Verify the incubator temperature is 35°C ± 2°C. Avoid temperatures above 35°C.[4] |
| Improper storage of antibiotic disks | Ensure disks are stored in a sealed container with a desiccant and protected from light. Discard expired disks. |
| Incorrect agar depth | The agar depth should be uniform at 4 mm. Plates that are too shallow can produce falsely large zones, while plates that are too deep can result in falsely small zones.[4] |
| Incorrect pH of Mueller-Hinton agar | The pH of the agar should be between 7.2 and 7.4 at room temperature.[4] |
Issue 2: Indistinct or "fuzzy" zone edges, making accurate measurement difficult.
| Probable Cause | Corrective Action |
| Heterogeneous resistance | This is common with MRSA and this compound. Use transmitted light to carefully examine for any growth within the zone. Consider using the cefoxitin disk diffusion test for S. aureus for clearer results.[2] |
| Mixed culture | Ensure the inoculum is from a pure culture. Re-isolate the organism and repeat the test. |
| Delayed disk application | Apply disks to the inoculated plate within 15 minutes of inoculation. |
Issue 3: Colonies growing within the zone of inhibition.
| Probable Cause | Corrective Action |
| Resistant subpopulation | This can be indicative of heterogeneous resistance. Report the organism as resistant. |
| Contamination | Verify the purity of the culture. If contaminated, re-isolate and repeat the test. |
Experimental Protocols
Kirby-Bauer Disk Diffusion Method for this compound Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Inoculum Preparation:
-
Using a sterile loop or needle, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 2-6 hours).
-
Adjust the turbidity of the inoculum to match that of a 0.5 McFarland standard by adding sterile saline or broth. This can be done visually or using a photometric device.
2. Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess liquid.
-
Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, before applying the antibiotic disks.
3. Application of this compound Disks:
-
Using sterile forceps or a disk dispenser, place a 1-µg this compound disk on the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics on the same plate, ensure disks are spaced at least 24 mm apart from center to center.
4. Incubation:
-
Invert the plates and incubate them at 35°C ± 2°C in ambient air for 16-18 hours for Staphylococcus species other than S. aureus. For S. aureus, a full 24-hour incubation may be necessary to detect some resistant strains when using this compound, although cefoxitin is the recommended agent.[4]
5. Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition to the nearest millimeter using a ruler or calipers.
-
For staphylococci, use transmitted light to look for a "lawn" of growth or fine colonies within the zone of inhibition. Any discernible growth within the zone is indicative of resistance.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the CLSI M100 guidelines (see table above).
Visualizations
Caption: Workflow for the this compound Disk Diffusion Test.
Caption: Troubleshooting Decision Tree for this compound Disk Diffusion.
References
- 1. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. Comparison of Cefoxitin and this compound Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. asm.org [asm.org]
issues with oxacillin quality control testing in the lab
Welcome to the Technical Support Center for Oxacillin Quality Control Testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered in the laboratory. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound quality control (QC) results for Staphylococcus aureus ATCC® 25923™ or ATCC® 29213™ out of range?
A1: Out-of-range QC results for this compound with standard reference strains can stem from several factors. Common causes include:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy or too light will lead to smaller or larger zone sizes in disk diffusion, respectively, or incorrect MIC values.[1][2]
-
Media Issues: The pH, cation concentration, and thymidine levels of the Mueller-Hinton Agar (MHA) can significantly impact results.[3][4] Ensure the media is from a reliable source and within its expiration date.
-
Incubation Conditions: Staphylococci expressing this compound resistance, particularly heteroresistance, are sensitive to temperature.[1][5] Incubation temperatures above 35°C may not detect all resistant subpopulations.[1][5] Incubation duration is also critical; for this compound, a full 24-hour incubation is often required.[6]
-
Antibiotic Disk Potency: Improper storage of this compound disks can lead to degradation of the antibiotic, resulting in larger zone sizes.[7]
-
QC Strain Viability: Ensure the QC strain has been subcultured appropriately and has not undergone excessive passaging, which could lead to mutations.[8]
Q2: My cefoxitin disk diffusion results indicate resistance, but the this compound MIC is susceptible for a S. aureus isolate. What does this discrepancy mean?
A2: This is a recognized phenomenon and the cefoxitin result should generally be trusted.[1] Here's why:
-
Cefoxitin as an Inducer: Cefoxitin is a more potent inducer of the mecA gene, which is responsible for methicillin resistance.[1][5] This means cefoxitin is more reliable for detecting heteroresistant strains where only a subpopulation of bacteria expresses resistance.[1]
-
CLSI and EUCAST Recommendations: Both CLSI and EUCAST recommend using cefoxitin as a surrogate for predicting this compound resistance in S. aureus.[1] A resistant cefoxitin result is indicative of methicillin resistance, regardless of the this compound result.[1]
Q3: We are seeing growth within the zone of inhibition around the this compound disk. How should this be interpreted?
A3: The presence of colonies within an otherwise clear zone of inhibition is often indicative of a heteroresistant population.[1][5] In these cases, even a few colonies suggest that a resistant subpopulation is present. The zone of inhibition should be measured at the edge of the dense area of growth, but the presence of internal colonies should be noted and the isolate should be considered resistant.
Q4: Our automated susceptibility testing system is flagging this compound resistance, but our manual methods (disk diffusion/MIC) show susceptibility. Which result is correct?
A4: Discrepancies between automated systems and manual methods can occur.[9] Automated systems may sometimes misclassify susceptible strains as resistant.[9] In such cases, it is recommended to rely on a reference method like broth microdilution or to confirm with a cefoxitin disk diffusion test.[9] If a mecA PCR is available, it can be used as a "gold standard" for determining resistance.[9]
Troubleshooting Guides
Issue 1: this compound QC Zones Consistently Too Large or Too Small
This guide provides a systematic approach to troubleshooting out-of-range zone diameters for QC strains like S. aureus ATCC® 25923™.
Troubleshooting Steps:
-
Verify Inoculum Density:
-
Ensure the bacterial suspension matches a 0.5 McFarland standard. Use a spectrophotometer or a Wickerham card for accuracy.
-
Prepare a fresh inoculum from a subculture that is 18-24 hours old.[1]
-
-
Check Incubation Conditions:
-
Evaluate Mueller-Hinton Agar:
-
Confirm the agar depth is 4.0 ± 0.5 mm.[4]
-
Check the pH of the prepared media.
-
Use a new lot of media to rule out batch-specific issues.
-
-
Assess this compound Disks:
-
Check the expiration date of the disks.
-
Ensure disks have been stored according to the manufacturer's instructions (typically refrigerated or frozen in a desiccated container).
-
Allow disks to come to room temperature before opening the container to prevent condensation.
-
-
Subculture QC Strain:
-
Obtain a fresh, certified culture of the QC strain if there are concerns about contamination or mutation.
-
Issue 2: Difficulty Interpreting this compound Agar Screen Plates
The this compound agar screen test can be challenging to interpret, especially with heteroresistant strains.[10]
Troubleshooting Steps:
-
Proper Inoculation:
-
The recommended inoculation method is a 1-μl loopful of a 0.5 McFarland suspension.[10]
-
Spot inoculate the plate rather than streaking for isolation.
-
-
Correct Media Formulation:
-
Ensure the Mueller-Hinton agar contains 6 μg/ml of this compound and is supplemented with 4% NaCl.[5]
-
-
Incubation and Reading:
-
Incubate at 35°C for a full 24 hours.
-
Examine plates carefully for any growth using transmitted light. Any growth, even a faint haze or a single colony, is considered a positive result (resistant).[10]
-
-
Use of Controls:
Data Presentation
Table 1: CLSI Quality Control Ranges for S. aureus with this compound
| QC Strain | Method | Antimicrobial Agent | Concentration/Disk Content | Acceptable QC Range |
| S. aureus ATCC® 29213™ | Broth Microdilution | This compound | - | 0.12 - 0.5 µg/mL |
| S. aureus ATCC® 25923™ | Disk Diffusion | This compound | 1 µg | 18 - 24 mm |
| S. aureus ATCC® 43300™ | Agar Screen | This compound | 6 µg/mL | Growth |
Data sourced from CLSI M100 documents.[11][12]
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion for this compound
Objective: To determine the susceptibility of a bacterial isolate to this compound using the disk diffusion method.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound disks (1 µg)
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile swabs
-
Incubator at 35°C
-
Calipers or ruler
Methodology:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply an this compound (1 µg) disk to the center of the inoculated plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours (up to 24 hours for staphylococci).
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler.
-
Interpret the results based on established breakpoints (e.g., from CLSI or EUCAST guidelines).
-
Protocol 2: Broth Microdilution for this compound MIC
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound for a bacterial isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Serial dilutions of this compound
-
Bacterial inoculum prepared to a final concentration of 5 x 10^5 CFU/mL
-
Incubator at 35°C
Methodology:
-
Prepare this compound Dilutions:
-
Prepare two-fold serial dilutions of this compound in CAMHB in the wells of a microtiter plate. The concentration range should bracket the expected MIC.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Controls:
-
Add the diluted inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[1]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1] Read the plate against a dark, non-reflective background.
-
Visualizations
Caption: Troubleshooting workflow for out-of-range this compound QC results.
Caption: Standard experimental workflow for the Kirby-Bauer disk diffusion test.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. szu.gov.cz [szu.gov.cz]
- 5. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 6. cdn.cseindia.org [cdn.cseindia.org]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. bsac.org.uk [bsac.org.uk]
- 9. Misclassification of Susceptible Strains of Staphylococcus aureus as Methicillin-Resistant S. aureus by a Rapid Automated Susceptibility Testing System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Inoculation Methods and Quality Control for the NCCLS this compound Agar Screen Test for Detection of this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.beckmancoulter.com [media.beckmancoulter.com]
- 12. darvashco.com [darvashco.com]
overcoming the inoculum effect in oxacillin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the inoculum effect in oxacillin susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" in the context of this compound susceptibility testing?
A1: The inoculum effect refers to a phenomenon where the minimum inhibitory concentration (MIC) of this compound for a bacterial isolate, typically Staphylococcus aureus, increases significantly as the starting bacterial density (inoculum) in the susceptibility test rises.[1][2] An isolate that appears susceptible at the standard inoculum of approximately 5 x 105 colony-forming units (CFU)/mL may test as resistant at a higher inoculum of 5 x 107 CFU/mL.[1] This is particularly relevant for infections with a high bacterial burden, such as endocarditis or abscesses.
Q2: What is the primary mechanism behind the this compound inoculum effect?
A2: The most common cause of the this compound inoculum effect in S. aureus is the hyperproduction of β-lactamase enzymes.[2][3] At high bacterial densities, the increased concentration of β-lactamase can effectively hydrolyze and inactivate this compound, leading to bacterial growth at antibiotic concentrations that would normally be inhibitory. This is often observed in "borderline this compound-resistant S. aureus" (BORSA) strains.[3]
Q3: My phenotypic test (e.g., disk diffusion or MIC) shows this compound susceptibility, but the isolate is positive for the mecA gene by PCR. What does this indicate?
A3: This discrepancy characterizes an "this compound-susceptible MRSA" (OS-MRSA) isolate.[2][4] Several factors can contribute to this phenomenon:
-
Heteroresistance: Only a small subpopulation of the bacteria expresses the mecA-mediated resistance, which may not be detected under standard testing conditions.[5]
-
Low-level expression of mecA: The mecA gene may be present but expressed at very low levels in vitro.
-
Mutations: Mutations in the mecA gene or its regulatory elements can lead to a susceptible phenotype.
It is crucial to investigate these isolates further, as they may revert to a resistant phenotype under antibiotic pressure.
Q4: How should I report results for an isolate that is mecA-positive but phenotypically susceptible to this compound?
A4: In cases of a confirmed mecA gene, the isolate should be considered a potential methicillin-resistant S. aureus (MRSA) and reported as such, with a comment noting the susceptible phenotype.[4] This is important for appropriate patient management, as treatment with β-lactam antibiotics could lead to therapeutic failure.
Q5: Are there alternative methods to detect this compound resistance that are less prone to the inoculum effect?
A5: Cefoxitin is a more potent inducer of mecA gene expression and is often a more reliable predictor of this compound resistance than this compound itself, especially in cases of heteroresistance.[5] Therefore, cefoxitin disk diffusion or MIC testing is recommended. Additionally, molecular methods like PCR for the mecA gene and PBP2a latex agglutination tests can directly detect the primary mechanism of methicillin resistance.
Troubleshooting Guides
Scenario 1: Discordant this compound and Cefoxitin Results
Problem: The cefoxitin disk diffusion result indicates resistance, but the this compound MIC is in the susceptible range.
Possible Causes:
-
Heteroresistance: The isolate may be heteroresistant, and cefoxitin is better at detecting this than this compound.[5]
-
Incorrect Inoculum Density: An inoculum that is too light can lead to false susceptibility.
-
Suboptimal Incubation Conditions: Incubation at temperatures above 35°C can suppress the expression of resistance.[5]
Troubleshooting Steps:
-
Verify Inoculum Density: Ensure the inoculum is prepared to a 0.5 McFarland standard.
-
Confirm Incubation Conditions: Check that plates were incubated at 35°C ± 2°C for the recommended duration (16-20 hours, or up to 24 hours for this compound).[6]
-
Repeat the Test: Carefully repeat both the cefoxitin disk diffusion and this compound MIC tests.
-
Perform a mecA PCR or PBP2a Latex Agglutination Test: These tests will confirm the presence of the genetic basis for methicillin resistance.
-
Trust the Cefoxitin Result: If the discrepancy persists, the cefoxitin result is generally considered more reliable for predicting methicillin resistance.
Scenario 2: mecA PCR is Positive, but Phenotypic Tests are Susceptible
Problem: Molecular testing detects the mecA gene, but the isolate appears susceptible to both this compound and cefoxitin.
Possible Causes:
-
OS-MRSA: The isolate is an this compound-susceptible MRSA.[2][4]
-
Non-viable Bacteria: The PCR may be detecting DNA from non-viable bacteria.
-
Contamination: The PCR reaction may be contaminated.
Troubleshooting Steps:
-
Confirm Isolate Purity: Ensure the culture used for phenotypic testing is pure.
-
Repeat Phenotypic Testing: Meticulously repeat the this compound and cefoxitin susceptibility tests, paying close attention to inoculum preparation and incubation conditions.
-
Perform a PBP2a Latex Agglutination Test: This will confirm if the mecA gene is being expressed as the PBP2a protein.
-
Consider High-Inoculum Testing: Perform an this compound MIC test with a high inoculum (see Experimental Protocols section) to assess for an inoculum effect.
-
Report Genotypic Result: If the mecA gene presence is confirmed, the isolate should be reported as MRSA, with a note about the phenotypic susceptibility.[4]
Data Presentation
Table 1: Illustrative this compound MIC Shift with Increased Inoculum in S. aureus
| Isolate Type | Inoculum (CFU/mL) | This compound MIC Range (µg/mL) | Interpretation | Reference |
| MSSA (non-β-lactamase hyperproducer) | 5 x 105 | ≤2 | Susceptible | [3] |
| 5 x 107 | ≤2 | Susceptible | [3] | |
| BORSA (β-lactamase hyperproducer) | 5 x 105 | 1 - 2 | Susceptible | [3] |
| 5 x 107 | ≥4 | Resistant | [3] | |
| OS-MRSA (mecA-positive) | 5 x 105 | ≤2 | Susceptible | [2][4] |
| 5 x 107 | ≥4 | Resistant | [2][4] |
Table 2: Performance of Different Methods for Detecting Methicillin Resistance in S. aureus
| Method | Sensitivity (%) | Specificity (%) | Advantages | Disadvantages |
| This compound Disk Diffusion | Variable | Variable | Simple, low cost | Prone to inoculum effect, may miss heteroresistance |
| Cefoxitin Disk Diffusion | High | High | Better inducer of mecA, more reliable than this compound | Still a phenotypic test |
| This compound Broth Microdilution (Standard Inoculum) | Good | Good | Provides quantitative MIC | Can be affected by inoculum density |
| This compound Agar Screen (6 µg/mL) | Good | Good | Easy to perform | May not detect all heteroresistant strains |
| mecA PCR | Very High | Very High | Gold standard for detecting resistance gene | Does not provide MIC, may not reflect phenotypic expression |
| PBP2a Latex Agglutination | High | High | Detects the protein product of mecA | Can have occasional false positives/negatives |
Experimental Protocols
Protocol 1: High-Inoculum Broth Microdilution for this compound
This protocol is adapted from standard broth microdilution methods to assess the inoculum effect.
1. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Prepare two dilutions of this suspension: i. Standard Inoculum: Dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells. ii. High Inoculum: Dilute to achieve a final concentration of approximately 5 x 107 CFU/mL in the test wells.
2. Plate Inoculation: a. Inoculate separate sets of cation-adjusted Mueller-Hinton broth (CAMHB) microdilution panels containing serial dilutions of this compound with the standard and high inocula. b. Include a growth control well (no antibiotic) for each inoculum.
3. Incubation: a. Incubate the plates at 35°C ± 2°C for 24 hours.
4. Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth. b. An inoculum effect is observed if the MIC for the high inoculum is significantly higher (e.g., a four-fold or greater increase) than the MIC for the standard inoculum, particularly if the high-inoculum MIC crosses the resistance breakpoint (≥4 µg/mL).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Retrospective Evaluation of the Association of this compound MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in Methicillin-Susceptible Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 6. liofilchem.net [liofilchem.net]
Validation & Comparative
A Head-to-Head Battle in the Petri Dish: Oxacillin versus Methicillin Against Staphylococcus aureus
A Comparative Guide to In Vitro Efficacy, Mechanisms, and Testing Protocols
For decades, penicillinase-stable penicillins have been a cornerstone in the fight against Staphylococcus aureus infections. Among these, methicillin and oxacillin have been prominent. While historically methicillin was the first of its class, this compound has since become the standard agent for in vitro susceptibility testing to determine resistance in S. aureus. This guide provides a detailed comparison of their in vitro efficacy, mechanisms of action and resistance, and the standardized experimental protocols used to evaluate them.
Executive Summary
This compound is the current agent of choice for determining the susceptibility of Staphylococcus aureus to penicillinase-stable penicillins in clinical laboratories. The term "Methicillin-Resistant S. aureus" (MRSA) is a historical descriptor, with resistance now being phenotypically determined by testing against this compound or cefoxitin. Both this compound and methicillin share the same mechanism of action, targeting penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis. The primary resistance mechanism in S. aureus is the acquisition of the mecA gene, which encodes a modified PBP (PBP2a) that has a low affinity for beta-lactam antibiotics, rendering them ineffective. While direct comparative in vitro efficacy data from recent single studies is scarce due to the shift in testing standards, historical data and the established mechanisms of action indicate a comparable intrinsic activity against susceptible S. aureus strains.
Data Presentation: In Vitro Susceptibility of S. aureus
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against various S. aureus isolates. MIC is a fundamental measure of an antibiotic's in vitro potency, representing the lowest concentration that inhibits visible bacterial growth.
| Staphylococcus aureus Strain Type | This compound MIC Range (µg/mL) | Interpretation |
| Methicillin-Susceptible S. aureus (MSSA) | ≤ 2 | Susceptible |
| Methicillin-Resistant S. aureus (MRSA) | ≥ 4 | Resistant |
| mecA-positive, this compound-Susceptible S. aureus (OS-MRSA) | ≤ 2 | Phenotypically Susceptible |
Note: Data is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Mechanism of Action and Resistance
Both this compound and methicillin are beta-lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Signaling Pathway of Beta-Lactam Action
Mechanism of action of beta-lactam antibiotics.
Resistance to these antibiotics in S. aureus is primarily mediated by the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec). This gene encodes for Penicillin-Binding Protein 2a (PBP2a).
Mechanism of Resistance in MRSA
PBP2a-mediated resistance to beta-lactams in MRSA.
Experimental Protocols
The determination of in vitro efficacy of this compound against S. aureus is performed using standardized methods outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of an antibiotic.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the S. aureus isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For testing S. aureus against this compound, the broth is supplemented with 2% NaCl.
-
Inoculation: A multi-well microtiter plate is prepared where each well contains a specific concentration of this compound. The standardized bacterial inoculum is added to each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Experimental Workflow for Broth Microdilution
Workflow for determining MIC by broth microdilution.
Conclusion
In the contemporary landscape of antimicrobial susceptibility testing, this compound serves as the definitive proxy for methicillin when evaluating S. aureus. Both agents are mechanistically similar, with their efficacy dictated by the presence or absence of the mecA gene and its product, PBP2a. The standardized protocols provided by CLSI and EUCAST ensure reproducible and clinically relevant in vitro data. For researchers and drug development professionals, understanding the nuances of this compound susceptibility testing is paramount for the accurate classification of S. aureus isolates and the development of novel therapeutic strategies against this persistent pathogen.
Oxacillin Versus Nafcillin: A Comparative Guide for Laboratory Studies
For researchers, scientists, and drug development professionals, selecting the appropriate penicillinase-resistant penicillin is crucial for accurate and reproducible laboratory results. Both oxacillin and nafcillin are mainstays in this class of antibiotics, primarily used in studies involving Staphylococcus aureus. This guide provides an objective comparison of their performance in laboratory settings, supported by experimental data, to aid in making an informed decision for your research needs.
At a Glance: Key Physicochemical and In Vitro Properties
A summary of the key characteristics of this compound and nafcillin is presented below, offering a quick reference for their suitability in various laboratory applications.
| Property | This compound | Nafcillin | Reference(s) |
| Molar Mass | 401.44 g/mol | 414.47 g/mol | [1] |
| Solubility | |||
| Ethanol | ~2 mg/mL | 16 mg/mL | [2] |
| DMSO | ~16 mg/mL | 84 mg/mL | [2],[3] |
| Dimethyl Formamide | ~20 mg/mL | - | [2] |
| PBS (pH 7.2) | ~10 mg/mL | ~1 mg/mL | [2],[3] |
| Stability in 0.9% NaCl at 23°C | <10% loss after 7 days | 10% loss after 5 days | [4] |
| Stability in 0.9% NaCl at 4°C | <5% loss after 30 days | <3% loss after 14 days (microprecipitation noted) | [4] |
| Primary Laboratory Use | Susceptibility testing (surrogate for methicillin), in vitro synergy studies | Susceptibility testing, in vitro synergy and pharmacodynamic models | [5],[6] |
Mechanism of Action: A Shared Pathway
Both this compound and nafcillin are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][7] Their primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[8][9] By binding to and inactivating PBPs, these antibiotics disrupt cell wall integrity, leading to cell lysis and bacterial death.[8][9] Their resistance to penicillinase enzymes makes them particularly effective against penicillin-resistant strains of Staphylococcus aureus.[10]
Performance in Laboratory Assays
Susceptibility Testing
Both this compound and nafcillin are utilized in antimicrobial susceptibility testing (AST) to determine the resistance profile of bacterial isolates, particularly staphylococci. This compound is often used as a surrogate for methicillin and other penicillinase-resistant penicillins in these assays.[5][6] The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for both disk diffusion and broth microdilution methods.
Key Considerations for Susceptibility Testing:
-
MRSA Detection: Cefoxitin is now often preferred over this compound for the detection of mecA-mediated resistance (MRSA) in S. aureus in disk diffusion assays due to clearer endpoints.[11] However, this compound is still widely used, especially in broth microdilution methods.[12]
-
Inoculum Effect: High bacterial inoculums (e.g., in biofilm studies) can sometimes lead to increased minimum inhibitory concentrations (MICs) for β-lactam antibiotics, a phenomenon known as the inoculum effect.[13] This is an important consideration when designing in vitro experiments that involve high bacterial densities.
In Vitro Synergy and Pharmacodynamic Studies
This compound and nafcillin are frequently used in in vitro studies to investigate synergistic effects with other antimicrobial agents. These studies are crucial for developing combination therapies to combat resistant infections.
-
This compound: Has been studied in combination with gentamicin, nisin, and tetracycline against staphylococcal isolates, demonstrating synergistic activity in inhibiting bacterial growth and biofilm formation.[10][14][15]
-
Nafcillin: Has shown synergy with vancomycin against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as heteroresistant vancomycin-intermediate S. aureus (hVISA).[8][9][16][17]
Experimental Protocols
Detailed methodologies for key experiments involving this compound and nafcillin are outlined below.
Preparation of Stock Solutions
For reproducible results, proper preparation of antibiotic stock solutions is essential.
-
Weighing: Accurately weigh the required amount of this compound sodium or nafcillin sodium powder.
-
Dissolving: Dissolve the powder in an appropriate solvent. For nafcillin and this compound, USP guidelines suggest dissolving in Buffer No. 1 to a final concentration of 1.25 mg/mL.[18] Alternatively, for specific experimental needs, solubility data in other solvents can be referenced from the table above.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Storage: Aliquot the sterile stock solution and store at -20°C or -80°C for long-term use.[19]
Antimicrobial Susceptibility Testing: Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a widely used qualitative test for determining antimicrobial susceptibility.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[20]
-
Plating: Uniformly streak the inoculum onto a Mueller-Hinton agar plate.[20]
-
Disk Application: Aseptically apply paper disks impregnated with a standard concentration of this compound (1 µg) or nafcillin (1 µg) to the agar surface.[21]
-
Incubation: Incubate the plates at 35°C for 16-24 hours.[21]
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition around each disk and interpret the results as susceptible, intermediate, or resistant according to CLSI guidelines.[20]
Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)
Broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Antibiotic Dilution: Prepare serial twofold dilutions of this compound or nafcillin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[22] For staphylococci, the broth should be supplemented with 2% NaCl when testing this compound.[23]
-
Inoculation: Add a standardized bacterial inoculum (final concentration of approximately 5 x 10^5 CFU/mL) to each well.[22]
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[5]
Conclusion: Which is Better for Your Study?
The choice between this compound and nafcillin for laboratory studies depends on the specific requirements of the experiment.
-
For routine susceptibility testing of staphylococci, especially when following CLSI guidelines, this compound is a well-established and often preferred agent. Its stability in solution is also a practical advantage for prolonged experiments.[4][11]
-
Nafcillin may be a more suitable choice for specific in vitro pharmacodynamic or synergy studies where its particular pharmacokinetic properties or interactions with other drugs are being investigated. However, researchers should be mindful of its potential for precipitation in refrigerated solutions.[4]
Ultimately, both antibiotics are valuable tools for in vitro research. The decision should be based on a careful consideration of the experimental design, the specific bacterial strains being tested, and adherence to standardized protocols to ensure the reliability and reproducibility of the results.
References
- 1. Synergistic action of ampicillin and nafcillin against ampicillin-resistant Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Direct Disk Diffusion Testing From Positive Blood Cultures | CLSI [clsi.org]
- 4. Stability of Ampicillin Sodium, Nafcillin Sodium, and this compound Sodium in AutoDose Infusion System Bags [ijpc.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In vitro studies simultaneously examining effect of this compound on uptake of radiolabeled streptomycin and on associated bacterial lethality in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]
- 9. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetracycline and this compound Act Synergistically on Biofilms and Display Increased Efficacy In Vivo Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 12. media.beckmancoulter.com [media.beckmancoulter.com]
- 13. idstewardship.com [idstewardship.com]
- 14. Combination antimicrobial therapy: in vitro synergistic effect of anti-staphylococcal drug this compound with antimicrobial peptide nisin against Staphylococcus epidermidis clinical isolates and Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro synergy of this compound and gentamicin against coagulase-negative staphylococci from blood cultures of neonates with late-onset sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergy between vancomycin and nafcillin against Staphylococcus aureus in an in vitro pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]
- 18. uspbpep.com [uspbpep.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. asm.org [asm.org]
- 21. Comparison of Cefoxitin and this compound Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Cloxacillin vs. Oxacillin: A Comparative Analysis of Antibacterial Spectrum and Potency
Cloxacillin and this compound are members of the isoxazolyl penicillin class of beta-lactam antibiotics, developed to combat infections caused by penicillinase-producing staphylococci.[1] As semi-synthetic derivatives of penicillin, they feature a modified side-chain that sterically hinders the enzymatic activity of beta-lactamases, rendering them effective against many strains of Staphylococcus aureus that are resistant to standard penicillin. This guide provides an objective comparison of their antibacterial spectrum and potency, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
Both clthis compound and this compound share an identical mechanism of action. They inhibit the final stage of bacterial cell wall synthesis by acylating the transpeptidase enzyme, also known as a penicillin-binding protein (PBP).[1][2] This covalent binding prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the bacterial cell wall. The resulting weakened cell wall leads to osmotic instability, cell lysis, and ultimately, bactericidal action against actively growing bacteria.[1][2][3]
Antibacterial Spectrum and Potency
The antibacterial spectrum for both clthis compound and this compound is narrow, with primary activity directed against Gram-positive bacteria. They are particularly indicated for infections caused by methicillin-susceptible Staphylococcus aureus (MSSA) and other beta-lactamase-producing staphylococci.[2][4][5] They are also effective against certain streptococcal and pneumococcal species but are not active against methicillin-resistant Staphylococcus aureus (MRSA), enterococci, or the majority of Gram-negative bacteria.[6]
While often considered clinically interchangeable, in vitro studies suggest subtle differences in potency may exist. One comparative study involving 40 strains of Staphylococcus aureus indicated that penicillins with chlorine atoms in their structure, such as clthis compound, exhibited lower Minimum Inhibitory Concentrations (MICs) than this compound.[7] However, other research has found their activity against Gram-positive cocci to be comparable.[4]
Table 1: Comparative In Vitro Potency Data for Clthis compound and this compound
| Antibiotic | Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Notes |
| Clthis compound | Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | Data from a single strain used in an experimental endocarditis model.[8] |
| Clthis compound | Methicillin-Resistant S. aureus (MRSA) | ≥32 to ≥128 | Not stated | Demonstrates lack of clinically relevant activity against MRSA strains.[9][10] |
| This compound | Methicillin-Susceptible S. aureus (MSSA) | Not stated | Not stated | Generally considered to have similar activity to clthis compound.[4] One study suggested potentially higher MICs than clthis compound against S. aureus, but specific values were not provided.[7] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocols
The determination of in vitro potency, specifically the Minimum Inhibitory Concentration (MIC), is standardized to ensure reproducibility. The following is a detailed methodology for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of clthis compound or this compound at a high concentration in a suitable solvent.
-
Perform two-fold serial dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/mL.[12]
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism (e.g., S. aureus) from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Dispense the final bacterial inoculum into each well of the microtiter plate containing the serially diluted antibiotic. The final volume in each well is typically 100 µL.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[12]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]
-
Visualizing the Experimental Workflow
The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for Broth Microdilution MIC Testing.
Conclusion
Clthis compound and this compound are structurally and mechanistically similar penicillinase-resistant penicillins. Their primary clinical utility is in treating infections caused by MSSA. While they are often used interchangeably, some in vitro evidence suggests clthis compound may be slightly more potent against certain strains of S. aureus, a difference attributed to its chemical structure.[7] However, both remain critical agents in the antibiotic arsenal against susceptible Gram-positive pathogens. The choice between them is often dictated by local availability, cost, and established clinical protocols rather than a significant difference in antibacterial spectrum or potency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Clthis compound | C19H18ClN3O5S | CID 6098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluclthis compound, a New Isoxazolyl Penicillin, Compared with this compound, Clthis compound, and Diclthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK DIS: Dose Equivalence: Clthis compound, Fluclthis compound, this compound [askdis.blogspot.com]
- 6. Clthis compound - Wikipedia [en.wikipedia.org]
- 7. [Comparison of minimum inhibitory concentrations of group M penicillins against Staphylococcus aureus. Practical impact on diagnosis and treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. banglajol.info [banglajol.info]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Broth microdilution susceptibility testing. [bio-protocol.org]
A Researcher's Guide to the Validation of Oxacillin Susceptibility with mecA Gene Detection in Staphylococcus aureus
For researchers, scientists, and drug development professionals, the accurate determination of methicillin resistance in Staphylococcus aureus (MRSA) is a critical step in both clinical diagnostics and the development of new antimicrobial agents. This guide provides a comprehensive comparison of phenotypic oxacillin susceptibility testing and genotypic mecA gene detection, offering insights into their performance, underlying principles, and the importance of their combined use for accurate resistance profiling.
Methicillin resistance in S. aureus is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3] This altered protein has a low affinity for beta-lactam antibiotics, rendering them ineffective.[2][3] While detection of the mecA gene by Polymerase Chain Reaction (PCR) is considered the "gold standard" for identifying MRSA, phenotypic methods that assess the susceptibility of the bacteria to this compound (a surrogate for methicillin) remain widely used in clinical and research laboratories.[2][4] This guide explores the validation of these phenotypic results with the genotypic data, highlighting areas of concordance and discrepancy.
Performance Comparison of this compound Susceptibility Testing Methods against mecA Gene Detection
The performance of various phenotypic methods for detecting this compound resistance can be evaluated by comparing their results to the presence of the mecA gene, which is considered the definitive marker for methicillin resistance. The following table summarizes the sensitivity and specificity of common phenotypic tests as reported in various studies. It is important to note that performance can be influenced by the specific protocols and bacterial strains being tested.
| Phenotypic Test | Sensitivity (%) | Specificity (%) | Key Considerations |
| This compound Disk Diffusion | 80 - 100 | 90 - 100 | Results can be difficult to interpret due to heteroresistance.[1][5] Cefoxitin is now often preferred as it is a better inducer of mecA expression.[1][4][5] |
| Cefoxitin Disk Diffusion | 97.3 - 100 | 100 | Considered a more reliable predictor of mecA-mediated resistance than this compound.[4][5][6][7] |
| This compound Broth Microdilution (MIC) | 91.6 - 100 | 80 - 100 | Provides a quantitative measure of resistance (Minimum Inhibitory Concentration).[5][8] |
| Automated Systems (e.g., Vitek) | 100 | 80 | Can produce discrepancies, with some systems misinterpreting mecA-positive strains as susceptible.[2][9] |
| PBP2a Latex Agglutination | 95.8 - 100 | 88 - 100 | A rapid method that directly detects the protein product of the mecA gene.[2][10][11][12] |
| Chromogenic Agar | 96 | 99.5 | Allows for the direct identification of MRSA based on colony color.[13] |
The Challenge of Discrepancies: this compound-Susceptible MRSA (OS-MRSA)
A significant challenge in this field is the occurrence of S. aureus strains that carry the mecA gene but appear susceptible to this compound in phenotypic tests.[14][15][16] This phenomenon, known as this compound-Susceptible MRSA (OS-MRSA), can lead to treatment failures if only phenotypic methods are relied upon.[14][15] The underlying reasons for this discrepancy can include mutations within the mecA gene or its regulatory elements, which may lead to reduced expression of PBP2a.[14][17] Therefore, a combination of both genotypic and phenotypic testing is crucial for the accurate identification of methicillin resistance.
Experimental Protocols
Accurate and reproducible results are contingent on standardized experimental protocols. Below are detailed methodologies for key experiments.
This compound Disk Diffusion Test
This method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A suspension of the S. aureus isolate is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: An this compound disk (typically 1 µg) is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35°C for 24 hours.
-
Interpretation: The diameter of the zone of inhibition is measured. The isolate is classified as resistant, intermediate, or susceptible based on standardized breakpoints provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8]
mecA Gene Detection by PCR
The Polymerase Chain Reaction (PCR) is a molecular technique used to amplify a specific segment of DNA, in this case, the mecA gene.
-
DNA Extraction: Genomic DNA is extracted from the S. aureus isolate using a commercial kit or a standardized in-house method (e.g., phenol-chloroform extraction).[18]
-
PCR Amplification: The extracted DNA is added to a PCR master mix containing mecA-specific primers, DNA polymerase, nucleotides, and buffer.
-
Thermocycling: The PCR mixture is subjected to repeated cycles of heating and cooling in a thermocycler to amplify the mecA gene. A typical cycling protocol includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Detection of Amplified Product: The amplified mecA gene product is visualized using agarose gel electrophoresis. The presence of a band of the expected size confirms the presence of the mecA gene.
PBP2a Latex Agglutination Test
This rapid immunological test detects the presence of the PBP2a protein directly from bacterial colonies.
-
Colony Suspension: A few colonies of the S. aureus isolate are emulsified in an extraction reagent to release the PBP2a protein.
-
Latex Agglutination: A drop of the bacterial extract is mixed with latex particles coated with antibodies specific to PBP2a.
-
Interpretation: Visible clumping (agglutination) of the latex particles within a specified time indicates a positive result, confirming the presence of PBP2a.[11]
Visualizing the Workflow and Underlying Biology
To further clarify the relationship between these testing methods and the mechanism of resistance, the following diagrams illustrate the experimental workflows and the central signaling pathway.
Caption: Workflow for Phenotypic and Genotypic MRSA Detection.
Caption: Mechanism of mecA-mediated this compound Resistance.
Conclusion
The validation of this compound susceptibility results with mecA gene detection is a cornerstone of accurate MRSA identification. While phenotypic tests are valuable for assessing the expressed resistance profile of an isolate, the genotypic detection of mecA provides a more definitive confirmation of the genetic potential for resistance. The emergence of OS-MRSA underscores the importance of not relying on a single method. For researchers and drug development professionals, a comprehensive approach that integrates both phenotypic and genotypic data is essential for robust and reliable characterization of methicillin resistance in S. aureus. This ensures the correct classification of strains for epidemiological studies, clinical trial enrollment, and the evaluation of novel therapeutic strategies.
References
- 1. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 3. Comparison of Conventional Susceptibility Testing, Penicillin-Binding Protein 2a Latex Agglutination Testing, and mecA Real-Time PCR for Detection of this compound Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of four diagnostic methods for detection of methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of different methods for detecting methicillin resistance in Staphylococcus aureus isolates in a university hospital located in the Northeast of Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cefoxitin and this compound Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 9. Comparative Analysis of Two Commercial Automated Systems with Agar Dilution for this compound Susceptibility and Their Association with Genotypes of Invasive Staphylococcus aureus Isolates (2011–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of Methicillin-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid detection of methicillin resistance in Staphylococcus aureus isolates by the MRSA-screen latex agglutination test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of this compound-Susceptible mecA-Positive Staphylococcus aureus Isolates by Use of Chromogenic Medium MRSA ID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Genotypic Resistance Testing Creates New Treatment Challenges: Two Cases of this compound-Susceptible Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. journals.asm.org [journals.asm.org]
- 18. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]
A Comparative Guide to Oxacillin Performance Standards in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance standards for oxacillin antimicrobial susceptibility testing (AST) as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented herein is based on the latest 2025 guidelines to ensure accuracy and relevance for clinical and research applications. This document outlines interpretive criteria, compares the performance of various testing methodologies, and provides detailed experimental protocols.
Introduction to this compound Susceptibility Testing
This compound, a penicillinase-resistant penicillin, is a key agent for testing and reporting susceptibility of staphylococci to β-lactam antibiotics. Accurate determination of this compound resistance, primarily mediated by the mecA gene, is crucial for appropriate patient management and infection control. Both CLSI in North America and EUCAST in Europe provide standardized methodologies and interpretive criteria, or breakpoints, for this compound AST. While both organizations aim for accurate detection of resistance, their recommended methodologies and breakpoints can differ, impacting the interpretation of results.
Comparative Breakpoint Standards: CLSI vs. EUCAST
The interpretive criteria for this compound and its surrogate, cefoxitin, are detailed below based on the 2025 CLSI M100-Ed35 and EUCAST v15.0 guidelines. These breakpoints are essential for categorizing staphylococcal isolates as susceptible, intermediate, or resistant.
Data Presentation: Breakpoint Tables
Table 1: CLSI 2025 (M100-Ed35) this compound and Cefoxitin Breakpoints for Staphylococcus spp. [1]
| Organism | Agent | Method | Susceptible | Intermediate | Resistant |
| Staphylococcus aureus | This compound | MIC (µg/mL) | ≤2 | - | ≥4 |
| Cefoxitin | Disk Diffusion (mm) | ≥22 | - | ≤21 | |
| Cefoxitin | MIC (µg/mL) | ≤4 | - | ≥8 | |
| Staphylococcus lugdunensis | This compound | MIC (µg/mL) | ≤2 | - | ≥4 |
| Cefoxitin | Disk Diffusion (mm) | ≥22 | - | ≤21 | |
| Other Staphylococcus spp. | This compound | MIC (µg/mL) | ≤0.5 | 1-2 | ≥4 |
| Cefoxitin | Disk Diffusion (mm) | ≥25 | - | ≤24 | |
| Cefoxitin | MIC (µg/mL) | ≤4 | - | ≥8 |
Table 2: EUCAST 2025 (v15.0) this compound and Cefoxitin Breakpoints for Staphylococcus spp. [2][3]
| Organism | Agent | Method | Susceptible (S) | Resistant (R) |
| Staphylococcus aureus | Cefoxitin (screen) | Disk Diffusion (mm) | ≥22 | <22 |
| Cefoxitin (screen) | MIC (µg/mL) | ≤2 | >2 | |
| Staphylococcus lugdunensis | Cefoxitin (screen) | Disk Diffusion (mm) | ≥22 | <22 |
| Cefoxitin (screen) | MIC (µg/mL) | ≤2 | >2 | |
| Other Coagulase-Negative Staphylococci | Cefoxitin (screen) | Disk Diffusion (mm) | ≥25 | <25 |
| Cefoxitin (screen) | MIC (µg/mL) | ≤4 | >4 |
Note: EUCAST primarily recommends the use of cefoxitin as a surrogate for predicting mecA-mediated this compound resistance in S. aureus and S. lugdunensis.
Performance Comparison of AST Methods
The accurate detection of this compound resistance is paramount. Various methodologies are employed, each with its own performance characteristics. The gold standard for determining methicillin resistance is the detection of the mecA gene by polymerase chain reaction (PCR). The table below summarizes the performance of common phenotypic methods against this genotypic standard.
Data Presentation: Performance of this compound AST Methods
Table 3: Comparative Performance of this compound Susceptibility Testing Methods against mecA PCR
| Method | Organism | Sensitivity (%) | Specificity (%) | Reference |
| Broth Microdilution (CLSI) | S. aureus | 100 | 100 | [4] |
| Disk Diffusion (this compound) | S. aureus | 64.04 | 31.34 | [5] |
| Disk Diffusion (Cefoxitin) | S. aureus | 97.2-99.6 | 100 | [6][7] |
| Vitek 2 (this compound MIC) | S. aureus | 76.85-97.5 | 23.47-100 | [5][6] |
| MicroScan (this compound MIC) | S. aureus | 74-90 | 86-97 | [4] |
Performance characteristics can vary based on the specific strain collection and local epidemiology.
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and accurate AST results. The following sections outline the methodologies for broth microdilution and disk diffusion as recommended by CLSI and EUCAST.
CLSI Broth Microdilution Method (Reference: CLSI Document M07)[8][9][10][11]
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the same morphotype from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Test Procedure:
-
Using a multi-channel pipette, inoculate 96-well microdilution panels containing serial two-fold dilutions of this compound in CAMHB.
-
Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the panels in ambient air at 35°C ± 2°C for 16 to 20 hours. For this compound and vancomycin testing of Staphylococcus spp., a full 24-hour incubation is required.[1]
-
-
Result Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Interpret the MIC results according to the breakpoints provided in Table 1.
-
CLSI Disk Diffusion Method (Reference: CLSI Document M02)[12][13]
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply a cefoxitin (30 µg) disk to the surface of the inoculated agar plate.
-
Ensure the disk is in firm contact with the agar.
-
-
Incubation:
-
Within 15 minutes of disk application, invert the plates and incubate them in ambient air at 35°C ± 2°C.
-
For S. aureus and S. lugdunensis, incubate for 16-18 hours. For other staphylococci, a 24-hour incubation is necessary to detect methicillin resistance.[1]
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
-
Interpret the zone diameters according to the breakpoints in Table 1.
-
EUCAST Disk Diffusion Method (Reference: EUCAST Disk Diffusion Manual)
-
Inoculum Preparation:
-
Prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Inoculate a Mueller-Hinton agar plate by swabbing the entire surface as described in the CLSI method.
-
-
Disk Application:
-
Apply a cefoxitin (30 µg) disk to the agar surface.
-
-
Incubation:
-
Incubate plates at 35 ± 1°C in ambient air for 18 ± 2 hours.
-
-
Result Interpretation:
-
Measure the zone of inhibition diameter and interpret according to the breakpoints in Table 2.
-
Mandatory Visualizations
Antimicrobial Susceptibility Testing Workflow
Caption: A generalized workflow for phenotypic antimicrobial susceptibility testing.
Logical Relationship for this compound Resistance Determination
Caption: Decision logic for reporting this compound susceptibility based on phenotypic testing.
References
- 1. onlinemicrobiolab.ir [onlinemicrobiolab.ir]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. Performance of Eight Methods, Including Two New Rapid Methods, for Detection of this compound Resistance in a Challenge Set of Staphylococcus aureus Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Evaluation of New Vitek 2 Card and Disk Diffusion Method for Determining Susceptibility of Staphylococcus aureus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Oxacillin and Penicillin-Class Cross-Reactivity: A Comparative Guide for Researchers
An in-depth analysis of the immunological cross-reactivity between oxacillin and other penicillin-class antibiotics, focusing on the structural determinants and providing quantitative data from key experimental assays.
This guide provides a detailed comparison of the cross-reactivity profiles of this compound with other notable penicillin-class antibiotics. The information is intended for researchers, scientists, and drug development professionals investigating antibiotic hypersensitivity and designing novel beta-lactam therapeutics.
The Molecular Basis of Penicillin Cross-Reactivity
Allergic reactions to penicillin and related beta-lactam antibiotics are a significant clinical concern. These hypersensitivity reactions are typically mediated by Immunoglobulin E (IgE) antibodies.[1][2][3] The immunogenicity of penicillins stems from their ability to act as haptens. The strained beta-lactam ring is susceptible to nucleophilic attack, leading to covalent binding with host proteins and forming hapten-carrier conjugates that can elicit an immune response.[1][2]
While all penicillins share the core 6-aminopenicillanic acid structure (a beta-lactam ring fused to a thiazolidine ring), it is the diversity of the R1 side chains that primarily dictates the specificity of the antibody response.[4][5][6][7] True immunological cross-reactivity between different penicillins is largely dependent on the structural similarity of these R1 side chains, rather than the shared core structure.[4][5][7][8]
-
Identical Side Chains: Pose the highest risk for cross-reactivity. For example, amoxicillin and ampicillin share a very similar R1 side chain, leading to a high degree of cross-reactivity.[9]
-
Dissimilar Side Chains: Antibiotics with structurally distinct R1 side chains, like this compound compared to amoxicillin, are less likely to cross-react.
Quantitative Assessment of Cross-Reactivity
The degree of cross-reactivity is quantified using immunoassays that measure the binding of specific IgE antibodies to various penicillin determinants. Common methods include Radioallergosorbent Test (RAST) inhibition and Enzyme-Linked Immunosorbent Assay (ELISA). These assays determine the concentration of a competing antibiotic required to inhibit the binding of IgE to a solid-phase antigen (e.g., amoxicillin-poly-L-lysine).
The following table summarizes quantitative data from a study analyzing cross-reactivity in patients with confirmed immediate hypersensitivity reactions to amoxicillin.
| Antibiotic | R1 Side Chain Structure | Patient Group | Cross-Reactivity Rate (%) | Assay Method |
| Amoxicillin (AX) | p-hydroxy-phenylglycyl | Control | 100% (Reference) | Skin Test / DPT |
| Cefadroxil (CX) | p-hydroxy-phenylglycyl (Identical to AX) | AX-Allergic | 35.2% | Skin Test / DPT |
| Cefuroxime (CO) | Furyl-(methoxyimino)acetyl | AX-Allergic | 1.8% | Skin Test / DPT |
Data adapted from Bogas et al. (2020).[10] DPT: Drug Provocation Test. The study highlights that even with an identical R1 side chain, cross-reactivity is not absolute but is significantly higher than for antibiotics with dissimilar side chains.
Experimental Protocols for Cross-Reactivity Assessment
A precise and reproducible methodology is crucial for evaluating cross-reactivity. Below is a generalized protocol for a competitive RAST inhibition assay, a common in vitro method.
Objective: To determine the relative cross-reactivity of this compound and other penicillins by measuring their ability to inhibit the binding of amoxicillin-specific IgE from patient serum to a solid-phase amoxicillin antigen.
Materials:
-
Serum from patients with confirmed amoxicillin allergy (positive specific IgE).
-
Solid phase coupled with amoxicillin-poly-L-lysine (AXO-PLL).
-
Inhibitors: Amoxicillin, this compound, Penicillin G, Ampicillin (at varying concentrations, e.g., 10 mM and 100 mM).
-
Radio-labeled anti-human IgE antibody.
-
Phosphate-buffered saline (PBS).
-
Gamma counter.
Methodology:
-
Pre-incubation: Patient serum containing amoxicillin-specific IgE is incubated with different concentrations of the inhibitor antibiotics (e.g., this compound) for a set period (e.g., 18 hours) at room temperature. A control sample with no inhibitor is also prepared.
-
Antigen Binding: The solid-phase AXO-PLL discs are added to the serum-inhibitor mixtures. During this incubation, any free IgE (not bound by the inhibitor) will bind to the solid-phase antigen.
-
Washing: The discs are thoroughly washed with PBS to remove unbound antibodies and inhibitors.
-
Detection: Radio-labeled anti-human IgE antibody is added and incubated. This antibody will bind to the IgE captured on the discs.
-
Final Wash: A final wash is performed to remove any unbound radio-labeled antibody.
-
Quantification: The radioactivity of each disc is measured using a gamma counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration by comparing the radioactivity of the test samples to the control (non-inhibited) sample. The results can be used to determine the 50% inhibitory concentration (IC50).
Experimental Workflow: RAST Inhibition Assay
A generalized workflow for a Radioallergosorbent Test (RAST) inhibition assay.
Immunological Signaling in Penicillin Allergy
The primary mechanism for immediate penicillin hypersensitivity is a Type I reaction, mediated by IgE antibodies.[1][3][6] The process begins with initial sensitization, followed by a rapid reaction upon re-exposure.
-
Sensitization: On first exposure, penicillin forms conjugates with host proteins. These are processed by antigen-presenting cells (APCs) and presented to T-helper (Th2) cells.
-
IgE Production: Th2 cells stimulate B cells to differentiate into plasma cells, which then produce penicillin-specific IgE antibodies.[11]
-
Mast Cell Priming: These IgE antibodies bind to high-affinity FcεRI receptors on the surface of mast cells and basophils, sensitizing them.[3][11]
-
Re-exposure & Degranulation: Upon subsequent exposure, the penicillin antigen cross-links the IgE antibodies on the mast cell surface.[2] This triggers rapid degranulation, releasing histamine, tryptase, and other inflammatory mediators that cause the clinical symptoms of allergy, such as urticaria, angioedema, and anaphylaxis.[1][2][3][9]
Signaling Pathway for IgE-Mediated Penicillin Allergy
A simplified diagram of the Type I hypersensitivity reaction to penicillin.
Conclusion
The cross-reactivity between this compound and other penicillin-class antibiotics is primarily governed by the structure of the R1 side chain. This compound, with its unique isoxazolyl side chain, exhibits a lower potential for cross-reactivity with aminopenicillins like amoxicillin and ampicillin, which share a phenylglycyl-type side chain. Quantitative immunoassays are essential tools for precisely determining the degree of cross-reactivity, providing critical data for drug development and clinical decision-making. Understanding the underlying immunological pathways further aids in the development of safer and more effective antibiotic therapies for patients with penicillin allergies.
References
- 1. dynamedex.com [dynamedex.com]
- 2. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antibiotic Hypersensitivity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idstewardship.com [idstewardship.com]
- 5. Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction [ebmconsult.com]
- 6. health.ucdavis.edu [health.ucdavis.edu]
- 7. nps.org.au [nps.org.au]
- 8. pharmacyacute.com [pharmacyacute.com]
- 9. allergy.org.au [allergy.org.au]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Oxacillin as a Reference Standard in Antimicrobial Susceptibility Testing
Oxacillin, a penicillinase-resistant β-lactam antibiotic, serves as a crucial reference compound in research and clinical microbiology for determining the susceptibility of staphylococci to this class of drugs. Its primary role is in the identification of methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both healthcare and community settings. This guide provides a comparative overview of this compound's performance against other antibiotics and details the standardized experimental protocols for its use as a control.
Comparative Performance of this compound
The choice of a reference antibiotic is critical for the accurate classification of bacterial resistance. While this compound has historically been the standard for detecting methicillin resistance, other agents like cefoxitin are now often preferred for their clearer and more reliable results in identifying MRSA.
Table 1: Comparison of this compound and Cefoxitin for MRSA Detection
| Feature | This compound | Cefoxitin | Rationale for Preference |
| Induction of mecA Gene | Weaker inducer | Stronger inducer | Cefoxitin more reliably induces the expression of PBP2a, the protein responsible for resistance, leading to more accurate detection of MRSA.[1][2] |
| Disk Diffusion Readability | Zone interpretation can be difficult, especially with heteroresistant strains. | Provides clearer and more distinct zone margins, simplifying interpretation.[2] | The clear zones with cefoxitin reduce the ambiguity in classifying strains as susceptible or resistant. |
| Correlation with mecA Gene Presence | Generally good, but can miss some mecA-positive strains (OS-MRSA).[1][3] | Excellent correlation with the presence of the mecA gene, considered the "gold standard" for MRSA detection.[4][5] | Cefoxitin is a better surrogate marker for the presence of the mecA gene. |
| CLSI Recommendation | Still an approved method, but cefoxitin is often recommended as the preferred agent for S. aureus.[6] | Recommended by CLSI for detecting methicillin resistance in S. aureus.[2][6] | Clinical and Laboratory Standards Institute (CLSI) guidelines favor cefoxitin for its reliability. |
Table 2: Therapeutic Comparison of this compound, Nafcillin, and Cefazolin for Methicillin-Susceptible Staphylococcus aureus (MSSA) Bacteremia
| Outcome | This compound | Nafcillin | Cefazolin | Key Findings |
| Clinical Efficacy | Similar to cefazolin at the end of therapy.[7][8] | Similar efficacy to this compound. | Similar to this compound at the end of therapy, with some studies suggesting lower mortality rates compared to nafcillin/oxacillin.[7][8][9] | While efficacy at the end of therapy is often comparable, longer-term outcomes and safety profiles may differ. |
| Adverse Events | Higher rates of adverse events leading to discontinuation compared to cefazolin.[7][8] | Higher incidence of adverse side effects compared to this compound.[10] | Lower rates of adverse drug events compared to both this compound and nafcillin.[7][8] | Cefazolin appears to have a better safety profile. |
| 30-Day Mortality | No significant difference compared to cefazolin in some studies.[11] | Similar to this compound. | Some large cohort studies show a significant reduction in 30-day mortality compared to nafcillin or this compound.[9] | Cefazolin may be associated with improved survival in MSSA bacteremia. |
Experimental Protocols
Accurate and reproducible results in antimicrobial susceptibility testing rely on strict adherence to standardized protocols. The following are detailed methodologies for key experiments using this compound as a reference antibiotic.
The broth microdilution method is a gold standard for determining the MIC of an antibiotic.[12]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Staphylococcus isolate(s) to be tested
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)[12]
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range.
-
Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours. For detecting methicillin resistance in staphylococci, a full 24-hour incubation is recommended.[6]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]
Table 3: CLSI Interpretive Criteria for this compound MIC Tests (µg/mL) [6]
| Pathogen | Susceptible | Intermediate | Resistant |
| S. aureus and S. lugdunensis | ≤ 2 | N/A | ≥ 4 |
| S. epidermidis | ≤ 0.25 | N/A | ≥ 0.5 |
| Other Coagulase-Negative Staphylococci | ≤ 0.25 | N/A | ≥ 0.5 |
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antibiotics.[13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound (1 µg) disks
-
Cefoxitin (30 µg) disks (recommended for MRSA screening)[2]
-
Staphylococcus isolate(s) to be tested
-
QC strains (e.g., S. aureus ATCC® 25923)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Apply Antibiotic Disks: Aseptically apply the this compound (1 µg) and/or cefoxitin (30 µg) disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 24 hours for staphylococci when testing against this compound to ensure the detection of resistance.[2][14]
-
Reading Results: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
Table 4: CLSI Interpretive Criteria for this compound and Cefoxitin Disk Diffusion (zone diameter in mm) [6]
| Antibiotic Disk | Pathogen | Susceptible | Intermediate | Resistant |
| This compound (1 µg) | S. aureus and S. lugdunensis | ≥ 13 | 11-12 | ≤ 10 |
| Other Staphylococci | ≥ 18 | N/A | ≤ 17 | |
| Cefoxitin (30 µg) | S. aureus and S. lugdunensis | ≥ 22 | N/A | ≤ 21 |
| S. epidermidis | ≥ 25 | N/A | ≤ 24 |
Visualizing Experimental Workflows and Logical Relationships
References
- 1. Detection of this compound-Susceptible mecA-Positive Staphylococcus aureus Isolates by Use of Chromogenic Medium MRSA ID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection of this compound Resistance in Staphylococcus aureus Isolated from the Neonatal and Pediatric Units of a Brazilian Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Testing for Methicillin (this compound)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Effectiveness of Cefazolin Versus Nafcillin or this compound for Treatment of Methicillin-Susceptible Staphylococcus aureus Infections Complicated by Bacteremia: A Nationwide Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. 1067. Comparative Effectiveness of Nafcillin or this compound, Cefazolin, and Piperacillin/Tazobactam in Methicillin-Sensitive Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. micromasterlab.com [micromasterlab.com]
- 14. asm.org [asm.org]
A Comparative Analysis of Automated Versus Manual Oxacillin MIC Testing Methods
For Researchers, Scientists, and Drug Development Professionals
Determining the minimum inhibitory concentration (MIC) of oxacillin for Staphylococcus species is a cornerstone of antimicrobial susceptibility testing, crucial for guiding therapeutic decisions and monitoring the emergence of resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an objective comparison of automated and manual methods for this compound MIC testing, supported by experimental data and detailed protocols to aid laboratories in selecting the most appropriate method for their needs.
Introduction to this compound MIC Testing
This compound, a penicillinase-resistant penicillin, is the representative antibiotic for determining methicillin resistance in staphylococci. The detection of this compound resistance can be challenging due to the heterogeneous expression of the mecA gene, which encodes for the altered penicillin-binding protein 2a (PBP2a) responsible for resistance. Both manual and automated methods have been developed to provide accurate and reproducible MIC values, each with inherent advantages and limitations.
Manual this compound MIC Testing Methods
Manual methods are the traditional gold standard for antimicrobial susceptibility testing, offering flexibility and a deep-rooted history in microbiology.
Broth Microdilution
The broth microdilution method is a reference standard for determining MICs.[1] It involves preparing serial twofold dilutions of this compound in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension.[2] The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth after incubation.[1][2]
Disk Diffusion (Kirby-Bauer)
The disk diffusion method involves placing an this compound-impregnated paper disk on an agar plate swabbed with a standardized bacterial inoculum. As the antibiotic diffuses into the agar, it creates a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and correlated with MIC values using established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI).[3][4] While technically not a direct MIC method, it provides a categorical result (susceptible, intermediate, or resistant) that is often sufficient for clinical purposes.
Automated this compound MIC Testing Systems
Automated systems have been widely adopted in clinical laboratories to improve workflow, reduce turnaround time, and enhance standardization. These systems typically employ miniaturized versions of the broth microdilution principle.
VITEK® Systems (bioMérieux)
The VITEK 2 system utilizes plastic cards containing small wells with pre-measured amounts of antibiotics.[5][6] A standardized bacterial suspension is automatically inoculated into the card, and the system continuously monitors bacterial growth by measuring turbidity.[6] Advanced algorithms analyze the growth kinetics to determine the MIC.[6] The Vitek 2 system often combines an this compound MIC determination with a cefoxitin screen to enhance the detection of methicillin resistance.[5][6]
MicroScan WalkAway® System (Beckman Coulter)
The MicroScan WalkAway system uses microtiter panels containing dried preparations of antibiotics.[7][8] After rehydration with a standardized bacterial inoculum, the panels are incubated and read either manually or automatically by the instrument.[9] The system determines the MIC based on the lowest antibiotic concentration that inhibits bacterial growth.[7][8]
Performance Comparison
The performance of automated and manual methods is typically evaluated based on their categorical agreement and error rates compared to a reference method, often broth microdilution and/or PCR for the mecA gene.
| Method | Sensitivity (%) | Specificity (%) | Very Major Error Rate (%) | Major Error Rate (%) | Reference |
| VITEK 2 | 95 - 97.5 | 97 - 100 | 4 - 8 | 26 - 38 | [5][10] |
| MicroScan | 74 - 90 | 86 - 97 | N/A | N/A | [10] |
| Broth Microdilution | 100 | 100 | N/A | N/A | [10] |
| Disk Diffusion | 100 | 89 | N/A | N/A | [10] |
| This compound Agar Screen | 90 | 92 | N/A | N/A | [10] |
Note: Performance characteristics can vary depending on the specific study, bacterial population, and software version of the automated system.
Experimental Protocols
Manual Broth Microdilution Protocol (CLSI Guideline)
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a known concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from 3-5 isolated colonies grown on a non-selective agar plate.[11] Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.[2] For staphylococci, incubation for a full 24 hours is recommended to ensure the detection of this compound resistance.[2]
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth.
Automated System Protocol (General Workflow)
-
Inoculum Preparation: Prepare a bacterial suspension in saline to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, as per the manufacturer's instructions.
-
Card/Panel Inoculation: Place the prepared bacterial suspension and the system-specific test card or panel into the instrument's filling/inoculating module. The system automatically inoculates the card/panel.
-
Incubation and Reading: The instrument incubates the card/panel at a specified temperature and automatically reads the results at predetermined time points by measuring changes in turbidity or color.
-
Data Analysis: The system's software analyzes the growth data and reports the MIC value and categorical interpretation.
Workflow and Logical Comparison Diagrams
Caption: Workflow for Manual this compound MIC Testing.
Caption: Workflow for Automated this compound MIC Testing.
Caption: Comparison of Manual and Automated Methods.
Conclusion
The choice between automated and manual this compound MIC testing methods depends on various factors, including laboratory workload, budget, staffing expertise, and the need for rapid results. Manual methods, particularly broth microdilution, remain the reference standard and offer high accuracy and flexibility. Automated systems provide significant advantages in terms of speed, throughput, and standardization, making them well-suited for high-volume clinical laboratories.[12] However, it is crucial for laboratories to be aware of the potential for discrepancies with automated systems and to have established protocols for confirmatory testing of unexpected or critical results.[13] Continuous evaluation of system performance and adherence to established quality control procedures are essential to ensure the accuracy of this compound MIC testing, regardless of the method employed.
References
- 1. biodiamed.gr [biodiamed.gr]
- 2. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Disk with High this compound Content Discriminates between Methicillin-Resistant and Borderline Methicillin-Susceptible Staphylococcus aureus Strains in Disk Diffusion Assays Using a Low Salt Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of the Vitek 2 AST-P559 Card for Detection of this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of MicroScan MIC panels for detection of this compound-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. media.beckmancoulter.com [media.beckmancoulter.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Methods for Improved Detection of this compound Resistance in Coagulase-Negative Staphylococci: Results of a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fcbios.com.my [fcbios.com.my]
- 13. Performance of Eight Methods, Including Two New Rapid Methods, for Detection of this compound Resistance in a Challenge Set of Staphylococcus aureus Organisms - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Two: Unlocking Oxacillin's Potential with Non-Beta-Lactam Partners
For researchers, scientists, and drug development professionals, the challenge of antimicrobial resistance, particularly from methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies. One promising avenue is the synergistic combination of oxacillin, a penicillinase-resistant beta-lactam, with non-beta-lactam antibiotics. This guide provides a comparative analysis of the synergistic activity of such combinations, supported by experimental data and detailed methodologies, to inform future research and development in this critical area.
The rationale behind these combinations lies in the potential for non-beta-lactam agents to overcome this compound resistance mechanisms or to create a multi-pronged attack on the bacterial cell. This approach can lead to enhanced bactericidal activity, reduced selection of resistant mutants, and the potential for dose reduction, thereby minimizing toxicity. This guide delves into the in vitro evidence for the synergistic effects of combining this compound with various classes of non-beta-lactam antibiotics.
Comparative Analysis of Synergistic Activity
The synergistic potential of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index from checkerboard assays and by observing enhanced bacterial killing in time-kill assays. An FIC index of ≤ 0.5 is generally considered synergistic. The following tables summarize the quantitative data from various studies investigating the synergistic activity of this compound with different non-beta-lactam antibiotics against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA.
This compound in Combination with Glycopeptides and Lipopeptides
| Combination | Bacterial Strain(s) | Key Findings | Reference(s) |
| This compound + Vancomycin | MRSA, Methicillin-resistant coagulase-negative staphylococci (MRCNS) | Synergy observed in 14 of 21 strains of MRCNS and MRSA.[1][2][3] In the presence of sub-MIC levels of vancomycin, the susceptibility of MRSA to this compound increased.[1][2][3] Time-kill studies also supported a pattern of enhanced killing.[2] Six combinations, including vancomycin with this compound, showed synergistic activity against the MRSA ATCC 43300 strain.[4] | [1][2][3][4] |
| This compound + Daptomycin | MRSA | The combination of daptomycin at one-half its MIC and this compound at 32 μg/ml was synergistic for 18 of 18 strains at 24 hours.[5] Even at one-fourth the daptomycin MIC, synergy was observed for 61% of MRSA strains.[5] The daptomycin-oxacillin combination with daptomycin at one-half the MIC demonstrated bactericidal activity against all 18 strains tested.[6][7] | [5][6][7] |
This compound in Combination with Other Non-Beta-Lactam Antibiotics
| Combination | Bacterial Strain(s) | Key Findings | Reference(s) |
| This compound + Rifampicin | MRSA | Vancomycin combined with rifampicin was detected as synergistically effective against MRSA infections.[4] However, some studies suggest that the combination of rifampin with nafcillin or this compound should be avoided for some MSSA strains.[8] | [4][8] |
| This compound + Gentamicin | MRSA | The combination of gentamicin with this compound showed synergistic activity against the MRSA ATCC 43300 strain.[4] | [4] |
| This compound + Levofloxacin | MRSA | The combination of levofloxacin with this compound demonstrated synergistic activity against the MRSA ATCC 43300 strain.[4] | [4] |
| This compound + Clindamycin | MRSA | Clindamycin in combination with this compound showed synergistic activity against the MRSA ATCC 43300 strain.[4] | [4] |
| This compound + Bacitracin, Flavomycin, Tunicamycin | MRSA, MSSA | These combinations significantly lowered the MICs of this compound for MRSA strains, with bacitracin, flavomycin, and tunicamycin increasing susceptibility by over 200-fold.[9][10] Over 87% of MRSA strains were synergically inhibited by a combination of this compound with bacitracin, tunicamycin, or flavomycin (FIC ≤ 0.5).[9][10] | [9][10] |
| This compound + Sanguinarine | MRSA | The combination of sanguinarine with this compound exhibited a synergistic effect in 7 out of 13 MRSA strains.[11] | [11] |
| This compound + Nisin | MRSA | The combination of this compound and nisin has a synergistic inhibitory effect on three MRSA strains.[12] | [12] |
| This compound + Shikimic Acid | MRSA | The combination of this compound with shikimic acid showed synergistic effects with FIC indices ranging from 0.3125 to 0.5 for different clinical MRSA strains.[13] | [13] |
| This compound + Palmitic Acid and Span85 | Clinical MRSA isolates | A combination containing 15 μg/mL of this compound was able to control SCCmec type III and IV isolates with this compound MICs up to 1024 μg/mL.[14] | [14] |
Experimental Protocols
Accurate and reproducible assessment of antibiotic synergy is crucial. The two most common in vitro methods are the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FIC index.[15][16]
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the non-beta-lactam antibiotic are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells in the vertical direction, and serial dilutions of the non-beta-lactam antibiotic are added in the horizontal direction. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).[15]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of drug A + FIC of drug B Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Methodology:
-
Preparation of Cultures: A standardized bacterial inoculum (e.g., ~5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs, such as 0.25x, 0.5x, 1x, or 2x MIC). A growth control without any antibiotic is always included.
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification of Viable Bacteria: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates. The plates are incubated, and the resulting colonies are counted to calculate the CFU/mL.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with non-beta-lactam antibiotics can be attributed to several mechanisms. While the precise interactions can vary, a common theme is the disruption of different, yet complementary, cellular processes.
A key mechanism in MRSA is the production of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene, which has a low affinity for beta-lactam antibiotics. Some non-beta-lactam antibiotics may indirectly enhance the activity of this compound by affecting the expression or function of PBP2a or other components of the cell wall synthesis machinery. For instance, the combination of nisin with this compound has been shown to decrease the transcription of the mecA gene.[12]
Conclusion
The combination of this compound with non-beta-lactam antibiotics represents a viable strategy to combat resistant S. aureus infections. The data presented in this guide highlight several promising combinations that demonstrate synergistic activity in vitro. Further research, including in vivo studies and clinical trials, is warranted to translate these findings into effective therapeutic options. The detailed experimental protocols and workflow diagrams provided herein serve as a resource for researchers to design and execute robust studies in this important field of antibiotic drug discovery and development.
References
- 1. Vancomycin and this compound synergy for methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin and this compound Synergy for Methicillin-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 5. Synergy of Daptomycin with this compound and Other β-Lactams against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy of daptomycin with this compound and other beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rifampin Combination Therapy for Nonmycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of combination of this compound and non-beta-lactam antibiotics on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of combination of this compound and non-beta-lactam antibiotics on methicillin-resistant Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]
- 11. In vitro potentiation of ampicillin, this compound, norfloxacin, ciprofloxacin, and vancomycin by sanguinarine against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Synergistic Antimicrobial Effect and Mechanism of Nisin and this compound against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 13. Synergism with Shikimic Acid Restores β-Lactam Antibiotic Activity against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 14. Combination Therapy Using Low-Concentration this compound with Palmitic Acid and Span85 to Control Clinical Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Checkerboard assay – REVIVE [revive.gardp.org]
A Comparative Guide to Oxacillin, Cloxacillin, and Dicloxacillin for In Vitro Research
For researchers engaged in the study of anti-staphylococcal agents, the isoxazolyl penicillins—oxacillin, clthis compound, and diclthis compound—represent a critical class of beta-lactam antibiotics. Their efficacy against penicillinase-producing Staphylococcus aureus makes them valuable tools in both clinical and laboratory settings. This guide provides a detailed comparison of their in vitro performance, supported by experimental data and standardized protocols, to aid drug development professionals and scientists in their research endeavors.
In Vitro Performance: A Quantitative Comparison
The selection of an appropriate isoxazolyl penicillin for in vitro studies often hinges on key microbiological and pharmacokinetic parameters. The following table summarizes the available data for this compound, clthis compound, and diclthis compound, providing a basis for objective comparison.
| Parameter | This compound | Clthis compound | Diclthis compound |
| Minimum Inhibitory Concentration (MIC) against S. aureus ATCC® 29213™ (µg/mL) | 0.12 - 0.5[1] | Not readily available in a direct comparative study | 0.12 - 0.5 (inferred from this compound breakpoints)[1][2] |
| Minimum Bactericidal Concentration (MBC) | Typically ≤4 times the MIC | Typically ≤4 times the MIC | Typically ≤4 times the MIC |
| Serum Protein Binding (%) | ~94.2[3] | ~94[4] | 95 - 99[1] |
| Relative Stability to Staphylococcal Penicillinase | Less stable | Moderately stable | More stable[5] |
Mechanism of Action
This compound, clthis compound, and diclthis compound share a common mechanism of action, characteristic of beta-lactam antibiotics. They inhibit the synthesis of the bacterial cell wall, leading to cell lysis and death.
Mechanism of action for isoxazolyl penicillins.
Experimental Protocols
Accurate and reproducible in vitro data are foundational to any comparative study. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, clthis compound, and diclthis compound.
Workflow for MIC and MBC Determination
Experimental workflow for MIC and MBC determination.
Detailed Methodology: Broth Microdilution for MIC Determination
This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC® 29213™).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of this compound, clthis compound, and diclthis compound.
-
Perform two-fold serial dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. Each well should contain 100 µL of the diluted antibiotic.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or with a microplate reader.
-
Detailed Methodology: MBC Determination
-
Subculturing:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.
-
Aliquot a standardized volume (e.g., 10 µL) from each of these wells and plate it onto a non-selective, antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.
-
Discussion of In Vitro Findings
The in vitro data highlight subtle but important differences between this compound, clthis compound, and diclthis compound. While their MIC ranges against quality control strains of S. aureus are similar, their interaction with serum proteins and stability against bacterial enzymes vary.
Diclthis compound exhibits the highest degree of protein binding, which can influence the concentration of free, active drug available.[6] However, it also demonstrates greater stability against staphylococcal penicillinase compared to this compound.[5] One study noted that the MICs of the isoxazolyl penicillins were lower in the presence of a higher number of chlorine atoms on the molecule (diclthis compound having two, clthis compound one, and this compound none).[7]
The higher protein binding of diclthis compound has been shown to be offset by the higher serum levels it achieves, resulting in equal or superior antistaphylococcal activity in serum compared to the other two when administered at the same dose.[6] For in vitro studies, it is crucial to consider the impact of protein in the culture medium, as high protein binding can reduce the apparent potency of an antibiotic.
Conclusion
The choice between this compound, clthis compound, and diclthis compound for in vitro research should be guided by the specific experimental goals. While all three are effective against penicillinase-producing staphylococci, their differing protein binding and enzymatic stability are key factors to consider. For studies requiring a highly stable compound in the presence of penicillinase, diclthis compound may be the preferred agent. However, when using protein-rich media, the higher binding of diclthis compound should be taken into account. This guide provides the foundational data and protocols to make an informed decision for your research needs.
References
- 1. Diclthis compound Sodium Capsules, USP250 mg and 500 mg [dailymed.nlm.nih.gov]
- 2. Determining optimal dosing regimen of oral administration of diclthis compound using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the effects of some inducers with or without protein binding properties on bioavailability of isoxazolylpenicillins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluclthis compound, a New Isoxazolyl Penicillin, Compared with this compound, Clthis compound, and Diclthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between penicillinase production and the in-vitro activity of methicillin, this compound, clthis compound, diclthis compound, fluclthis compound, and cephalothin against strains of Staphylococcus aureus of different phage patterns and penicillinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of oral penicillinase-resistant penicillins: contrasts between agents and assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparison of minimum inhibitory concentrations of group M penicillins against Staphylococcus aureus. Practical impact on diagnosis and treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxacillin: A Guide for Laboratory Professionals
The proper disposal of antibiotics, including oxacillin, is a critical component of laboratory safety and environmental stewardship.[1] Improper disposal can contribute to environmental pollution and the development of antimicrobial resistance (AMR), a significant global health threat.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research or drug development setting.
Immediate Safety and Handling
Before disposal, safe handling is paramount. Personnel involved in handling this compound waste or cleaning up spills should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[3] Efforts should be made to minimize dust generation from solid forms of this compound.[3] In case of a spill, the material should be collected using a method that controls dust, such as with a damp cloth or a filtered vacuum, and placed into a sealed, appropriately labeled container for disposal.[3]
Regulatory Framework
In the United States, pharmaceutical waste disposal is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4][5][6] Many states may have additional, more stringent regulations.[4] It is imperative for research institutions to adhere to all federal, state, and local laws.[7]
While some pharmaceutical waste is classified as hazardous by the EPA, this compound is not explicitly categorized on the P or U lists.[8] However, any pharmaceutical waste that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity is considered hazardous.[9] Therefore, all antibiotic waste, including this compound, should be managed as chemical waste according to institutional guidelines.[2]
Quantitative Data Summary
The following table summarizes key toxicological and regulatory data for this compound sodium.
| Data Point | Value | Source |
| Oral LD50 (Rat) | 10,000 mg/kg | [3] |
| CERCLA/SARA Reportable Quantity | 5000 lb (2270 kg) | [3] |
Standard Operating Protocol: this compound Waste Disposal
This protocol outlines the procedural steps for disposing of various forms of this compound waste generated in a laboratory setting.
1.0 Objective
To define the procedure for the safe and compliant disposal of this compound and this compound-contaminated materials to prevent environmental release and occupational exposure.[3]
2.0 Scope
This protocol applies to all forms of this compound waste, including:
-
Expired or unused pure this compound (powder).
-
Stock antibiotic solutions.[2]
-
Used or unused cell culture media containing this compound.[2]
-
Contaminated labware (e.g., vials, pipette tips, plates, glassware).
3.0 Procedure
3.1 Waste Classification and Segregation
-
Treat all this compound waste as chemical waste.[2]
-
Consult your institution's Environmental Health and Safety (EHS) office to confirm whether this compound is managed as RCRA hazardous or non-hazardous waste under local and state regulations.
-
Segregate waste streams accordingly. Typically, hazardous pharmaceutical waste is collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[5]
3.2 Disposal of Pure this compound and Concentrated Stock Solutions
-
Do not dispose of solid this compound or concentrated stock solutions down the drain or in regular trash.[2][8] Flushing is prohibited for hazardous waste pharmaceuticals and should only be done for specific medicines on the FDA's flush list, which does not typically include common lab antibiotics.[5][8][10]
-
Place expired or unused solid this compound powder, in its original container if possible, into a designated hazardous chemical waste container.[2]
-
Collect concentrated stock solutions in a dedicated, sealed, and clearly labeled hazardous waste container.[2] The label should read "Hazardous Waste" and identify the contents (e.g., "this compound Solution").
3.3 Disposal of Dilute Solutions and Contaminated Media
-
While autoclaving can destroy some antibiotics in used media, many are heat-stable.[2] Do not assume autoclaving neutralizes the chemical hazard.
-
Collect all media and dilute solutions containing this compound for chemical waste disposal via your institution's EHS program.[9] Do not pour them down the drain.[2]
3.4 Disposal of Contaminated Labware
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for disposal as biomedical waste.
-
Non-Sharps: Vials, tubes, plates, and other contaminated labware should be placed in the appropriate pharmaceutical waste stream container (e.g., black or blue container as directed by EHS).[5] Empty stock vials should be managed as part of this waste stream.
4.0 Waste Pickup and Final Disposal
-
Store all sealed and labeled waste containers in a designated satellite accumulation area.
-
Arrange for pickup through your institution’s EHS department.
-
Final disposal of pharmaceutical waste is conducted by licensed waste management vendors, typically via high-temperature incineration.[5][11]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 8. pharmalogistics.com [pharmalogistics.com]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. pfizer.com [pfizer.com]
- 11. washinhcf.org [washinhcf.org]
Personal protective equipment for handling Oxacillin
This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with Oxacillin. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
This compound sodium is classified as a hazardous chemical.[1] Exposure can pose several health risks. It is crucial to be aware of these hazards before handling the substance.
Primary Hazards:
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2]
-
Specific Target Organ Toxicity: May cause respiratory irritation upon single exposure.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[4] The following table summarizes the required equipment for handling this compound powder and solutions.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Storage & Transport | Chemical-resistant gloves (ASTM D6978)[5] | Safety glasses with side shields[2] | Lab coat | Not generally required |
| Weighing/Handling Powder | Double-gloving with chemical-resistant gloves[4] | Chemical safety goggles[1] | Impermeable, long-sleeved gown with closed cuffs[5] | Required if not in a ventilated enclosure (e.g., fume hood) to prevent dust inhalation[3][6] |
| Preparing Solutions | Chemical-resistant gloves[2] | Chemical safety goggles or face shield[1][7] | Impermeable, long-sleeved gown | Not required if handled in a fume hood or biological safety cabinet |
| Spill Cleanup | Double-gloving with chemical-resistant gloves | Chemical safety goggles and face shield | Impermeable, long-sleeved gown | Required for large spills or significant dust generation |
| Waste Disposal | Chemical-resistant gloves | Safety glasses with side shields | Lab coat | Not generally required |
Note: Always use powder-free gloves to avoid contamination of the work area.[4] It is recommended to check the chemical resistance of your specific gloves with the manufacturer, as breakthrough times can vary.[2] Facilities must be equipped with an eyewash station and a safety shower.[3]
Operational Plan: Safe Handling Protocol
Following a strict, step-by-step procedure minimizes the risk of exposure and contamination.
Step 1: Preparation and Area Setup
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure, to control dust and aerosols.[6]
-
Assemble all necessary materials: this compound powder, solvent, glassware, and spill kit.
-
Ensure a hazardous waste container is properly labeled and accessible.[8]
-
Don the appropriate PPE as specified in the table above.
Step 2: Weighing and Solution Preparation
-
Handle solid this compound carefully to avoid generating dust.[1][6]
-
Weigh the required amount of powder in a fume hood.
-
To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as ethanol, DMSO, or dimethyl formamide.[9] Further dilutions can be made into aqueous buffers.[9]
-
Close the primary container tightly after use.[1]
Step 3: Post-Handling and Decontamination
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove outer gloves (if double-gloving) before leaving the immediate work area.[4]
-
Remove all PPE before leaving the laboratory.
-
Wash hands thoroughly with soap and water after removing gloves.[1][9]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the area.[6]
-
Wearing appropriate PPE, contain the spill and prevent dust generation.[6] For dry spills, use a damp cloth or a HEPA-filtered vacuum.[6]
-
Collect spilled material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids apart.[3] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin immediately with plenty of soap and water.[1][3] If skin irritation or a rash occurs, seek medical advice.[6]
-
Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, call a physician.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][3]
Disposal Plan
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[8][10] All this compound waste is considered hazardous chemical waste.[8]
Solid and Concentrated Waste:
-
Collect unused solid this compound and concentrated stock solutions in a designated, sealed hazardous waste container.[8]
-
Do not mix with other waste streams.
Contaminated Labware and Debris:
-
Items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be placed in a sealed bag or container labeled as hazardous waste.
-
Dispose of all waste in accordance with local, state, and federal regulations.[2][6] Do not flush down the drain or discard in regular trash.[11]
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. pppmag.com [pppmag.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. epa.gov [epa.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. SIDP - Antibiotic Disposal [sidp.org]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
